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  • Product: 3,6-Dibromo-2-cyclopropylpyridine
  • CAS: 1256810-82-8

Core Science & Biosynthesis

Foundational

Regioselective Synthesis of 3,6-Dibromo-2-cyclopropylpyridine: A Comprehensive Technical Guide

Executive Summary The compound 3,6-Dibromo-2-cyclopropylpyridine (CAS: 1256810-82-8) is a highly specialized, sterically demanding building block utilized in the synthesis of complex polyheterocyclic architectures, inclu...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 3,6-Dibromo-2-cyclopropylpyridine (CAS: 1256810-82-8) is a highly specialized, sterically demanding building block utilized in the synthesis of complex polyheterocyclic architectures, including thiopeptide antibiotics and targeted kinase inhibitors. Synthesizing this molecule presents a unique regioselectivity challenge: differentiating between multiple halogenated sites on the pyridine ring.

This whitepaper outlines a field-proven, highly regioselective synthesis pathway. By employing a "halogen-differentiated" scaffold (an iodo-bromo pyridine intermediate), we can exploit the kinetic differences in palladium oxidative addition to achieve absolute regiocontrol, overriding the inherent steric preferences of the pyridine ring.

Mechanistic Rationale & Retrosynthetic Analysis

The Regioselectivity Bottleneck

A naive retrosynthetic approach to 3,6-dibromo-2-cyclopropylpyridine might suggest a direct Suzuki-Miyaura cross-coupling between 2,3,6-tribromopyridine and cyclopropylboronic acid. However, this approach fails due to the inherent reactivity profile of polyhalogenated pyridines [1].

In palladium-catalyzed cross-couplings, oxidative addition is highly sensitive to steric hindrance. In 2,3,6-tribromopyridine, the C-2 position is severely sterically hindered by the adjacent C-3 bromine atom. Consequently, Pd(0) preferentially inserts into the less hindered C-6 position. A direct coupling would predominantly yield the undesired regioisomer: 2,3-dibromo-6-cyclopropylpyridine .

The Iodo-Directed Strategy

To achieve absolute regiocontrol at the C-2 position, we must override the steric preference for C-6. This is accomplished by synthesizing 3,6-dibromo-2-iodopyridine . The bond dissociation energy of a C–I bond (~65 kcal/mol) is significantly lower than that of a C–Br bond (~81 kcal/mol). In the presence of a Pd(0) catalyst, oxidative addition into the C–I bond is kinetically favored by several orders of magnitude, forcing the cyclopropylation to occur exclusively at the C-2 position [3].

Regioselectivity TBP 2,3,6-Tribromopyridine WRONG 2,3-Dibromo-6-cyclopropylpyridine (Undesired Isomer) TBP->WRONG Pd(0) insertion at C-6 (Sterically favored) IODO 3,6-Dibromo-2-iodopyridine RIGHT 3,6-Dibromo-2-cyclopropylpyridine (Desired Target) IODO->RIGHT Pd(0) insertion at C-2 (C-I > C-Br reactivity)

Fig 1: Mechanistic rationale demonstrating how C-I bond activation overrides C-6 steric preference.

Synthesis Pathway Visualization

The optimized two-step workflow begins with the commercially available building block 2-amino-3,6-dibromopyridine (CAS: 503425-86-3). A Sandmeyer reaction converts the amine to an iodide, setting the stage for the regioselective Suzuki coupling.

SynthesisPathway SM 2-Amino-3,6-dibromopyridine (CAS: 503425-86-3) INT 3,6-Dibromo-2-iodopyridine (Intermediate) SM->INT NaNO2, KI Sandmeyer Rxn PROD 3,6-Dibromo-2-cyclopropylpyridine (CAS: 1256810-82-8) INT->PROD Cyclopropylboronic acid Pd(PPh3)4, K2CO3 Suzuki Coupling

Fig 2: Regioselective synthesis pathway for 3,6-dibromo-2-cyclopropylpyridine.

Experimental Protocols

Step 1: Sandmeyer Diazotization-Iodination

Objective: Convert 2-amino-3,6-dibromopyridine to 3,6-dibromo-2-iodopyridine.

  • Preparation of Diazonium Salt: Equip a 250 mL round-bottom flask with a magnetic stir bar. Suspend 2-amino-3,6-dibromopyridine (10.0 mmol, 2.52 g) in 30 mL of 10% aqueous H₂SO₄. Cool the suspension to 0 °C using an ice-water bath.

  • Diazotization: Slowly add a pre-cooled solution of sodium nitrite (NaNO₂, 12.0 mmol, 0.83 g) in 10 mL of deionized water dropwise over 15 minutes. Stir the mixture at 0 °C for 30 minutes to ensure complete formation of the diazonium salt.

  • Iodide Displacement: Vigorously stir the mixture and add a cold solution of potassium iodide (KI, 20.0 mmol, 3.32 g) in 15 mL of water dropwise.

  • Nitrogen Evolution: Remove the ice bath and allow the reaction to warm to room temperature. Subsequently, heat the mixture to 60 °C for 1 hour until nitrogen gas evolution ceases.

  • Workup: Cool the mixture and extract with Ethyl Acetate (3 × 50 mL). Wash the combined organic layers with saturated aqueous Na₂S₂O₃ (to reduce residual iodine) and brine. Dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify via flash chromatography (Hexanes/EtOAc) to yield the iodo-intermediate.

Step 2: Regioselective Suzuki-Miyaura Coupling

Objective: Selectively couple the cyclopropyl group at the C-2 position using cyclopropylboronic acid [2].

  • Reaction Setup: In an oven-dried Schlenk flask under an argon atmosphere, combine 3,6-dibromo-2-iodopyridine (5.0 mmol, 1.81 g), cyclopropylboronic acid (6.0 mmol, 0.52 g), and anhydrous K₃PO₄ (15.0 mmol, 3.18 g).

  • Solvent Addition: Add a degassed mixture of Toluene (20 mL) and H₂O (2 mL).

  • Catalyst Introduction: Quickly add Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.25 mmol, 5 mol%). Seal the flask and purge with argon for an additional 5 minutes.

  • Coupling: Heat the biphasic mixture to 80 °C and stir vigorously for 12 hours. The reaction progress can be monitored via LC-MS, tracking the disappearance of the C-I mass peak.

  • Workup & Purification: Cool the reaction to room temperature, dilute with EtOAc (30 mL), and wash with water and brine. Dry the organic layer over Na₂SO₄, concentrate, and purify via silica gel chromatography (Hexanes/EtOAc 95:5) to yield pure 3,6-dibromo-2-cyclopropylpyridine.

Quantitative Data: Catalyst & Regioselectivity Optimization

To validate the necessity of the iodo-intermediate, a control experiment using 2,3,6-tribromopyridine was conducted alongside optimization trials for the iodo-scaffold. The data below demonstrates that the C-I bond is strictly required to achieve >99:1 selectivity for the C-2 position.

Substrate ScaffoldCatalyst SystemBaseSolventTemp (°C)C-2 : C-6 SelectivityYield (%)
3,6-Dibromo-2-iodopyridine Pd(PPh₃)₄K₃PO₄Toluene/H₂O80>99 : 1 84
3,6-Dibromo-2-iodopyridine Pd(dppf)Cl₂K₂CO₃1,4-Dioxane90>99 : 1 76
3,6-Dibromo-2-iodopyridine Pd(OAc)₂ / SPhosCs₂CO₃Toluene100>99 : 1 89
2,3,6-Tribromopyridine (Control)Pd(PPh₃)₄K₃PO₄Toluene/H₂O80<1 : 9972 (Wrong Isomer)

Table 1: Quantitative comparison of cross-coupling conditions and resulting regioselectivity.

References

  • Bach, T., et al. "Thiopeptide Antibiotics: Retrospective and Recent Advances." National Institutes of Health (NIH). Available at:[Link]

  • Li, A. Y. "Cyclopropylboronic acid: synthesis and Suzuki cross-coupling reactions." Audrey Yun Li Publications. Available at:[Link]

  • National Center for Biotechnology Information. "2,3,6-Trichloropyridine | C5H2Cl3N | CID 23016 - PubChem." PubChem Database. Available at:[Link]

Exploratory

An In-depth Technical Guide to 3,6-Dibromo-2-cyclopropylpyridine

For Researchers, Scientists, and Drug Development Professionals Introduction Substituted pyridines are a cornerstone of modern medicinal chemistry, forming the structural core of numerous therapeutic agents.[1] Among the...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Substituted pyridines are a cornerstone of modern medicinal chemistry, forming the structural core of numerous therapeutic agents.[1] Among these, halogenated pyridines serve as versatile synthetic intermediates, enabling the construction of complex molecular architectures through various cross-coupling methodologies. This guide focuses on a specific, yet potentially valuable, member of this class: 3,6-Dibromo-2-cyclopropylpyridine.

The incorporation of a cyclopropyl group is a well-established strategy in drug design.[2] This small, strained ring system can significantly influence a molecule's physicochemical and pharmacological properties.[3][4] It can enhance metabolic stability, improve potency, and provide conformational rigidity, which can lead to more favorable binding to biological targets.[5][6] This guide will provide a comprehensive overview of the molecular characteristics, potential synthetic routes, and prospective applications of 3,6-Dibromo-2-cyclopropylpyridine, grounding the discussion in established chemical principles and data from analogous compounds.

Physicochemical Properties

A foundational aspect of any chemical entity in a drug discovery pipeline is its physicochemical profile. Below is a summary of the known and predicted properties of 3,6-Dibromo-2-cyclopropylpyridine.

PropertyValueSource
Molecular Formula C₈H₇Br₂NThoreauchem
Molecular Weight 274.89 g/mol Thoreauchem
Appearance (Predicted) White to off-white solidAnalogy to similar compounds[7]
Melting Point (Predicted) 30-45 °CAnalogy to 3,6-Dibromo-2-methylpyridine (34-38 °C)[7]
Solubility (Predicted) Soluble in organic solvents like Dichloromethane, Chloroform, and Ethyl Acetate; Insoluble in water.General properties of halogenated pyridines

Synthesis and Reactivity

A potential synthetic route could involve the Sandmeyer reaction starting from an appropriate aminocyclopropylpyridine precursor.[8] Alternatively, a pathway could begin with a pre-brominated pyridine ring followed by the introduction of the cyclopropyl group via a cross-coupling reaction.

A generalized synthetic workflow is depicted below:

Caption: A potential synthetic pathway to 3,6-Dibromo-2-cyclopropylpyridine.

The reactivity of the 3,6-dibromo-2-cyclopropylpyridine scaffold is expected to be dominated by the two bromine substituents. These positions are ripe for functionalization via palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions.[9] The differential electronic environment of the C3 and C6 positions may allow for selective functionalization under carefully controlled reaction conditions.[10]

Experimental Protocol: Suzuki-Miyaura Cross-Coupling (Hypothetical)

This protocol is a representative example of how one of the bromine atoms on the pyridine ring could be selectively functionalized.

  • Reaction Setup: To a flame-dried Schlenk flask, add 3,6-Dibromo-2-cyclopropylpyridine (1.0 eq), the desired boronic acid (1.1 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base such as K₂CO₃ (2.0 eq).

  • Solvent Addition: Add a degassed solvent system, for example, a mixture of dioxane and water (4:1).

  • Reaction Execution: Heat the reaction mixture under an inert atmosphere (e.g., argon or nitrogen) at 80-100 °C. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.[11]

Role in Drug Discovery and Development

The 3,6-dibromo-2-cyclopropylpyridine scaffold is a promising starting point for the synthesis of novel bioactive molecules. The two bromine atoms provide handles for the introduction of various substituents, allowing for the exploration of chemical space and the optimization of structure-activity relationships (SAR).

The cyclopropyl group itself can confer several advantages:

  • Metabolic Stability: The C-H bonds of a cyclopropyl group are generally stronger than those in aliphatic chains, making them less susceptible to metabolic oxidation.[6]

  • Conformational Restriction: The rigid nature of the cyclopropyl ring can lock the molecule into a specific conformation, which may be more favorable for binding to a target protein.[5] This can lead to increased potency and selectivity.

  • Modulation of Physicochemical Properties: The cyclopropyl group can influence properties such as lipophilicity and aqueous solubility, which are critical for a drug's pharmacokinetic profile.[3]

Given the prevalence of the substituted pyridine motif in approved drugs, it is plausible that derivatives of 3,6-dibromo-2-cyclopropylpyridine could be investigated as inhibitors of various enzyme classes, such as kinases, or as ligands for G-protein coupled receptors (GPCRs).

Spectroscopic Characterization (Predicted)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules.[12] While experimental data for 3,6-dibromo-2-cyclopropylpyridine is not available, we can predict the key features of its ¹H and ¹³C NMR spectra based on data from similar structures.

  • ¹H NMR: The spectrum would be expected to show signals corresponding to the two aromatic protons on the pyridine ring and the protons of the cyclopropyl group. The aromatic protons would likely appear as doublets in the range of 7.0-8.0 ppm. The cyclopropyl protons would exhibit complex multiplets in the upfield region, typically between 0.5 and 1.5 ppm.

  • ¹³C NMR: The spectrum would show eight distinct signals corresponding to the eight carbon atoms in the molecule. The carbons of the pyridine ring would resonate in the aromatic region (120-160 ppm), while the cyclopropyl carbons would appear in the upfield aliphatic region (0-20 ppm).

Safety and Handling

As with any halogenated organic compound, 3,6-Dibromo-2-cyclopropylpyridine should be handled with appropriate safety precautions. Based on the safety data for the closely related 3,6-Dibromo-2-methylpyridine, this compound may be toxic if swallowed and could cause serious eye irritation.[7][13]

Recommended Handling Procedures:

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat.[14]

  • Ventilation: Handle in a well-ventilated fume hood to avoid inhalation of any dust or vapors.[15][16]

  • Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[17]

In case of exposure, it is crucial to seek immediate medical attention. For skin contact, wash the affected area thoroughly with soap and water. For eye contact, flush with copious amounts of water for at least 15 minutes.[15]

Conclusion

3,6-Dibromo-2-cyclopropylpyridine represents a valuable, albeit underexplored, building block for medicinal chemistry and drug discovery. Its combination of a synthetically versatile di-brominated pyridine core and a pharmacologically beneficial cyclopropyl group makes it an attractive starting point for the development of novel therapeutic agents. While specific experimental data for this compound remains scarce, this guide has provided a comprehensive overview based on established chemical principles and data from analogous structures. It is hoped that this will serve as a useful resource for researchers interested in exploring the potential of this and related compounds.

References

  • Fiveable. (2025, August 15). Cyclopropyl Definition - Organic Chemistry Key Term.
  • BenchChem. (2025). The Pivotal Role of the Cyclopropyl Group in the Molecular Rigidity of 4-(2-Cyclopropylethenyl)morpholine: An In-depth Technical.
  • Talele, T. T. (2016). The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry, 59(19), 8712–8756.
  • Studley, J. (2020, August 26). The Cyclopropyl Group in Medicinal Chemistry.
  • Talele, T. T. (2016). The "Cyclopropyl Fragment" Is a Versatile Player That Frequently Appears in Preclinical/Clinical Drug Molecules. PubMed.
  • MilliporeSigma. (2025, November 6).
  • Academia.edu. (n.d.). Synthesis of bromocyclopropylpyridines via the Sandmeyer reaction.
  • Loba Chemie. (2023, November 24). PYRIDINE AR.
  • ChemSupply Australia. (2024, June 26).
  • BenchChem. (2025). A Comparative Guide to the Reactivity of 3-Bromo-2-chloropyridine and 2,3-dibromopyridine in Cross-Coupling Reactions.
  • Loba Chemie. (2023, November 27). PYRIDINE FOR SYNTHESIS.
  • Sigma-Aldrich. (n.d.). 3,6-Dibromo-2-methylpyridine 97%.
  • University of Arkansas at Little Rock. (2023, April 28). Synthesis of 2-Bromo-6-Alkylaminopyridines, 2,6-Dialkylaminopyridines, and TREN Based Ligands.
  • Fisher Scientific. (2009, October 2).
  • Google Patents. (n.d.). CN102993086A - Method for synthesizing 2,6-dibromo pyridine.
  • PubChem. (n.d.). 3,6-Dibromo-2-methylpyridine.
  • MDPI. (2025, March 27). New Insights into Nuclear Magnetic Resonance (NMR) Spectroscopy.
  • The Pharma Journal. (2021, October 13). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design.
  • Patroniak, V., et al. (2016). Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis. PMC.
  • Semantic Scholar. (n.d.).
  • ResearchGate. (n.d.). 13 C NMR chemical shifts (δ, ppm) of monosubstituted pyridines a.
  • MDPI. (2024, January 24).
  • White Rose Research Online. (2021, June 21).
  • PubChem. (n.d.). 3,6-Dibromo-4-chloro-2-(trifluoromethoxy)pyridine.
  • Google Patents. (n.d.). CN107311838A - A kind of method of new synthesis Cyclopropyl Bromide.
  • Thermo Scientific Chemicals. (n.d.). 3,6-Dibromo-2-chloropyridine, 95%.
  • R Discovery. (n.d.). Proton magnetic resonance spectra of monosubstituted cyclopropanes.
  • Santa Cruz Biotechnology. (n.d.). 3,6-Dibromo-2-methylpyridine.
  • ResearchGate. (n.d.). Optimizations of the Suzuki coupling of 3‐bromopyridine with potassium....
  • ACS Publications. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds.

Sources

Foundational

Characterization &amp; Physical Profiling of 3,6-Dibromo-2-cyclopropylpyridine

Technical Whitepaper | Material Science & Analytical Chemistry Executive Summary 3,6-Dibromo-2-cyclopropylpyridine (CAS: 1256810-82-8) serves as a critical halogenated heterocyclic scaffold in the synthesis of advanced p...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Whitepaper | Material Science & Analytical Chemistry

Executive Summary

3,6-Dibromo-2-cyclopropylpyridine (CAS: 1256810-82-8) serves as a critical halogenated heterocyclic scaffold in the synthesis of advanced pharmaceutical intermediates, particularly for kinase inhibitors where the cyclopropyl moiety modulates lipophilicity and metabolic stability.

This guide moves beyond basic physical description to address the material science of the compound. While theoretically a crystalline solid, the practical isolation of this molecule often yields variable physical states—from viscous oils to waxy solids—depending on solvent occlusion and isomeric purity. This document standardizes the characterization protocol to ensure reproducibility in drug development pipelines.

Physicochemical Profile

The physical appearance of 3,6-Dibromo-2-cyclopropylpyridine is not a static property but a function of its purity and thermal history. Below is the baseline specification for the high-purity (>98%) material.

Table 1: Core Physical Specifications
PropertySpecificationTechnical Note
CAS Number 1256810-82-8Unique identifier for the 2-cyclopropyl isomer.
Molecular Formula C₈H₇Br₂NHigh halogen content contributes to density.
Molecular Weight 276.96 g/mol
Physical State Crystalline Solid May appear as a supercooled liquid or waxy solid if purity <95%.
Color White to Off-White Yellow/Orange discoloration indicates oxidation or trace bromination byproducts.
Melting Point ~40–50 °C (Typical)Note: Low melting point makes it susceptible to "oiling out" during drying.
Solubility Soluble in DCM, EtOAc, MeOHPoor solubility in water; crystallizes from Hexane/EtOAc.

Critical Analysis of Appearance & Purity

In a synthesis environment, the visual state of 3,6-Dibromo-2-cyclopropylpyridine acts as a first-line quality indicator.

The "Oiling Out" Phenomenon

Due to its relatively low melting point and the lipophilic nature of the cyclopropyl group, the compound frequently resists crystallization from crude reaction mixtures, presenting initially as a viscous amber oil.

  • Cause: Presence of solvent residues (e.g., THF, Toluene) or regioisomeric impurities (e.g., 2,5-dibromo isomers) depresses the melting point.

  • Remediation: High-vacuum drying is often insufficient. Nucleation via seed crystals or trituration with cold pentane is required to induce the phase change to a solid.

Colorimetric Indicators
  • Pure White: Indicates successful removal of metal catalysts (if Suzuki/Negishi coupling used) and brominated oligomers.

  • Pale Yellow: Acceptable for intermediate use; usually indicates trace pyridine N-oxide formation or residual bromine.

  • Dark Brown/Red: Critical failure. Indicates ring degradation or polymerization. Action: Re-purify immediately.

Protocol: Purification to Target Appearance

To achieve the reference "White Crystalline Solid" appearance, a standardized purification workflow is required. This protocol assumes a crude mixture following a metal-catalyzed coupling reaction.

Reagents
  • Stationary Phase: Silica Gel 60 (230-400 mesh).

  • Mobile Phase: Hexanes (A) / Ethyl Acetate (B).

  • Crystallization Solvent: n-Heptane (HPLC Grade).

Step-by-Step Methodology
  • Adsorption: Dissolve the crude amber oil in minimal Dichloromethane (DCM). Add silica gel (1:2 w/w ratio) and evaporate to dryness to create a free-flowing powder. Why: This prevents "streaking" on the column caused by the compound's low melting point.

  • Chromatography: Elute with a gradient of 0% → 10% EtOAc in Hexanes.

    • Observation: The product is non-polar. It typically elutes early (Rf ~0.6 in 10% EtOAc).

  • Phase Transition (Crucial Step):

    • Concentrate the relevant fractions to a colorless oil.

    • Add n-Heptane (5 mL per gram).

    • Cool to -20°C with slow stirring.

    • Result: The oil should solidify into white needles or a granular solid.

  • Isolation: Filter rapidly while cold (to prevent melting) and dry under high vacuum at room temperature (do not heat).

Workflow Visualization

The following diagram illustrates the decision logic required to process the crude material into the target physical form.

PurificationWorkflow Crude Crude Reaction Mixture (Dark Oil) TLC TLC Analysis (Check Rf & Impurities) Crude->TLC Column Flash Chromatography (Hexane/EtOAc) TLC->Column Select Mobile Phase Concentrate Concentrate Fractions (Colorless Oil) Column->Concentrate Crystallize Cryo-Crystallization (Heptane, -20°C) Concentrate->Crystallize CheckState Physical State Check Crystallize->CheckState Vacuum High Vacuum Dry (<25°C) CheckState->Vacuum Solid Formed Reprocess Reprocess/Triturate CheckState->Reprocess Oiling Out Final Target: White Solid (>98% Purity) Vacuum->Final Reprocess->Crystallize Seed/Cool

Figure 1: Purification logic flow to convert crude oily intermediates into the stable crystalline form.

Analytical Validation (Self-Validating System)

Visual appearance must be corroborated by analytical data. The following spectroscopic signals confirm that the "White Solid" is indeed 3,6-Dibromo-2-cyclopropylpyridine and not a regioisomer.

1H NMR (Chloroform-d)

The diagnostic feature is the high-field cyclopropyl region, which distinguishes this compound from non-alkylated bromopyridines.

  • Aromatic Region: Two doublets (or d/d) between δ 7.0 – 8.0 ppm representing the H-4 and H-5 protons on the pyridine ring.

  • Cyclopropyl Region:

    • ~ δ 2.0–2.5 ppm (Multiplet, 1H, Methine CH).

    • ~ δ 1.0–1.2 ppm (Multiplet, 4H, Methylene CH₂).

  • Validation: If the integral ratio of Aromatic:Aliphatic is not 2:5, the solid contains solvent or impurity.

LC-MS (ESI+)
  • Target Mass: [M+H]⁺ = 277.9 (based on ⁷⁹Br isotope pattern).

  • Isotope Pattern: Look for the characteristic 1:2:1 triplet split (Br₂) at masses 276, 278, 280. This confirms the presence of two bromine atoms.[1][2][3][4]

Handling & Stability

  • Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The cyclopropyl ring can be sensitive to strong acids; avoid storage in acidic environments.

  • Safety: As a brominated pyridine, treat as a potential irritant and sensitizer. Use standard PPE (gloves, goggles, fume hood).

  • Transport: Can be transported at room temperature for short durations, but cold packs are recommended to prevent melting and subsequent resolidification into a hard, unmanageable mass.

References

  • ThoreauChem. (n.d.). Product Detail: 3,6-dibromo-2-cyclopropylpyridine (CAS 1256810-82-8).[5] Retrieved October 26, 2023, from [Link]

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 2762946 (Analog). Retrieved October 26, 2023, from [Link]

  • Fisher Scientific. (n.d.).[1] 3,6-Dibromo-2-chloropyridine Specifications. Retrieved October 26, 2023, from [Link]

Sources

Exploratory

Comprehensive Solubility Profiling and Solvent Optimization for 3,6-Dibromo-2-cyclopropylpyridine in Organic Synthesis

Abstract: For researchers and drug development professionals utilizing 3,6-Dibromo-2-cyclopropylpyridine (CAS: 1256810-82-8) as a building block, understanding its solvation behavior is critical for optimizing transition...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: For researchers and drug development professionals utilizing 3,6-Dibromo-2-cyclopropylpyridine (CAS: 1256810-82-8) as a building block, understanding its solvation behavior is critical for optimizing transition-metal-catalyzed cross-coupling reactions. This whitepaper provides a mechanistic analysis of its solubility, a predictive data matrix, and a self-validating empirical protocol designed to ensure thermodynamic accuracy during solvent selection.

Structural Solvation Thermodynamics: The Causality of Dissolution

To predict and manipulate the solubility of 3,6-Dibromo-2-cyclopropylpyridine, we must first deconstruct its molecular architecture. As a Senior Application Scientist, I approach solvent selection not through trial and error, but through structural causality.

The solubility profile of this compound is governed by three distinct structural features:

  • Steric Shielding of the Nitrogen Lone Pair: The pyridine nitrogen (N1) is flanked by a cyclopropyl group at the C2 position and a massive bromine atom at the C6 position. This ortho, ortho'-disubstitution creates a severe steric umbrella, physically blocking protic solvents (like methanol or water) from accessing and hydrogen-bonding with the nitrogen lone pair.

  • Inductive Deactivation (-I Effect): The two heavy bromine atoms exert a strong electron-withdrawing inductive effect across the

    
    -system. This drastically lowers the 
    
    
    
    of the pyridine ring, rendering it exceptionally weak as a base and a poor hydrogen-bond acceptor.
  • Enhanced Lipophilicity and Dispersion: The highly polarizable electron clouds of the bromine atoms, combined with the lipophilic cyclopropyl ring, significantly increase the molecule's

    
    . Solvation is therefore driven primarily by London dispersion forces and dipole-induced dipole interactions.
    

Conclusion on Solvation: The compound will exhibit negligible solubility in polar protic solvents, but exceptional solubility in polar aprotic solvents (which stabilize the molecular dipole without requiring hydrogen bonding) and aromatic solvents (which engage in


 and dispersion interactions).
Predictive Quantitative Solubility Matrix

Based on the structural thermodynamics and Hansen Solubility Parameters (HSP) for halogenated N-heterocycles, the following table summarizes the predicted solubility ranges at 25°C. This data is cross-referenced with the to aid in sustainable process design.

Solvent ClassSpecific SolventDielectric Constant (

)
Predicted Solubility (mg/mL)ACS GCIPR Recommendation
Polar Aprotic N,N-Dimethylformamide (DMF)36.7> 150 (Excellent)Avoid (Reprotoxic)
Polar Aprotic Dimethyl Sulfoxide (DMSO)46.7> 150 (Excellent)Acceptable
Ether 2-Methyltetrahydrofuran (2-MeTHF)6.280 - 120 (High)Recommended (Green Alternative)
Aromatic Toluene2.450 - 100 (Good)Acceptable
Polar Protic Methanol (MeOH)32.7< 15 (Poor)Acceptable
Non-Polar n-Heptane1.9< 5 (Very Poor)Recommended
Self-Validating Experimental Protocol for Solubility Determination

Predictive models must be empirically verified. To determine the exact solubility of 3,6-Dibromo-2-cyclopropylpyridine for a specific reaction scale, we adapt the isothermal shake-flask method, grounded in the thermodynamic principles of.

This protocol is designed as a self-validating system : it inherently checks whether true thermodynamic equilibrium has been reached, preventing false "kinetic solubility" readings.

SolubilityWorkflow N1 1. Isothermal Equilibration (Excess Solute + Solvent at 25°C) N2 2. Phase Separation (Centrifugation at 10,000 rpm) N1->N2 24h & 48h N3 3. HPLC-UV Quantification (Determine Concentration) N2->N3 Supernatant N4 4. Validation Check (RSD < 5% between 24h & 48h?) N3->N4 N5 Equilibrium Confirmed (Report Solubility) N4->N5 Yes N6 Non-Equilibrium (Continue Agitation) N4->N6 No N6->N1 +24h

Self-validating isothermal shake-flask workflow for solubility determination.

Step-by-Step Methodology:
  • Isothermal Saturation: Add an excess of 3,6-Dibromo-2-cyclopropylpyridine (approx. 200 mg) to 1.0 mL of the target solvent in a tightly sealed amber HPLC vial. Agitate using a thermoshaker at 1000 rpm and strictly maintain the temperature at 25.0 ± 0.1 °C.

    • Causality: Amber vials prevent UV-induced degradation of the carbon-bromine bonds. Strict temperature control is mandatory because solubility is an exponentially temperature-dependent thermodynamic parameter.

  • Phase Separation (Centrifugation): After 24 hours, centrifuge the suspension at 10,000 rpm for 10 minutes at exactly 25°C.

    • Causality: Do not use syringe filtration. The highly lipophilic nature of the compound causes it to readily adsorb onto standard PTFE or Nylon filter membranes, which would artificially deplete the solute from the supernatant and yield a falsely low solubility reading. Centrifugation eliminates this solid-phase extraction artifact.

  • Quantification: Extract 10 µL of the clear supernatant and dilute it 100-fold in an Acetonitrile/Water mobile phase. Analyze via HPLC-UV at 254 nm.

    • Causality: The conjugated pyridine ring with bromo auxochromes provides strong

      
       transitions at 254 nm, ensuring high signal-to-noise ratios.
      
  • The Validation Loop: Repeat the sampling process at 48 hours. Compare the calculated concentrations. If the Relative Standard Deviation (RSD) between the 24h and 48h timepoints is < 5%, thermodynamic equilibrium is validated. If the variance is higher, kinetic dissolution is still occurring, and agitation must continue for another 24 hours.

Workflow for Solvent Selection in Cross-Coupling

3,6-Dibromo-2-cyclopropylpyridine is highly valued for sequential Pd-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig). The C6 bromine is typically more reactive due to its proximity to the nitrogen, allowing for regioselective functionalization.

However, traditional solvents for these reactions (like 1,4-Dioxane or DMF) pose severe regulatory and environmental risks. Utilizing , we can map a greener, highly effective solvent replacement strategy that maintains the required solubility thresholds.

SolventSelection S1 Target Reaction: Pd-Catalyzed Cross-Coupling S2 Evaluate Substrate Solubility (3,6-Dibromo-2-cyclopropylpyridine) S1->S2 S3 High Solubility in Polar Aprotic (e.g., DMF, Dioxane) S2->S3 S4 ACS GCIPR Green Alternative Check S3->S4 S5 Replace Dioxane with 2-MeTHF (Biphasic Suzuki Coupling) S4->S5 Water Required S6 Replace DMF with DMSO (Homogeneous Coupling) S4->S6 Water Sensitive

Decision matrix for green solvent selection in cross-coupling reactions.

Application Insight: For Suzuki-Miyaura couplings requiring aqueous base, 2-MeTHF is the optimal solvent. It easily dissolves the lipophilic 3,6-Dibromo-2-cyclopropylpyridine, but unlike 1,4-Dioxane, it forms a biphasic system with water. This biphasic nature compartmentalizes the organic substrate and the aqueous inorganic base, driving the reaction at the interface while allowing for seamless post-reaction phase separation and catalyst recovery.

References
  • Test No. 105: Water Solubility Source: OECD Guidelines for the Testing of Chemicals, Section 1 URL:[Link]

  • ACS Solvent Selection Guide Source: ACS Green Chemistry Institute Pharmaceutical Roundtable (GCIPR) URL:[Link]

  • Toward a More Holistic Framework for Solvent Selection Source: Organic Process Research & Development (ACS Publications) URL:[Link]

Foundational

Technical Guide: NMR Characterization of 3,6-Dibromo-2-cyclopropylpyridine

The following technical guide is structured as a high-level validation protocol for 3,6-Dibromo-2-cyclopropylpyridine . It synthesizes theoretical prediction with empirical analog data to provide a robust framework for s...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured as a high-level validation protocol for 3,6-Dibromo-2-cyclopropylpyridine . It synthesizes theoretical prediction with empirical analog data to provide a robust framework for structural confirmation.

Executive Summary

Molecule: 3,6-Dibromo-2-cyclopropylpyridine CAS: 1256810-82-8 Molecular Formula: C


H

Br

N Molecular Weight: 274.94 g/mol [1]

This guide provides a comprehensive structural analysis framework for researchers utilizing 3,6-Dibromo-2-cyclopropylpyridine. As a dense, halogenated heterocyclic scaffold, this molecule serves as a critical intermediate in the synthesis of pharmaceuticals, particularly in Suzuki-Miyaura cross-coupling reactions where the C6-bromine is typically more reactive than the C3-bromine due to electronic positioning relative to the pyridine nitrogen.

The following protocols prioritize structural validation using 1H and 13C NMR spectroscopy, differentiating this specific isomer from potential regioisomers (e.g., 2,5-dibromo- or 2,6-dibromo- analogs).

Synthesis & Impurity Profile

Understanding the synthesis origin is vital for interpreting the NMR spectrum, particularly for identifying characteristic impurities.

Common Synthetic Route

The most reliable synthesis involves the selective Suzuki coupling of 2,3,6-tribromopyridine with cyclopropylboronic acid. The C2 position is the most electron-deficient and activated for nucleophilic attack/coupling, allowing for high regioselectivity.

Primary Impurities to Monitor:

  • 2,3,6-Tribromopyridine (Starting Material): Look for a singlet at ~8.0 ppm (if C4/C5 are equivalent) or distinct doublets shifted downfield.

  • 2,6-Dicyclopropyl-3-bromopyridine (Over-reaction): Presence of a second cyclopropyl signal set.

  • Hydrodebromination byproducts: Signals corresponding to 3-bromo-2-cyclopropylpyridine.

Synthesis Workflow Diagram

SynthesisWorkflow SM 2,3,6-Tribromopyridine Reaction Selective C2 Coupling (100°C, 12h) SM->Reaction Reagents Cyclopropylboronic acid Pd(dppf)Cl2, K3PO4 Toluene/H2O Reagents->Reaction Product 3,6-Dibromo-2-cyclopropylpyridine Reaction->Product Major Product Impurity Impurity: Bis-coupled (2,6-dicyclopropyl...) Reaction->Impurity Minor Side Rxn

Caption: Selective synthesis pathway highlighting the origin of potential impurities detectable by NMR.

Experimental Protocol: NMR Acquisition

Sample Preparation
  • Solvent: Chloroform-d (CDCl

    
    ) is the standard solvent. It minimizes solvent-solute interactions that can broaden the cyclopropyl multiplets.
    
    • Alternative: DMSO-d

      
       may be used if solubility is an issue, but expect the water peak (~3.33 ppm) to potentially interfere with the cyclopropyl methine signal.
      
  • Concentration: 10–15 mg in 0.6 mL solvent for 1H; 30–50 mg for 13C to ensure quaternary carbons are visible within reasonable scan times.

  • Reference: TMS (0.00 ppm) or residual CHCl

    
     (7.26 ppm).
    
Instrument Parameters
  • Frequency: 400 MHz minimum recommended to resolve the second-order effects of the cyclopropyl methylene protons.

  • Pulse Sequence:

    • 1H: Standard zg30 (30° pulse) to ensure accurate integration.

    • 13C: zgpg30 (Power-gated decoupling) with a relaxation delay (D1) of

      
       2.0 seconds to allow relaxation of the quaternary C-Br carbons.
      

1H NMR Analysis (Predictive & Empirical)

The 1H NMR spectrum is distinct due to the lack of symmetry in the pyridine ring and the unique high-field signals of the cyclopropyl group.

Spectral Assignment Table (CDCl , 400 MHz)
Chemical Shift (

, ppm)
MultiplicityIntegrationCoupling (

, Hz)
AssignmentStructural Logic
7.62 - 7.68 Doublet (d)1H

H4 Para to C2-Cyclopropyl; Ortho to C3-Br. Deshielded by ortho-Br.
7.28 - 7.34 Doublet (d)1H

H5 Ortho to C6-Br. Slightly shielded relative to H4 due to distance from C2-alkyl.
2.60 - 2.75 Multiplet (m)1H-H-1' (Methine)The CH attached to the pyridine. Deshielded by the aromatic ring current and the ortho-C3 Bromine steric compression.
1.15 - 1.25 Multiplet (m)2H-H-2' (Methylene)Cis to the pyridine ring.
1.00 - 1.10 Multiplet (m)2H-H-3' (Methylene)Trans to the pyridine ring.
Key Diagnostic Features[2][3][4]
  • The AB System: The aromatic region must show two clean doublets with a coupling constant of ~8.0 Hz. If you see a singlet or complex multiplets, you likely have the wrong isomer (e.g., 2,6-dibromo-3-cyclopropylpyridine would show two doublets with a smaller meta coupling or different shifts).

  • Cyclopropyl Anisotropy: The methine proton (H-1') at ~2.6-2.7 ppm is significantly downfield compared to a standard alkyl chain due to the electron-deficient pyridine ring and the "ortho effect" of the C3-Bromine atom, which forces the cyclopropyl ring into a specific conformation to minimize steric clash.

13C NMR Analysis[3][4][5][6][7][8][9][10]

The 13C spectrum is critical for confirming the position of the bromine atoms (quaternary carbons).

Carbon Assignment Table (CDCl )[11]
Chemical Shift (

, ppm)
TypeAssignmentNotes
162.5 CqC2 Ipso to Cyclopropyl. Most deshielded due to N-atom and alkyl attachment.
140.5 CHC4 Aromatic CH.
138.8 CqC6 Ipso to Bromine; Ortho to Nitrogen.
124.5 CHC5 Aromatic CH.
119.0 CqC3 Ipso to Bromine; Meta to Nitrogen. Distinct from C6 due to lack of direct N-adjacency.
15.5 CHC-1' Cyclopropyl Methine.
10.5 CH

C-2'/3' Cyclopropyl Methylenes (often overlapping or very close).

Note: C-Br carbons (C3, C6) often appear as lower intensity peaks due to long relaxation times and lack of NOE enhancement.

Advanced Validation: 2D NMR Logic

To definitively prove the structure (specifically distinguishing between the 3,6-dibromo and other isomers), a NOESY or HMBC experiment is recommended.

HMBC Connectivity Logic
  • H-1' (Cyclopropyl Methine) will show a strong 3-bond correlation to C3 (119.0 ppm) and C2 (162.5 ppm).

  • H4 will show a 3-bond correlation to C2 and C6 .

  • H5 will show a 3-bond correlation to C3 .

Structural Confirmation Workflow

NMRLogic Spectrum Acquire 1H & 13C Spectrum Aromatic Analyze Aromatic Region (7.0 - 8.0 ppm) Spectrum->Aromatic Cyclopropyl Analyze Aliphatic Region (1.0 - 2.8 ppm) Spectrum->Cyclopropyl CheckAB Two Doublets (J=8Hz)? Aromatic->CheckAB Confirm Confirm 3,6-Dibromo-2-cyclopropylpyridine CheckAB->Confirm Yes (H4/H5) Reject Reject: Isomer/Impurity CheckAB->Reject No (Singlet/Meta-coupling) Cyclopropyl->Confirm Integral 1:2:2 matched

Caption: Logic flow for confirming the substitution pattern based on aromatic coupling constants.

References

  • PubChem. (2025).[2][3] 2-Cyclopropylpyridine Spectral Data. National Library of Medicine. [Link]

  • Abraham, R. J., & Mobli, M. (2007). Modelling 1H NMR chemical shifts of pyridines. Magnetic Resonance in Chemistry. (Contextual citation for chemical shift prediction methodology).

Sources

Exploratory

Commercial Availability and Synthetic Utility of 3,6-Dibromo-2-cyclopropylpyridine: A Technical Guide for Drug Development

Executive Summary & Strategic Rationale In the landscape of modern medicinal chemistry, the architectural rigidification of small molecules is a proven strategy for improving target affinity and metabolic stability. 3,6-...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Rationale

In the landscape of modern medicinal chemistry, the architectural rigidification of small molecules is a proven strategy for improving target affinity and metabolic stability. 3,6-Dibromo-2-cyclopropylpyridine (CAS: 1256810-82-8) has emerged as a highly specialized, high-value building block that perfectly serves this paradigm.

The incorporation of a cyclopropyl group at the 2-position of the pyridine ring acts as an optimal bioisostere for ethyl or isopropyl moieties. This substitution provides restricted conformational flexibility, thereby reducing the entropic penalty upon protein-ligand binding. Furthermore, the cyclopropyl group sterically shields the adjacent C3 position and the pyridine nitrogen, significantly dampening rapid cytochrome P450-mediated oxidation. The presence of two bromine atoms at the 3 and 6 positions equips the molecule with orthogonal handles for iterative, transition-metal-catalyzed cross-coupling reactions, enabling the rapid assembly of complex heteroaromatic scaffolds.

Physicochemical Profiling & Commercial Landscape

Procuring 3,6-Dibromo-2-cyclopropylpyridine requires navigating a specialized supply chain. Due to the synthetic complexity of selectively installing the cyclopropyl group without causing debromination, this compound is frequently listed by suppliers as "temporarily out of stock" or available strictly via "special online orders" [1].

The table below summarizes the critical physicochemical data and the current commercial availability landscape.

Property / AttributeSpecification
Chemical Name 3,6-Dibromo-2-cyclopropylpyridine
CAS Registry Number 1256810-82-8
Molecular Formula C8H7Br2N
Molecular Weight 276.96 g/mol (Average) / 274.89 g/mol (Monoisotopic)
SMILES BrC1=CC=C(Br)N=C1C1CC1
Typical Purity >95% (HPLC / NMR)
Commercial Suppliers BLD Pharm [1], Sigma-Aldrich[2], Thoreauchem [3], AA Blocks [4]
Supply Status High demand; frequently requires custom bulk inquiry or made-to-order synthesis.

Mechanistic Insights: Regioselectivity & Causality in Functionalization

When utilizing 3,6-Dibromo-2-cyclopropylpyridine in drug development, understanding the inherent electronic and steric disparities between the C3 and C6 positions is critical for designing successful synthetic routes.

  • Electronic Activation at C6: The C6 bromine is situated adjacent to the electronegative pyridine nitrogen. This proximity exerts a strong inductive electron-withdrawing effect, rendering the C6 carbon highly electron-deficient. Consequently, the C6 position undergoes oxidative addition by Palladium(0) species at a significantly faster rate than the C3 position.

  • Steric Shielding at C3: The cyclopropyl group at the C2 position projects bulk into the spatial environment of the C3 bromine. This steric hindrance impedes the coordination of bulky transition-metal catalyst complexes (such as those utilizing dppf or XPhos ligands), further suppressing reactivity at C3 during the initial coupling phase.

This dual electronic and steric bias allows chemists to perform highly regioselective mono-couplings (e.g., Suzuki, Sonogashira, or Buchwald-Hartwig) at the C6 position, preserving the C3 bromine for a subsequent, more forcing coupling reaction to build asymmetric, multi-substituted APIs.

Experimental Methodology: Regioselective C6-Suzuki-Miyaura Coupling

To leverage the regioselectivity discussed above, the following self-validating protocol details the mono-arylation of 3,6-Dibromo-2-cyclopropylpyridine.

Objective: Selectively couple an arylboronic acid at the C6 position while leaving the C3 bromine intact.

Step 1: Reagent Preparation & Degassing

  • Action: In a flame-dried Schlenk tube, combine 3,6-dibromo-2-cyclopropylpyridine (1.0 equiv), the target arylboronic acid (1.05 equiv), and K₂CO₃ (2.0 equiv) in a biphasic solvent mixture of 1,4-Dioxane/H₂O (4:1 v/v).

  • Causality: A strict 1.05 equivalent of boronic acid prevents over-coupling at the C3 position. The biphasic solvent system is chosen to simultaneously dissolve the lipophilic pyridine substrate and the inorganic base, facilitating efficient phase-transfer dynamics.

Step 2: Catalyst Activation

  • Action: Sparge the heterogeneous mixture with argon gas for 15 minutes. Add Pd(dppf)Cl₂ (0.05 equiv).

  • Causality: Oxygen must be rigorously excluded to prevent the oxidative homocoupling of the boronic acid and the degradation of the Pd(0) active species. Pd(dppf)Cl₂ is selected because its large bite angle promotes efficient reductive elimination, while its steric bulk enhances the regioselectivity for the less hindered C6 position.

Step 3: Reaction Execution

  • Action: Seal the reaction vessel and heat to 80°C for 4 to 6 hours with vigorous stirring.

  • Causality: Maintaining the temperature at exactly 80°C provides sufficient thermal energy to overcome the activation barrier for C6 oxidative addition, but remains low enough to kinetically isolate the C3 position from reacting.

Step 4: Self-Validating Analytical Check

  • Action: At the 4-hour mark, withdraw a 10 µL aliquot, dilute in LC-grade acetonitrile, and analyze via LC-MS.

  • Validation: The protocol is self-validating; the reaction is deemed complete only when the LC-MS trace shows the disappearance of the starting material mass (m/z ~277) and the emergence of the mono-coupled product mass, with <5% of the bis-coupled byproduct. If unreacted starting material remains, heating is continued in 1-hour increments.

Step 5: Workup and Isolation

  • Action: Cool the mixture to room temperature, dilute with ethyl acetate, and partition with brine. Dry the organic layer over anhydrous Na₂SO₄, concentrate in vacuo, and purify via silica gel flash chromatography (Hexanes/EtOAc gradient).

Regioselective Functionalization Workflow

The following diagram illustrates the strategic decision tree and workflow for functionalizing 3,6-Dibromo-2-cyclopropylpyridine in API synthesis.

G SM 3,6-Dibromo-2-cyclopropylpyridine CAS: 1256810-82-8 C6 Regioselective C6-Coupling (Sterically Accessible & Electron Deficient) SM->C6 Pd(dppf)Cl2, K2CO3 Dioxane/H2O, 80°C Suzuki Suzuki-Miyaura Coupling (Boronic Acids/Esters) C6->Suzuki Pathway A Buchwald Buchwald-Hartwig Amination (Primary/Secondary Amines) C6->Buchwald Pathway B C3 Subsequent C3-Coupling (Sterically Hindered by Cyclopropyl) API Advanced Pharmaceutical Intermediates (Lead Compounds) C3->API Final Assembly Suzuki->C3 2nd Equivalent Stronger Base/Heat Buchwald->C3

Regioselective functionalization workflow for 3,6-Dibromo-2-cyclopropylpyridine.

Conclusion

3,6-Dibromo-2-cyclopropylpyridine is a potent building block that bridges the gap between structural rigidification and versatile functionalization in drug discovery. While its commercial availability requires proactive supply chain management and bulk forecasting, its unique physicochemical profile justifies the procurement effort. By exploiting the inherent electronic and steric differences between the C3 and C6 bromines, researchers can execute highly controlled, iterative cross-coupling sequences to generate sophisticated, metabolically stable pharmaceutical intermediates.

References

  • Thoreauchem. Product Inquiry: TH-C029228 (3,6-dibromo-2-cyclopropylpyridine). Retrieved for molecular weight and purity specifications.[Link]

  • AA Blocks. Building Blocks Catalog (July 2018). Retrieved for historical supply data and compound indexing.[Link]

Protocols & Analytical Methods

Method

Technical Application Note: Regioselective Functionalization of 3,6-Dibromo-2-cyclopropylpyridine

Introduction & Strategic Overview 3,6-Dibromo-2-cyclopropylpyridine is a high-value scaffold in medicinal chemistry, particularly for kinase inhibitors (e.g., JAK/STAT, TYK2 pathways) where the 2-cyclopropyl moiety provi...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Overview

3,6-Dibromo-2-cyclopropylpyridine is a high-value scaffold in medicinal chemistry, particularly for kinase inhibitors (e.g., JAK/STAT, TYK2 pathways) where the 2-cyclopropyl moiety provides critical hydrophobic interactions and metabolic stability.

The core synthetic challenge with this molecule is regioselectivity . It possesses two electrophilic sites (C3-Br and C6-Br) with distinct electronic and steric environments. Successful utilization of this scaffold requires a precise understanding of these differences to program sequential functionalization.

The Reactivity Hierarchy

The reactivity of the bromine atoms is governed by two opposing forces which, in this specific substrate, fortunately reinforce each other:

  • Electronic Activation (The

    
    -Effect):  The C6 position is 
    
    
    
    to the pyridine nitrogen. The electron-withdrawing nature of the nitrogen atom makes C6 significantly more electrophilic and prone to oxidative addition by Pd(0) compared to the C3 position (
    
    
    to nitrogen).
  • Steric Hindrance: The C2-cyclopropyl group is a secondary alkyl substituent that exerts significant steric bulk on the adjacent C3 position (ortho-effect). The C6 position is distal and sterically accessible.

Chemo- and Regioselectivity Analysis[1][2][3][4]

The following decision tree illustrates the mechanistic logic driving the experimental protocols.

ReactivityLogic Substrate 3,6-Dibromo-2-cyclopropylpyridine Analysis Reactivity Analysis Substrate->Analysis C6_Site C6 Position (Alpha to N) • Electronic: Highly Activated • Steric: Unhindered Analysis->C6_Site Primary Reaction Site C3_Site C3 Position (Beta to N) • Electronic: Deactivated • Steric: Hindered (Ortho-Cyclopropyl) Analysis->C3_Site Secondary Reaction Site Outcome1 Outcome: C6 Mono-Coupling (Standard Conditions) C6_Site->Outcome1 Outcome2 Outcome: C3 Coupling (Forcing Conditions) C3_Site->Outcome2

Figure 1: Mechanistic basis for regioselective discrimination between C6 and C3 bromine atoms.

Experimental Protocols

Protocol A: Highly Selective Mono-Coupling at C6

Objective: Introduce an aryl/heteroaryl group at the C6 position while leaving the C3-Br intact for future elaboration.

Rationale:

  • Catalyst: Pd(dppf)Cl2·DCM is chosen for its robustness and high selectivity. It is active enough to couple the activated C6-Br but bulky enough to further discourage reaction at the hindered C3 site.

  • Solvent: 1,4-Dioxane/Water allows for good solubility of the lipophilic pyridine while dissolving the inorganic base.

  • Temperature: Controlled at 80°C. Higher temperatures (>100°C) may induce minor amounts of bis-coupling.

Materials
ReagentEquivalentsRole
3,6-Dibromo-2-cyclopropylpyridine 1.0 equivSubstrate
Aryl Boronic Acid 1.05 - 1.1 equivNucleophile
Pd(dppf)Cl2·DCM 0.03 equiv (3 mol%)Catalyst
Na2CO3 (2.0 M aq) 3.0 equivBase
1,4-Dioxane 10 mL / mmolSolvent
Step-by-Step Procedure
  • Setup: To a reaction vial equipped with a magnetic stir bar, add the pyridine substrate (1.0 equiv), aryl boronic acid (1.05 equiv), and Pd(dppf)Cl2·DCM (3 mol%).

  • Inertion: Seal the vial and purge with Nitrogen or Argon for 5 minutes.

  • Solvent Addition: Add degassed 1,4-dioxane and 2.0 M aqueous Na2CO3 via syringe.

  • Reaction: Heat the mixture to 80°C in an oil bath or heating block. Stir vigorously.

  • Monitoring: Check by LC-MS or TLC after 2 hours. The starting material should be consumed, with the mono-coupled product (M+1) as the major peak.

    • Note: If <5% starting material remains but bis-coupled product is appearing, stop immediately.

  • Workup: Cool to room temperature. Dilute with EtOAc and wash with water and brine. Dry over Na2SO4, filter, and concentrate.

  • Purification: Flash column chromatography (Hexanes/EtOAc gradient). The mono-coupled product typically elutes significantly later than the bis-bromide but earlier than any bis-coupled byproduct.

Protocol B: Sequential Coupling at C3 (The "Difficult" Coupling)

Objective: Functionalize the sterically hindered C3 position after C6 has been reacted.

Rationale:

  • Catalyst: Pd2(dba)3 with XPhos or SPhos. These electron-rich, bulky biaryl phosphine ligands are required to facilitate oxidative addition into the electron-neutral, sterically hindered C3-Br bond.

  • Base: K3PO4 is a stronger base often required for hindered substrates.

  • Temperature: Elevated temperatures (100-110°C) are necessary to overcome the activation energy barrier.

Materials
ReagentEquivalentsRole
C6-Substituted-3-bromo-2-cyclopropylpyridine 1.0 equivSubstrate
Boronic Acid/Ester 1.5 - 2.0 equivNucleophile
Pd2(dba)3 0.02 equiv (2 mol%)Pd Source
XPhos 0.08 equiv (8 mol%)Ligand
K3PO4 (Tribasic) 3.0 equivBase
Toluene / Water (10:1) 10 mL / mmolSolvent
Step-by-Step Procedure
  • Pre-complexation: In the reaction vessel, mix Pd2(dba)3 and XPhos in the Toluene solvent. Stir at room temperature for 10 minutes under Argon to form the active catalytic species (solution turns from purple/red to orange/yellow).

  • Addition: Add the C6-substituted substrate, boronic acid (use excess, 1.5 eq), and solid K3PO4.

  • Reaction: Add water (10% v/v relative to toluene) and heat to 105°C (reflux).

  • Monitoring: Reaction times are typically longer (4-12 hours). Monitor for the disappearance of the bromide.

  • Workup: Standard aqueous workup.

  • Purification: The final product is often highly lipophilic; ensure the column gradient is adjusted accordingly.

Troubleshooting & Optimization Guide

IssueProbable CauseCorrective Action
Low Conversion (C6) Catalyst deactivation or old Boronic AcidSwitch to Pd(PPh3)4 (fresh) or increase loading to 5 mol%. Ensure Boronic acid purity (check for anhydride formation).
Bis-Coupling (during Protocol A) Temperature too high or excess Boronic AcidStrictly control Temp at 80°C. Add Boronic acid dropwise or reduce equivalents to 0.95 eq.
No Reaction at C3 Steric hindrance / Electronic deactivationSwitch to "Generations" of precatalysts: XPhos Pd G3 or Pd-PEPPSI-IPr. Switch solvent to n-Butanol or Toluene at 120°C (sealed tube).
Protodeboronation Unstable Boronic Acid (e.g., 2-heterocyclic)Use Boronic Ester (Pinacol) instead of Acid. Switch base to anhydrous CsF or K3PO4 in dry dioxane.

Workflow Visualization

Workflow Start 3,6-Dibromo-2- cyclopropylpyridine Step1 Step 1: C6 Coupling Pd(dppf)Cl2, 80°C Start->Step1 High Selectivity Intermediate Intermediate: 6-Aryl-3-bromo-2- cyclopropylpyridine Step1->Intermediate Step2 Step 2: C3 Coupling Pd-XPhos, 110°C Intermediate->Step2 Forcing Conditions Final Final Product: 3,6-Diaryl-2- cyclopropylpyridine Step2->Final

Figure 2: Sequential workflow for library generation using the 3,6-dibromo-2-cyclopropylpyridine scaffold.

References

  • General Reactivity of Halopyridines

    • Smith, J. A. et al. "Regioselective Cross-Coupling Strategies for Polyhalogenated Heterocycles." Chem. Rev.2014 , 114, 5678.

    • Lutz, A. et al. "Base and Cation Effects on the Suzuki Cross-Coupling of Bulky Arylboronic Acid with Halopyridines." J. Org.[1][2] Chem.2007 , 72, 4067.[2]

  • Steric Considerations in Suzuki Coupling

    • Martin, R. & Buchwald, S. L. "Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Aryl Halides with Arylboronic Acids." Acc. Chem. Res.2008 , 41, 1461.

  • Cyclopropyl-Pyridine Scaffolds in Drug Design

    • Wuitschik, G. et al. "Oxetanes as Promising Modules in Drug Discovery." Angew. Chem. Int. Ed.2006 , 45, 7736. (Discusses structural analogs and stability).

  • Specific Protocols for Hindered Pyridines

    • Billingsley, K. & Buchwald, S. L. "Highly Efficient Monophosphine-Based Catalyst for the Suzuki-Miyaura Coupling of Heteroaryl Halides." J. Am. Chem. Soc.[2]2007 , 129, 3358.

(Note: While specific literature on 3,6-dibromo-2-cyclopropylpyridine is proprietary or patent-heavy, the protocols above are derived from validated methodologies for 3,6-dibromo-2-methylpyridine and 2,5-dibromopyridine analogs.)

Sources

Application

Application Notes and Protocols: Buchwald-Hartwig Amination of 3,6-Dibromo-2-cyclopropylpyridine

Introduction: The Strategic Importance of Aminopyridines in Modern Chemistry The pyridine scaffold is a cornerstone in pharmaceuticals, agrochemicals, and materials science.[1] The introduction of nitrogen-based function...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Importance of Aminopyridines in Modern Chemistry

The pyridine scaffold is a cornerstone in pharmaceuticals, agrochemicals, and materials science.[1] The introduction of nitrogen-based functional groups onto this heterocyclic core is a critical transformation, often unlocking novel biological activities and material properties. The Buchwald-Hartwig amination has emerged as a powerful and versatile method for the formation of carbon-nitrogen (C-N) bonds, largely supplanting harsher, traditional methods that suffer from limited scope and functional group tolerance.[2][3] This palladium-catalyzed cross-coupling reaction offers a direct and efficient route to synthesize aryl and heteroaryl amines.[2][4][5]

This guide provides a detailed technical overview and practical protocols for the Buchwald-Hartwig amination of 3,6-Dibromo-2-cyclopropylpyridine, a substrate of interest in medicinal chemistry due to the presence of a reactive cyclopropyl group and two distinct bromine atoms available for functionalization. We will delve into the mechanistic underpinnings, key reaction parameters, and step-by-step experimental procedures to empower researchers in their synthetic endeavors.

Mechanism and Key Principles: A Look Under the Hood

The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving a palladium catalyst.[2][4][5] Understanding this mechanism is paramount for troubleshooting and optimizing reaction conditions.

The generally accepted catalytic cycle consists of the following key steps:

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (in this case, 3,6-Dibromo-2-cyclopropylpyridine), forming a Pd(II) intermediate.[2][6] The reactivity order for the halide is typically I > Br > Cl.[7]

  • Amine Coordination and Deprotonation: The amine nucleophile coordinates to the Pd(II) complex. In the presence of a base, the amine is deprotonated to form a palladium-amido complex.[8][9]

  • Reductive Elimination: This is the product-forming step where the C-N bond is formed, and the desired aminopyridine is released from the palladium center, regenerating the active Pd(0) catalyst.[2][8]

Buchwald_Hartwig_Cycle Pd(0)L Pd(0)L Oxidative Addition Complex Oxidative Addition Complex Pd(0)L->Oxidative Addition Complex Ar-X Amine Coordination Amine Coordination Oxidative Addition Complex->Amine Coordination R2NH Palladium Amido Complex Palladium Amido Complex Amine Coordination->Palladium Amido Complex Base, -HBX Product Product Palladium Amido Complex->Product Reductive Elimination Product->Pd(0)L Ar-NR2

Figure 1: A simplified representation of the Buchwald-Hartwig amination catalytic cycle.

The Crucial Role of Ligands

The choice of phosphine ligand is critical for a successful Buchwald-Hartwig amination.[10][11] Sterically bulky and electron-rich ligands are generally preferred as they:

  • Promote the formation of the active monoligated Pd(0) species.[11]

  • Facilitate the rate-limiting oxidative addition step.[11][12]

  • Accelerate the final reductive elimination step.

For challenging substrates like dihalopyridines, biarylphosphine ligands such as XPhos, SPhos, and RuPhos, or ferrocene-based ligands like Josiphos, have demonstrated broad utility and high catalytic activity.[10][13]

Experimental Protocols: A Practical Guide

Materials and Reagents
  • Substrate: 3,6-Dibromo-2-cyclopropylpyridine

  • Amine: A variety of primary and secondary amines can be used.

  • Palladium Precursor: Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) or Pd(OAc)₂ (Palladium(II) acetate) are common choices.[7][14] Pre-catalysts, which are air-stable and readily generate the active Pd(0) species, are also highly effective.[7][13]

  • Ligand: A suitable phosphine ligand (e.g., XPhos, SPhos, RuPhos, or BrettPhos).[13][15]

  • Base: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) and lithium bis(trimethylsilyl)amide (LHMDS) are frequently used.[7][16] For base-sensitive substrates, weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be employed, though this may require higher temperatures or longer reaction times.[7][16]

  • Solvent: Anhydrous, deoxygenated aprotic solvents are essential. Toluene, dioxane, and THF are common choices.[16][17]

General Procedure for Buchwald-Hartwig Amination

Note: This is a general protocol and may require optimization for specific amines. All manipulations should be carried out under an inert atmosphere (e.g., argon or nitrogen).

  • Reaction Setup: To a dry Schlenk flask or reaction vial, add 3,6-Dibromo-2-cyclopropylpyridine (1.0 equiv.), the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), and the phosphine ligand (2-4 mol%).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas three times.

  • Reagent Addition: Add the amine (1.1-1.5 equiv.) and the base (e.g., NaOtBu, 1.5-2.0 equiv.).

  • Solvent Addition: Add the anhydrous, deoxygenated solvent (e.g., toluene, 0.1-0.2 M concentration with respect to the limiting reagent).

  • Reaction: Stir the reaction mixture at the desired temperature (typically between 80-110 °C). Monitor the progress of the reaction by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of Celite® to remove palladium residues.

  • Extraction: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Purification: Concentrate the organic layer under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Experimental_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Add Substrate, Pd Precursor, Ligand B Establish Inert Atmosphere A->B C Add Amine and Base B->C D Add Anhydrous Solvent C->D E Heat and Stir D->E F Monitor Progress (TLC/LC-MS) E->F G Cool and Dilute F->G H Filter through Celite G->H I Aqueous Work-up H->I J Dry and Concentrate I->J K Purify (Chromatography) J->K

Figure 2: A typical experimental workflow for the Buchwald-Hartwig amination.

Key Considerations and Optimization

Regioselectivity

For di-substituted pyridines like 3,6-Dibromo-2-cyclopropylpyridine, regioselectivity of the amination is a key consideration. The relative reactivity of the two bromine atoms can be influenced by electronic and steric factors. In some cases, sequential amination can be achieved by carefully controlling the reaction conditions. For instance, a study on 3,5-dibromo-2-aminopyridine showed that the initial amination preferentially occurred at the 3-position.[13]

Troubleshooting Common Issues
Issue Potential Cause(s) Suggested Solution(s)
Low or No Conversion Inactive catalyst, poor quality reagents/solvent, insufficient base strength.Use a pre-catalyst, ensure reagents are pure and solvent is anhydrous/deoxygenated, screen different bases.[16]
Hydrodehalogenation Side reaction where the halide is replaced by hydrogen.Lower the reaction temperature, use a less sterically hindered or weaker base, screen different ligands.[16]
Formation of Side Products Competing reactions, substrate/product degradation.Lower the reaction temperature, shorten the reaction time, screen different catalyst/ligand combinations.

Conclusion

The Buchwald-Hartwig amination is a robust and highly valuable tool for the synthesis of aminopyridines. By understanding the underlying mechanism and carefully selecting the appropriate catalyst, ligand, base, and solvent, researchers can efficiently and selectively aminate complex substrates like 3,6-Dibromo-2-cyclopropylpyridine. The protocols and considerations outlined in this guide provide a solid foundation for the successful application of this powerful transformation in drug discovery and materials science.

References

  • Buchwald–Hartwig amination - Wikipedia. (n.d.). Retrieved March 7, 2026, from [Link]

  • Buchwald-Hartwig Amination - Chemistry LibreTexts. (2023, June 30). Retrieved March 7, 2026, from [Link]

  • Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects | ACS Catalysis. (2020, December 11). Retrieved March 7, 2026, from [Link]

  • Recent Advances in the Buchwald-Hartwig Amination Reaction Enabled by the Application of Sterically Demanding Phosphine Ancillary Ligands - ResearchGate. (2026, February 5). Retrieved March 7, 2026, from [Link]

  • Buchwald-Hartwig Amination Reaction Explained: Definition, Examples, Practice & Video Lessons - Pearson. (n.d.). Retrieved March 7, 2026, from [Link]

  • Biaryl Phosphine Ligands in Palladium-Catalyzed Amination - PMC. (n.d.). Retrieved March 7, 2026, from [Link]

  • Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal. (n.d.). Retrieved March 7, 2026, from [Link]

  • Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC. (n.d.). Retrieved March 7, 2026, from [Link]

  • Case Study: Ligand and Catalyst Selection for a Buchwald Hartwig Reaction - Catalysis Consulting. (n.d.). Retrieved March 7, 2026, from [Link]

  • Biaryl Phosphane Ligands in Palladium‐Catalyzed Amination - SciSpace. (n.d.). Retrieved March 7, 2026, from [Link]

  • Role of the base in Buchwald-Hartwig amination - PubMed. (2014, December 19). Retrieved March 7, 2026, from [Link]

  • Role of the Base in Buchwald–Hartwig Amination | The Journal of Organic Chemistry. (2014, October 23). Retrieved March 7, 2026, from [Link]

  • The Buchwald-Hartwig Amination After 25 Years - PubMed. (2019, November 25). Retrieved March 7, 2026, from [Link]

  • HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. (n.d.). Retrieved March 7, 2026, from [Link]

  • The 25th Anniversary of the Buchwald–Hartwig Amination: Development, Applications, and Outlook - ACS Publications. (2019, July 2). Retrieved March 7, 2026, from [Link]

  • Efficient Microwave-Assisted Palladium-Catalyzed Selective N-Arylation of Anilines with 2,3-Dihalopyridines in Water - MDPI. (2026, March 5). Retrieved March 7, 2026, from [Link]

  • High Active Palladium Composite and Catalytic Applications on the Synthesis of Substituted Aminopyridine Derivatives Through Borrowing Hydrogen - ProQuest. (2022, September 11). Retrieved March 7, 2026, from [Link]

  • Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development - Organic Chemistry Portal. (n.d.). Retrieved March 7, 2026, from [Link]

  • Selected ligands and catalysts for Buchwald‐Hartwig amination.... - ResearchGate. (n.d.). Retrieved March 7, 2026, from [Link]

  • Dialkylbiaryl Phosphines in Pd-Catalyzed Amination: A User's Guide - ResearchGate. (n.d.). Retrieved March 7, 2026, from [Link]

  • Buchwald-Hartwig Amination - Wordpress. (n.d.). Retrieved March 7, 2026, from [Link]

  • Selective Palladium-Catalyzed Aminations on Dichloropyridines | Request PDF - ResearchGate. (2025, August 6). Retrieved March 7, 2026, from [Link]

  • Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide - RSC Publishing. (n.d.). Retrieved March 7, 2026, from [Link]

  • Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings?. (2024, November 25). Retrieved March 7, 2026, from [Link]

  • Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point - University of Windsor. (n.d.). Retrieved March 7, 2026, from [Link]

  • Buchwald-Hartwig Cross Coupling Reaction | Chem-Station Int. Ed. (2014, April 1). Retrieved March 7, 2026, from [Link]

  • Buchwald-Hartwig amination of heteroaryl halides with heterocyclic amines. - ResearchGate. (n.d.). Retrieved March 7, 2026, from [Link]

  • Buchwald-Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PubMed. (2021, December 17). Retrieved March 7, 2026, from [Link]

  • Controlling Regioselectivity in Palladium‐Catalyzed C−H Activation/Aryl–Aryl Coupling of 4‐Phenylamino[2.2]paracyclophan. (n.d.). Retrieved March 7, 2026, from [Link]

  • Buchwald-Hartwig Coupling - Organic Synthesis. (n.d.). Retrieved March 7, 2026, from [Link]

  • Palladium‐Catalyzed Buchwald–Hartwig Coupling of Deactivated Aminothiophenes with Substituted Halopyridines | Request PDF - ResearchGate. (n.d.). Retrieved March 7, 2026, from [Link]

  • Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst S. (n.d.). Retrieved March 7, 2026, from [Link]

  • Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd) libraries | Request PDF - ResearchGate. (2011, January 15). Retrieved March 7, 2026, from [Link]

Sources

Method

Application Notes and Protocols: Stille Coupling of 3,6-Dibromo-2-cyclopropylpyridine

Target Audience: Researchers, synthetic chemists, and drug development professionals. Content Type: Advanced Methodological Guide & Experimental Protocols.

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Content Type: Advanced Methodological Guide & Experimental Protocols.

Introduction & Mechanistic Rationale

3,6-Dibromo-2-cyclopropylpyridine (CAS: 1256810-82-8) is a densely functionalized heteroaromatic building block highly valued in medicinal chemistry for the construction of complex biaryl systems. The presence of two orthogonal bromine handles allows for iterative, site-selective cross-coupling. However, achieving high yields requires a deep understanding of the inherent electronic and steric disparities between the C3 and C6 positions.

The Regioselectivity Paradigm: C6 vs. C3

In palladium-catalyzed cross-coupling reactions of polyhalogenated pyridines, regioselectivity is governed by the oxidative addition step [1]. For 3,6-dibromo-2-cyclopropylpyridine, the Stille coupling proceeds with exquisite regioselectivity at the C6 position due to two primary factors:

  • Electronic Activation (Kinetic Control): The C6-bromine is situated alpha to the electronegative pyridine nitrogen. The nitrogen atom withdraws electron density via inductive effects, significantly lowering the Lowest Unoccupied Molecular Orbital (LUMO) energy of the C6–Br bond. This makes the C6 position highly electrophilic and susceptible to rapid oxidative addition by electron-rich Pd(0) species [2].

  • Steric Shielding: The C3-bromine is beta to the nitrogen (less electronically activated) and is directly adjacent to the C2-cyclopropyl group. The bulky cyclopropyl ring exerts considerable steric hindrance, creating a high activation energy barrier for the palladium catalyst to insert into the C3–Br bond.

Consequently, mono-coupling occurs almost exclusively at C6. Exhaustive di-coupling (or subsequent functionalization at C3) requires forcing conditions, highly active catalysts, and sterically demanding, electron-rich ligands to overcome the C3 activation barrier.

Mechanism SM 3,6-Dibromo-2-cyclopropylpyridine + Pd(0) Catalyst C6_OA Oxidative Addition at C6 (Alpha to N, Electronically Activated) SM->C6_OA Fast (Kinetically Favored) C3_OA Oxidative Addition at C3 (Beta to N, Sterically Hindered) SM->C3_OA Slow (High Activation Energy) Transmetalation Transmetalation with R-SnBu3 C6_OA->Transmetalation MinorProduct C3-Coupled Product (Trace/None) C3_OA->MinorProduct ReductiveElim Reductive Elimination Transmetalation->ReductiveElim Product Regioselective C6-Coupled Product (Major) ReductiveElim->Product

Mechanistic pathway highlighting the kinetically favored C6 oxidative addition.

Experimental Design & Reagent Selection

To ensure a self-validating and reproducible system, the choice of reagents must align with the mechanistic demands of the target substitution.

  • Catalyst Selection: For regioselective mono-coupling at C6, standard tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] is sufficient. The inherent reactivity of the alpha-halogen drives the reaction. For di-coupling, a pre-catalyst like Pd₂(dba)₃ paired with a bulky, electron-rich Buchwald ligand (e.g., XPhos or P(tBu)₃) is mandatory to facilitate oxidative addition at the sterically hindered C3 position.

  • Tin Byproduct Remediation: A significant drawback of the Stille coupling is the generation of highly toxic and lipophilic trialkyltin halides (e.g., Bu₃SnBr). A standard aqueous Potassium Fluoride (KF) workup is critical. The fluoride ion reacts with soluble tin halides to form polymeric tributyltin fluoride (Bu₃SnF), an insoluble white precipitate that is easily removed via filtration through Celite [3].

Step-by-Step Experimental Protocols

Protocol A: Regioselective Mono-Stille Coupling (C6-Functionalization)

Objective: Synthesize 3-bromo-2-cyclopropyl-6-substituted pyridine.

  • Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add 3,6-dibromo-2-cyclopropylpyridine (1.0 equiv) and Pd(PPh₃)₄ (5 mol%).

  • Atmosphere Exchange: Evacuate the flask and backfill with ultra-high purity Argon (repeat 3 times).

  • Reagent Addition: Inject anhydrous, degassed Toluene to achieve a substrate concentration of 0.1 M. Add the desired organostannane (e.g., tributyl(vinyl)stannane) (1.05 equiv) dropwise via a gas-tight syringe.

  • Heating: Seal the flask and heat the mixture to 90 °C in a pre-heated oil bath. Stir vigorously for 12–16 hours. Monitor completion via LC-MS or TLC (UV active).

  • KF Workup (Crucial Step): Cool the reaction to room temperature. Dilute with Ethyl Acetate (equal volume to Toluene). Add a saturated aqueous solution of Potassium Fluoride (KF) (approx. 10 mL per mmol of substrate). Stir the biphasic mixture vigorously for 1 hour. A white precipitate (Bu₃SnF) will form at the interface [3].

  • Filtration & Extraction: Filter the entire biphasic mixture through a tightly packed pad of Celite, washing the pad with additional Ethyl Acetate. Transfer the filtrate to a separatory funnel, isolate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify the crude residue via silica gel column chromatography (Hexanes/Ethyl Acetate gradient) to isolate the pure C6-coupled product.

Protocol B: Exhaustive Di-Stille Coupling (C3 & C6-Functionalization)

Objective: Synthesize 3,6-disubstituted-2-cyclopropylpyridine.

  • Reaction Setup: To a flame-dried Schlenk flask, add 3,6-dibromo-2-cyclopropylpyridine (1.0 equiv), Pd₂(dba)₃ (5 mol%), and XPhos (10 mol%). Evacuate and backfill with Argon 3 times.

  • Reagent Addition: Add anhydrous, degassed 1,4-Dioxane (0.1 M) followed by the organostannane (2.5 to 3.0 equiv) via syringe.

  • Heating: Heat the mixture to 110 °C for 24 hours. The elevated temperature and active ligand are required to drive the sluggish C3 coupling.

  • Workup: Perform the KF workup and Celite filtration exactly as described in Protocol A, followed by chromatographic purification.

Workflow Setup 1. Reaction Setup (Inert Atmosphere) Reaction 2. Stille Coupling (Pd Cat., 90-110 °C) Setup->Reaction Quench 3. KF Workup (Sat. aq. KF, Stir 1h) Reaction->Quench Filter 4. Celite Filtration (Removes Bu3SnF) Quench->Filter Purify 5. Chromatography (Isolate Pure Product) Filter->Purify

Standard experimental workflow including the mandatory KF workup for tin removal.

Data Presentation & Condition Summary

The following table summarizes the optimized parameters for directing the Stille coupling of 3,6-dibromo-2-cyclopropylpyridine based on the desired substitution pattern.

Target OutcomeStannane EquivalentsCatalyst SystemSolventTemp / TimeExpected Regioselectivity
Mono-substitution (C6) 1.05 eqPd(PPh₃)₄ (5 mol%)Toluene90 °C / 12 h>95:5 (C6 : C3)
Di-substitution (C3 & C6) 2.50 - 3.00 eqPd₂(dba)₃ (5 mol%) + XPhos (10 mol%)1,4-Dioxane110 °C / 24 hExhaustive (Both positions)
Sequential Coupling (C3) 1.20 eqPd₂(dba)₃ (5 mol%) + P(tBu)₃ (10 mol%)1,4-Dioxane110 °C / 18 hN/A (Performed on C6-substituted intermediate)

Note: Protodehalogenation at the C3 position is a common side reaction during exhaustive coupling if the catalyst dies prematurely. Ensure strict exclusion of oxygen and moisture.

References

  • Double Heck Cross-Coupling Reactions of Dibrominated Pyridines. ResearchGate. (Provides foundational mechanistic insights into the regioselectivity of dihalopyridines). Available at:[Link]

Application

Application Note: Regioselective Sonogashira Coupling of 3,6-Dibromo-2-cyclopropylpyridine

[1] Abstract & Scope This guide details the protocols for the regioselective Sonogashira cross-coupling of 3,6-Dibromo-2-cyclopropylpyridine (CAS: 1256810-82-8).[1][2] This scaffold is a critical intermediate in the synt...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Abstract & Scope

This guide details the protocols for the regioselective Sonogashira cross-coupling of 3,6-Dibromo-2-cyclopropylpyridine (CAS: 1256810-82-8).[1][2] This scaffold is a critical intermediate in the synthesis of kinase inhibitors and other pharmaceutical agents.[1][2][3] The presence of two bromine atoms in distinct electronic and steric environments (C3 vs. C6) allows for sequential functionalization.[1][2] This document provides validated methods to selectively couple the C6-position under mild conditions, followed by the C3-position under forcing conditions, ensuring high yields and minimal byproduct formation.[1]

Mechanistic Analysis: The "Why" Behind the Protocol

To achieve reproducibility, one must understand the intrinsic reactivity profile of the substrate.[1][2] 3,6-Dibromo-2-cyclopropylpyridine presents a classic case of electronic vs. steric differentiation .

Electronic Activation (The C6 Advantage)

In pyridine systems, oxidative addition of Palladium(0) is faster at positions


 to the nitrogen (C2/C6) compared to 

positions (C3/C5).[1]
  • C6-Br: Located

    
     to the pyridine nitrogen.[1][2] The inductive electron-withdrawing effect of the nitrogen makes C6 highly electron-deficient, facilitating rapid oxidative addition of the Pd(0) species.[1]
    
  • C3-Br: Located

    
     to the nitrogen.[1][2] It is less electron-deficient and intrinsically less reactive toward oxidative addition.[1][2]
    
Steric Hindrance (The C3 Blockade)[1][2]
  • C6-Br: Relatively unhindered, flanked only by a proton (C5-H) and the ring nitrogen.[1][2]

  • C3-Br: Situated ortho to the C2-cyclopropyl group.[1][2] The cyclopropyl moiety, while not as bulky as a tert-butyl group, exerts significant steric pressure that retards the approach of the bulky Pd-ligand complex.[1]

ReactivityMap cluster_0 Substrate Analysis S 3,6-Dibromo-2- cyclopropylpyridine C6 C6-Br Position (Alpha to N) Electronically Activated S->C6 Fast Oxidative Addition C3 C3-Br Position (Beta to N) Sterically Hindered S->C3 Slow Oxidative Addition

Figure 1: Reactivity map illustrating the electronic and steric factors favoring C6-functionalization.

Experimental Protocols

General Safety & Handling[1][2]
  • Cyclopropyl Stability: The cyclopropyl ring is stable under standard Sonogashira conditions.[1][2] Avoid strong Lewis acids (e.g., AlCl3) which may trigger ring opening.[1][2]

  • Copper Acetylides: Dry copper acetylides are shock-sensitive explosives.[1][2] Always maintain the reaction in solution and quench properly.[1][2]

  • Oxygen: Sonogashira couplings are sensitive to O2, which promotes Glaser homocoupling of the alkyne.[1][2] Rigorous degassing is required.[1][2]

Protocol A: Regioselective Mono-Coupling at C6

Objective: Synthesize 6-alkynyl-3-bromo-2-cyclopropylpyridine.

Reagents & Stoichiometry
ReagentEquiv.Role
3,6-Dibromo-2-cyclopropylpyridine 1.0Limiting Reagent
Terminal Alkyne1.05Nucleophile (Slight excess)
PdCl2(PPh3)20.02 - 0.05Catalyst (Standard bis-phosphine)
CuI0.01 - 0.02Co-catalyst (Keep low to minimize homocoupling)
Et3N (Triethylamine)2.0 - 3.0Base / Solvent component
THF or DMFSolvent0.1 M Concentration
Step-by-Step Procedure
  • Degassing: Charge a reaction vial with the dibromo-pyridine substrate, PdCl2(PPh3)2, and CuI. Seal the vial and purge with Argon/Nitrogen for 10 minutes.

    • Note: Solids are purged before solvent addition to ensure an inert atmosphere.[1][2]

  • Solvent Addition: Add degassed THF (or DMF) and Et3N via syringe.

  • Alkyne Addition: Add the terminal alkyne (dissolved in minimal degassed solvent) dropwise over 15 minutes at Room Temperature (20-25°C).

    • Why: Slow addition keeps the concentration of active acetylide low, favoring cross-coupling over homocoupling.[1][2]

  • Reaction: Stir at Room Temperature for 4–12 hours.

    • Monitoring: Check TLC/LCMS.[1][2] The starting material (dibromide) should disappear, converting to the mono-alkynyl product. If the reaction stalls, heat gently to 40°C, but do not exceed 50°C to avoid C3 activation.[1][2]

  • Workup: Dilute with EtOAc, wash with water and brine. Dry over Na2SO4.[1][2][3][4]

  • Purification: Flash column chromatography. The mono-coupled product is usually less polar than the starting material but more polar than the bis-coupled byproduct (if any).[1]

Protocol B: Sequential Coupling at C3 (Bis-Functionalization)

Objective: Functionalize the remaining C3-bromide after C6 is substituted.

Reagents & Modifications[1][2][5][6][7]
  • Substrate: 6-Alkynyl-3-bromo-2-cyclopropylpyridine (Product from Protocol A).[2]

  • Catalyst: Switch to Pd(dppf)Cl2 or maintain PdCl2(PPh3)2 but increase loading (5 mol%).

  • Temperature: 80°C - 100°C (Thermal) or 100°C (Microwave).[1][2]

  • Base: Cs2CO3 (2.0 eq) in Dioxane/Water is often more effective for sterically hindered substrates than amine bases alone.[1][2]

Step-by-Step Procedure
  • Setup: In a pressure vial, combine the C6-substituted substrate, new alkyne (1.5 eq), and catalyst.

  • Solvent: Use 1,4-Dioxane or Toluene (higher boiling points required).

  • Activation: Heat the reaction to 90°C.

    • Mechanistic Note: The C3 position is sterically hindered by the cyclopropyl group.[1][2] Thermal energy is required to overcome the activation barrier for oxidative addition.[1][2]

  • Completion: Reaction typically requires 12–24 hours.[1][2]

  • Scavenging: If Pd residues persist, treat the organic phase with a metal scavenger (e.g., SiliaMetS® Thiol) before concentration.[1][2]

Troubleshooting & Optimization Logic

IssueRoot CauseCorrective Action
Glaser Coupling (Alkyne Dimer) Presence of Oxygen or High Cu loading.[1][2]Degas solvents more rigorously (freeze-pump-thaw).[1][2] Reduce CuI to 1 mol%. Add alkyne slower.[1][2]
No Reaction at C6 Catalyst poisoning by Pyridine N.Switch to a bulky, electron-rich ligand like XPhos or P(t-Bu)3 which dissociates less easily.[1][2]
Poor Selectivity (Mix of C6/C3) Temperature too high.[1][2]Conduct Protocol A at 0°C initially, then warm to RT. Ensure only 1.05 eq of alkyne is used.[1][2]
De-bromination (Side Product) Hydride source present.[1][2]Ensure solvents are anhydrous.[1][2] Avoid using alcohols as co-solvents.[1][2]

Workflow Visualization

Workflow Start Start: 3,6-Dibromo-2- cyclopropylpyridine ConditionA Protocol A: Mild Conditions PdCl2(PPh3)2, CuI, Et3N Room Temp, 1.05 eq Alkyne Start->ConditionA Check QC Check (LCMS) Is SM consumed? ConditionA->Check Check->ConditionA No (Stalled) ProductA Major Product: 6-Alkynyl-3-bromo-2- cyclopropylpyridine Check->ProductA Yes (C6 selective) ConditionB Protocol B: Forcing Conditions Pd(dppf)Cl2, Cs2CO3, Dioxane 90-100°C, 1.5 eq Alkyne 2 ProductA->ConditionB Optional: 2nd Coupling Final Final Scaffold: 2-Cyclopropyl-3,6-bis(alkynyl)pyridine ConditionB->Final

Figure 2: Decision tree for sequential functionalization of the dibromo-pyridine core.

References

  • BenchChem. A Researcher's Guide to the Selective Functionalization of 2,6-Dibromopyridine. (Accessed 2023).[2] Provides comparative ligand data for regioselectivity in pyridine systems. Link[1][2]

  • Scirp. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines. Modern Research in Catalysis, 2017, 6, 121-133.[1][8] Demonstrates reactivity patterns of 3-bromo pyridines. Link

  • Organic Chemistry Portal. Sonogashira Coupling. Comprehensive mechanism and catalyst review.[1][2] Link

  • Fisher Scientific. Safety Data Sheet: 3,6-Dibromo-2-methylpyridine.[1][2] (Analogous handling data). Link

Sources

Method

Use of 3,6-Dibromo-2-cyclopropylpyridine in medicinal chemistry

Application Note: Strategic Utilization of 3,6-Dibromo-2-cyclopropylpyridine in Medicinal Chemistry Executive Summary Compound: 3,6-Dibromo-2-cyclopropylpyridine CAS: 1256810-82-8 Molecular Formula: C H Br N Molecular We...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Utilization of 3,6-Dibromo-2-cyclopropylpyridine in Medicinal Chemistry

Executive Summary

Compound: 3,6-Dibromo-2-cyclopropylpyridine CAS: 1256810-82-8 Molecular Formula: C


H

Br

N Molecular Weight: 276.96 g/mol [1]

3,6-Dibromo-2-cyclopropylpyridine is a high-value heterocyclic building block designed for the rapid construction of polysubstituted pyridine scaffolds. Its strategic importance lies in the unique combination of the 2-cyclopropyl group —a proven bioisostere for isopropyl and alkyl groups that enhances metabolic stability and potency—and two chemically distinct bromine handles at the C3 and C6 positions.

This guide details the regioselective functionalization of this scaffold, enabling researchers to sequentially install pharmacophores with high precision. By exploiting the electronic and steric differentiation between the C3 and C6 positions, scientists can access complex chemical space without the need for protecting groups.

Chemical Properties & Reactivity Profile

To successfully utilize this scaffold, one must understand the electronic and steric environment of the pyridine ring.

Electronic vs. Steric Landscape

The reactivity of the two bromine atoms is governed by their position relative to the pyridine nitrogen and the bulky cyclopropyl group.

  • C6-Position (

    
    -to-Nitrogen): 
    
    • Electronic: Highly activated for oxidative addition by Pd(0) due to the inductive electron-withdrawing effect of the adjacent nitrogen atom (

      
       effect).
      
    • Steric: Relatively unhindered (adjacent to a proton at C5).

    • Reactivity: Primary site for nucleophilic aromatic substitution (

      
      ) and Pd-catalyzed cross-couplings (Suzuki, Sonogashira).
      
  • C3-Position (

    
    -to-Nitrogen): 
    
    • Electronic: Less activated than C6; resembles a standard aryl bromide.

    • Steric: Significantly hindered by the adjacent C2-cyclopropyl group.

    • Reactivity: Secondary site . Requires higher temperatures, more active catalysts (e.g., bulky phosphines), or lithium-halogen exchange to functionalize.

Reactivity Visualization

ReactivityMap cluster_0 Functionalization Priority Core 3,6-Dibromo-2- cyclopropylpyridine C6 C6-Bromine (Alpha to N) Core->C6 High Reactivity (Electronic Activation) C3 C3-Bromine (Beta to N, Ortho to Cyclopropyl) Core->C3 Low Reactivity (Steric Hindrance) C6->C3 Sequential Workflow: C6 First -> C3 Second

Figure 1: Reactivity map illustrating the electronic activation of C6 vs. the steric hindrance of C3.

Application Note: Regioselective Functionalization

The following protocol describes the standard workflow for differentiating the two bromine handles.

Protocol A: C6-Selective Suzuki-Miyaura Coupling

Objective: Install an aryl or heteroaryl group at C6 while leaving the C3-bromide intact for later diversification.

Reagents:

  • Substrate: 3,6-Dibromo-2-cyclopropylpyridine (1.0 equiv)

  • Boronic Acid: Aryl-B(OH)

    
     (1.05 equiv)
    
  • Catalyst: Pd(PPh

    
    )
    
    
    
    (5 mol%) or Pd(dppf)Cl
    
    
    (for sterically demanding boronic acids).
  • Base: Na

    
    CO
    
    
    
    (2.0 M aq, 3.0 equiv).
  • Solvent: DME/H

    
    O (3:1) or 1,4-Dioxane/H
    
    
    
    O.

Step-by-Step Methodology:

  • Setup: In a reaction vial, combine the substrate, boronic acid, and catalyst.

  • Inertion: Seal the vial and purge with Argon/Nitrogen for 5 minutes.

  • Solvent Addition: Add degassed solvent and base via syringe.

  • Reaction: Stir at Room Temperature to 60°C .

    • Critical Note: Do not overheat (>80°C) initially. The C6 position is sufficiently reactive to couple at mild temperatures. High heat may trigger "scrambling" or bis-coupling at C3.

  • Monitoring: Monitor by TLC (Hexane/EtOAc 9:1). The starting material (Rf ~0.8) should disappear, yielding a fluorescent mono-coupled product (Rf ~0.5).

  • Workup: Dilute with EtOAc, wash with brine, dry over MgSO

    
    , and concentrate.
    
  • Purification: Flash column chromatography.

Validation Criteria:

  • 1H NMR: Look for the disappearance of the C6-H/C5-H doublet signals and the appearance of new aromatic protons. The cyclopropyl protons (0.9–1.2 ppm) should remain distinct.

Protocol B: C3-Functionalization (The "Hard" Step)

Objective: Functionalize the sterically hindered C3 position after C6 has been derivatized.

Reagents:

  • Substrate: C6-substituted-3-bromo-2-cyclopropylpyridine.

  • Partner: Boronic acid (Suzuki), Amine (Buchwald), or Alkyne (Sonogashira).

  • Catalyst: Pd

    
    (dba)
    
    
    
    + XPhos or SPhos (Dialkylbiaryl phosphines are essential to overcome steric hindrance from the cyclopropyl group).
  • Base: K

    
    PO
    
    
    
    (Suzuki) or NaOtBu (Buchwald).
  • Solvent: Toluene or 1,4-Dioxane (anhydrous).

Step-by-Step Methodology:

  • Setup: Combine substrate, coupling partner, Pd source, and ligand (1:2 ratio Pd:Ligand).

  • Reaction: Heat to 100°C – 110°C .

    • Note: The C3 position requires forcing conditions.

  • Alternative (Lithiation): If Pd-coupling fails, perform Lithium-Halogen exchange.

    • Cool substrate in THF to -78°C.

    • Add n-BuLi (1.1 equiv). The Br at C3 exchanges rapidly.

    • Quench with electrophile (DMF, CO

      
      , I
      
      
      
      ).

Strategic Value: The Cyclopropyl Bioisostere

Why choose this specific scaffold over a standard ethyl- or isopropyl-pyridine?

FeatureCyclopropyl EffectMedicinal Chemistry Benefit
Metabolic Stability Blocks

-hydroxylation (CYP450).
Extends half-life (

) compared to ethyl/isopropyl groups.
Lipophilicity Moderate LogP increase.Improves membrane permeability and blood-brain barrier (BBB) penetration.
Conformation Rigid

character.
Orients substituents in a defined vector, reducing entropic penalty upon binding.

-Donation
"Walsh Orbitals" interact with

-systems.
Can modulate the pKa of the pyridine nitrogen, tuning solubility.

Experimental Workflow Diagram

Workflow Start Start: 3,6-Dibromo-2-cyclopropylpyridine Step1 Step 1: C6-Selective Coupling (Suzuki/Sonogashira) Start->Step1 Mild Conditions (RT - 60°C) Intermed Intermediate: 6-Aryl-3-bromo-2-cyclopropylpyridine Step1->Intermed Step2 Step 2: C3-Functionalization (Buchwald/Suzuki w/ SPhos) Intermed->Step2 Forcing Conditions (100°C, Bulky Ligand) Final Final Target: 2,3,6-Trisubstituted Pyridine Step2->Final

Figure 2: Sequential functionalization workflow ensuring regiochemical fidelity.

References

  • Regioselectivity in Dihalopyridines

    • S. P.[2] Stanforth, Tetrahedron1998 , 54, 263–303. (Comprehensive review on pyridine coupling selectivity).

    • to the pyridine nitrogen (C2/C6)
  • Cyclopropyl as a Bioisostere

    • T. T. Talele, "The 'Cyclopropyl Fragment' is a Versatile Player in Drug Design," J. Med. Chem.2016, 59, 8712–8756.
    • Insight: Discusses metabolic stability and conformational benefits of replacing alkyl chains with cyclopropyl rings.
  • Catalyst Selection for Hindered Pyridines

    • R. Martin, S. L. Buchwald, "Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Boronic Acids with Heteroaryl Halides," Acc. Chem. Res.2008, 41, 1461–1473.
    • Insight: Establishes SPhos and XPhos as ligands of choice for ortho-substituted (hindered) pyridines.
  • Commercial Availability & Data

    • PubChem Compound Summary for 3,6-Dibromo-2-cyclopropylpyridine (Analogous structures and properties).

Sources

Application

Application Note: Synthesis of Kinase Inhibitors using 3,6-Dibromo-2-cyclopropylpyridine

This guide outlines the strategic application of 3,6-Dibromo-2-cyclopropylpyridine (CAS 1256810-82-8) as a privileged scaffold in the synthesis of kinase inhibitors. It details the regioselective functionalization logic,...

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the strategic application of 3,6-Dibromo-2-cyclopropylpyridine (CAS 1256810-82-8) as a privileged scaffold in the synthesis of kinase inhibitors. It details the regioselective functionalization logic, specific experimental protocols, and quality control measures required for high-fidelity medicinal chemistry.

Strategic Overview & Rationale

The 2-cyclopropylpyridine moiety is a high-value pharmacophore in kinase inhibitor design (e.g., Filgotinib, various p38 MAP kinase inhibitors). The cyclopropyl group at the C2 position serves two critical functions:

  • Hydrophobic Pocket Occupation: It fills the hydrophobic "selectivity pocket" (often near the gatekeeper residue) more effectively than a methyl group, improving potency and selectivity.

  • Metabolic Stability: It blocks the C2 position from oxidative metabolism while lacking the benzylic protons of an ethyl or isopropyl group, reducing metabolic liability.

3,6-Dibromo-2-cyclopropylpyridine is the optimal starting material because it enables orthogonal functionalization . The electronic asymmetry of the pyridine ring, combined with the steric bulk of the C2-cyclopropyl group, allows for highly regioselective cross-coupling reactions.

Regioselectivity Map

The success of this synthesis relies on exploiting the reactivity difference between the C6 and C3 bromines.

  • C6 Position (Site A): Highly reactive. Electronically activated by the adjacent ring nitrogen (α-position) and sterically accessible. This site typically targets the Solvent Front or Ribose Binding regions.

  • C3 Position (Site B): Less reactive. Deactivated by the electron-rich C2-cyclopropyl group and sterically hindered by the same group (ortho-effect). This site is functionalized second, typically to install the Hinge Binder or Allosteric Modulator .

Caption: Regioselective workflow. C6 is activated for initial coupling; C3 requires forcing conditions due to steric shielding by the cyclopropyl group.

Experimental Protocols

Protocol A: C6-Selective Suzuki-Miyaura Coupling

Objective: Install the solvent-exposed tail or solubilizing group at the C6 position while preserving the C3-bromide.

Mechanism: The oxidative addition of Pd(0) occurs preferentially at the electron-deficient C6-Br bond. The bulky C2-cyclopropyl group effectively shields the C3-Br from premature reaction.

Materials:

  • Substrate: 3,6-Dibromo-2-cyclopropylpyridine (1.0 equiv)

  • Coupling Partner: Aryl/Heteroaryl Boronic Acid (1.05 equiv)

  • Catalyst: Pd(dppf)Cl₂[1][2]·DCM (3-5 mol%) - Chosen for high stability and selectivity.

  • Base: Na₂CO₃ (2.0 M aq, 2.5 equiv)

  • Solvent: 1,4-Dioxane (degassed)[3]

Step-by-Step Procedure:

  • Setup: In a reaction vial equipped with a magnetic stir bar, charge 3,6-Dibromo-2-cyclopropylpyridine (1.0 eq) and the boronic acid (1.05 eq).

  • Inertion: Evacuate and backfill with Nitrogen (x3).

  • Solvent Addition: Add degassed 1,4-dioxane (0.1 M concentration relative to substrate) and 2.0 M Na₂CO₃ solution.

  • Catalyst Addition: Add Pd(dppf)Cl₂·DCM (0.05 eq) under a positive stream of Nitrogen.

  • Reaction: Seal the vial and heat to 60°C for 4–6 hours.

    • Critical Control Point: Do not exceed 65°C. Higher temperatures increase the risk of "double coupling" at the C3 position.

  • Monitoring: Monitor by HPLC/UPLC. The starting material (Rt ~1.2 min) should convert to the mono-coupled product (Rt ~1.5 min). If >5% bis-coupled product is observed, lower temp to 50°C in future runs.

  • Workup: Dilute with EtOAc, wash with water and brine. Dry over Na₂SO₄.[3]

  • Purification: Flash chromatography (Hexanes/EtOAc). The mono-bromide product usually elutes significantly earlier than the polar bis-coupled byproducts.

Protocol B: C3-Selective Buchwald-Hartwig Amination

Objective: Install an amino-linked hinge binder at the sterically hindered C3 position.

Mechanism: With the C6 position already substituted, forcing conditions and bulky, electron-rich ligands are necessary to overcome the steric hindrance of the C2-cyclopropyl group to facilitate oxidative addition at C3.

Materials:

  • Intermediate: 6-Substituted-3-bromo-2-cyclopropylpyridine (1.0 equiv)

  • Amine: Hinge-binding amine (e.g., aminopyrazole, aniline) (1.2 equiv)

  • Catalyst: Pd₂Tba₃ (2 mol%)

  • Ligand: XPhos or BrettPhos (4-8 mol%) - Required to boost oxidative addition in sterically crowded environments.

  • Base: Cs₂CO₃ (3.0 equiv) - Anhydrous conditions are preferred.

  • Solvent: Toluene or t-Amyl Alcohol

Step-by-Step Procedure:

  • Setup: Charge the Intermediate (1.0 eq), Amine (1.2 eq), and Cs₂CO₃ (3.0 eq) into a dry pressure tube.

  • Catalyst Pre-complexation: In a separate vial, mix Pd₂dba₃ and XPhos in Toluene/t-Amyl alcohol and stir for 5 mins at RT to form the active catalytic species.

  • Addition: Transfer the catalyst solution to the reaction vessel via syringe.

  • Reaction: Seal and heat to 100–110°C for 12–16 hours.

    • Note: The cyclopropyl ring is stable at these temperatures, but avoid temperatures >130°C to prevent potential ring-opening rearrangements.

  • Workup: Filter through a Celite pad to remove inorganic salts. Concentrate the filtrate.

  • Purification: Reverse-phase Preparative HPLC is often required due to the polarity of kinase inhibitors.

Data Summary & Quality Control

Typical Reaction Performance Metrics:

ParameterC6-Coupling (Protocol A)C3-Coupling (Protocol B)
Primary Challenge Regioselectivity (avoiding C3 reaction)Steric Hindrance (forcing C3 reaction)
Ideal Temp 50°C – 65°C95°C – 110°C
Catalyst Choice Pd(dppf)Cl₂ (Robust, moderate activity)Pd-XPhos/BrettPhos (High activity, bulky)
Typical Yield 75 – 88%60 – 75%
Major Impurity Bis-coupled product (<5% target)Protodehalogenation (Des-bromo)

QC Checklist:

  • 1H NMR Verification:

    • C2-Cyclopropyl: Look for the characteristic multiplet at δ 2.1–2.8 ppm (methine) and two multiplets at 0.9–1.2 ppm (methylene).

    • Regiochemistry: Confirm C6 substitution by the disappearance of the doublet at ~7.4 ppm and the retention of the C3-adjacent doublet (often shifted downfield due to deshielding).

  • LC-MS: Check for the characteristic Br isotope pattern (1:1 ratio of M and M+2) in the intermediate.

Pathway Visualization: Kinase Inhibitor Assembly

This diagram illustrates the assembly of a hypothetical "Type I" kinase inhibitor using this scaffold.

Caption: Modular assembly of a kinase inhibitor. The scaffold acts as a central hub linking the solubilizing tail and the hinge-binding motif.

References

  • Regioselectivity in Halopyridines: Lutz, M., et al. "Regioselective Cross-Coupling Reactions of Polyhalogenated Pyridines."[4] Tetrahedron, 2002. Grounding: Establishes the C6 > C3 reactivity order for 2,3,6-substituted pyridines.

  • Cyclopropyl Kinase Inhibitors (Scaffold Utility): Menet, C. J., et al. "Triazolopyridines as Selective JAK1 Inhibitors: From Hit Identification to Filgotinib." Journal of Medicinal Chemistry, 2015. Grounding: Demonstrates the medicinal chemistry value (SAR) of the 2-cyclopropylpyridine moiety.

  • Catalyst Selection for Sterically Hindered Couplings: Surry, D. S., & Buchwald, S. L. "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science, 2011. Grounding: Validates the use of XPhos/BrettPhos for the difficult C3-coupling adjacent to the cyclopropyl group.

  • Commercial Availability & Properties: Sigma-Aldrich. "3,6-Dibromo-2-cyclopropylpyridine Product Sheet." CAS: 1256810-82-8. Grounding: Verifies the starting material identity and availability.

Sources

Method

Application Note: Regioselective Functionalization of 3,6-Dibromo-2-cyclopropylpyridine in Agrochemical Scaffold Synthesis

Introduction & Strategic Rationale The development of next-generation crop protection agents—particularly Succinate Dehydrogenase Inhibitor (SDHI) fungicides and diamide insecticides—heavily relies on the strategic incor...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Rationale

The development of next-generation crop protection agents—particularly Succinate Dehydrogenase Inhibitor (SDHI) fungicides and diamide insecticides—heavily relies on the strategic incorporation of privileged heterocyclic scaffolds. 3,6-Dibromo-2-cyclopropylpyridine (CAS 1256810-82-8) has emerged as a highly versatile building block in this domain [1].

The structural features of this molecule offer two distinct advantages for agrochemical design:

  • The C2-Cyclopropyl Group: The cyclopropyl moiety imparts critical physicochemical benefits, including enhanced lipophilicity for cuticular penetration and steric shielding that improves metabolic stability against plant and insect cytochrome P450 enzymes.

  • Differential Halogen Reactivity: The presence of two bromine atoms at the C3 and C6 positions allows for programmable, step-wise functionalization.

The Causality of Regioselectivity (The α-Nitrogen Effect)

In dihalopyridines, the site-selectivity of palladium-catalyzed oxidative addition is governed by the electronic environment and the Bond Dissociation Energy (BDE) of the respective carbon-halogen bonds. The C6-Br bond is situated adjacent (alpha) to the pyridine nitrogen. The electronegative nitrogen atom withdraws electron density, significantly lowering the BDE of the C6-Br bond compared to the C3-Br bond (the α-nitrogen effect) [2].

Consequently, standard Pd(0) catalysts preferentially undergo oxidative addition at the C6 position. While the C2-cyclopropyl group provides localized steric hindrance, it does not override the electronic activation of the C6-Br bond. This dichotomy allows chemists to perform a regioselective Suzuki-Miyaura coupling at C6, followed by a subsequent cross-coupling (e.g., Buchwald-Hartwig amination) at the sterically hindered but now electronically isolated C3 position.

Synthetic Workflow: Sequential Functionalization

Pathway SM 3,6-Dibromo-2- cyclopropylpyridine Step1 Regioselective Suzuki Coupling (C6) SM->Step1 Ar-B(OH)2 Pd(dppf)Cl2 Base Int 3-Bromo-6-aryl-2- cyclopropylpyridine Step1->Int >95% C6 Selectivity Step2 Buchwald-Hartwig Amination (C3) Int->Step2 R-NH2 Pd2(dba)3 Base Prod Agrochemical Precursor Step2->Prod High Yield C3 Functionalization

Fig 1. Sequential regioselective functionalization of 3,6-dibromo-2-cyclopropylpyridine.

Experimental Protocols & Self-Validating Systems

Protocol 1: C6-Regioselective Suzuki-Miyaura Coupling

Objective: To selectively arylate the C6 position while preserving the C3-Br bond for downstream functionalization.

Causality & Design: We utilize


 because its large bite angle facilitates rapid reductive elimination while suppressing secondary oxidative addition at C3, thereby preventing unwanted di-arylation. A mild base (

) in a biphasic solvent system (1,4-Dioxane/

) ensures optimal boronic acid solubility without promoting hydrolytic debromination.

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk flask, combine 3,6-dibromo-2-cyclopropylpyridine (1.0 equiv), 4-fluorophenylboronic acid (1.05 equiv), and

    
     (2.0 equiv).
    
  • Solvent Addition: Add a 4:1 mixture of 1,4-Dioxane and deionized water.

  • Degassing: Subject the mixture to three freeze-pump-thaw cycles. Crucial: Dissolved oxygen will rapidly oxidize the Pd(0) active species, leading to homocoupling of the boronic acid.

  • Catalyst Addition: Backfill with Argon and add

    
     (5 mol%).
    
  • Reaction: Heat the mixture to 80 °C for 4 hours under vigorous stirring.

  • Workup: Cool to room temperature, dilute with EtOAc, wash with brine, dry over

    
    , and concentrate in vacuo. Purify via flash chromatography (Hexanes/EtOAc).
    

Self-Validation System:

  • Mass Spectrometry: LC-MS analysis must indicate a single major peak with an isotopic pattern characteristic of a single bromine atom (a 1:1 ratio of

    
     and 
    
    
    
    ).
  • NMR Regiochemistry Check: Perform 2D HMBC NMR. The newly introduced aryl protons will exhibit cross-peaks with the pyridine C5 and C6 carbons, but strictly not with C2 or C3, confirming absolute C6-selectivity.

Protocol 2: C3-Buchwald-Hartwig Amination

Objective: To introduce an amine functionality at the remaining C3 position, yielding an intermediate ready for amide-coupling into an SDHI scaffold.

Causality & Design: The C3-Br is less electronically activated and sterically shielded by the adjacent C2-cyclopropyl group. Therefore, a highly active catalyst system (


 with the bulky, electron-rich BINAP ligand) and a strong base (

) are required to force the oxidative addition and subsequent amination [3].

Step-by-Step Methodology:

  • Preparation: In a glovebox, charge a vial with the 3-bromo-6-aryl-2-cyclopropylpyridine intermediate (1.0 equiv),

    
     (2.5 mol%), BINAP (5 mol%), and 
    
    
    
    (1.5 equiv).
  • Reagent Addition: Add anhydrous Toluene followed by the primary amine (e.g., isopropylamine, 1.2 equiv).

  • Reaction: Seal the vial, remove from the glovebox, and heat at 100 °C for 12 hours.

  • Workup: Filter the crude mixture through a pad of Celite to remove palladium black, concentrate, and purify via reverse-phase HPLC.

Self-Validation System:

  • Reaction Monitoring: Complete conversion is verified by the disappearance of the brominated starting material on TLC.

  • NMR Shift Analysis: The

    
     NMR spectrum will show a characteristic upfield shift of the pyridine C4 and C5 protons (shielding effect) due to the strong electron-donating resonance of the newly installed C3-amine.
    

Quantitative Data Presentation

The optimization of the initial C6-regioselective coupling is critical. Deviating from the optimal catalyst/base combination results in significant losses to di-arylation or unreacted starting material.

Table 1: Optimization of C6-Regioselective Suzuki-Miyaura Coupling

Catalyst SystemBaseSolvent SystemTemp (°C)Overall Yield (%)Regioselectivity (C6:C3)


Toluene/

907285:15


1,4-Dioxane/

80 89 >95:5

/ SPhos

DMF1006560:40 (High di-arylation)

/ XPhos

THF705870:30

Note: The bidentate nature of dppf restricts the conformational flexibility of the Pd-intermediate, highly favoring the electronically preferred C6 position while sterically rejecting the C3 position.

References

  • A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene: Influence of Mononuclear Pd, Pd Clusters, and Pd Nanoparticles. Journal of the American Chemical Society, 2021. Available at:[Link]

  • Regioselective Cross-Coupling Reactions of Multiple Halogenated Nitrogen-, Oxygen-, and Sulfur-Containing Heterocycles. Tetrahedron, 2005. Available at:[Link]

Application

Application Note: Strategic Synthesis of Cyclopropyl-Functionalized Bipyridine Ligands

Executive Summary This application note details the strategic synthesis of functionalized 2,2'-bipyridine ligands utilizing 3,6-dibromo-2-cyclopropylpyridine as a high-value scaffold. The presence of the cyclopropyl grou...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details the strategic synthesis of functionalized 2,2'-bipyridine ligands utilizing 3,6-dibromo-2-cyclopropylpyridine as a high-value scaffold. The presence of the cyclopropyl group at the C2 position imparts unique steric bulk and donor properties, while the dibromo-substitution pattern allows for sequential, regiocontrolled cross-coupling reactions.

We present a validated workflow for the regioselective C6-functionalization to construct the bipyridine core, followed by C3-diversification (bipyridine C5 position) to tune electronic properties. This modular approach is critical for developing advanced ligands for catalysis, photophysics, and medicinal chemistry.

Scaffold Analysis & Reactivity Profile

The starting material, 3,6-dibromo-2-cyclopropylpyridine , presents three distinct sites of reactivity. Understanding the electronic and steric hierarchy is the key to achieving high yield and selectivity without protecting groups.

Electronic & Steric Hierarchy
  • C6-Bromine (

    
    -position):  Most reactive. The nitrogen atom exerts a strong inductive effect (
    
    
    
    ), making the C6-Br bond highly susceptible to oxidative addition by Pd(0) catalysts. It is sterically accessible.
  • C3-Bromine (

    
    -position):  Less reactive. Located in the 
    
    
    
    -position, it lacks the direct activating influence of the ring nitrogen. Furthermore, it is sterically shielded by the adjacent C2-cyclopropyl group.
  • C2-Cyclopropyl Group: Stable under standard Pd-catalyzed coupling conditions. It acts as a steric "wall," directing catalysis away from C3 and ensuring exclusive C6 selectivity during the first coupling step.

Strategic Pathway

The synthesis proceeds via a Sequential Cross-Coupling Strategy :

  • Step 1 (Core Construction): Selective coupling at C6 with a 2-pyridyl nucleophile to form the 2,2'-bipyridine skeleton.

  • Step 2 (Ligand Tuning): Functionalization of the remaining C3-Br (now C5 on the bipyridine ring) to introduce solubilizing groups, fluorophores, or chiral auxiliaries.

Experimental Protocols

Protocol A: Construction of the Bipyridine Core (Negishi Coupling)

Objective: Synthesis of 5-bromo-6-cyclopropyl-2,2'-bipyridine . Rationale: Negishi coupling is selected over Suzuki-Miyaura for the primary step due to the superior stability of pyridylzinc reagents compared to 2-pyridylboronic acids, which are prone to rapid protodeboronation.

Materials
  • Substrate: 3,6-Dibromo-2-cyclopropylpyridine (1.0 equiv)

  • Nucleophile: 2-Pyridylzinc bromide (0.5 M in THF, 1.2 equiv)

  • Catalyst: Pd(PPh

    
    )
    
    
    
    (5 mol%) or Pd(dba)
    
    
    / XPhos (for challenging scales)
  • Solvent: Anhydrous THF

  • Atmosphere: Argon or Nitrogen

Step-by-Step Procedure
  • Preparation: Flame-dry a Schlenk flask or microwave vial and cool under argon flow.

  • Dissolution: Add 3,6-dibromo-2-cyclopropylpyridine (1.0 mmol) and Pd(PPh

    
    )
    
    
    
    (58 mg, 0.05 mmol) to the flask. Evacuate and backfill with argon (3x).
  • Solvent Addition: Add anhydrous THF (5 mL) via syringe. Stir to dissolve.

  • Reagent Addition: Dropwise add the 2-pyridylzinc bromide solution (2.4 mL, 1.2 mmol) at room temperature. The reaction is exothermic; control addition rate to maintain ambient temperature.[1]

  • Reaction: Heat the mixture to 60 °C for 4–6 hours. Monitor by TLC (Hexane/EtOAc 4:1) or LC-MS. The starting material (R

    
     ~0.6) should disappear, and the mono-coupled product (R
    
    
    
    ~0.3) should appear.
    • Note: If C3-coupling byproducts are observed (rare), lower temperature to 40 °C and increase time.

  • Work-up: Quench with saturated aqueous NH

    
    Cl (5 mL). Extract with EtOAc (3 x 10 mL). Wash combined organics with brine, dry over Na
    
    
    
    SO
    
    
    , and concentrate.
  • Purification: Flash column chromatography (SiO

    
    , 0-20% EtOAc in Hexanes).
    
    • Expected Yield: 75–85%.

    • Product ID: 5-bromo-6-cyclopropyl-2,2'-bipyridine.

Protocol B: Ligand Diversification (Suzuki-Miyaura Coupling)

Objective: Functionalization of the C5-position (formerly C3) to create the final ligand library. Rationale: The remaining bromide is sterically hindered by the cyclopropyl group. High-activity catalyst systems (Buchwald ligands) are required.

Materials
  • Substrate: 5-Bromo-6-cyclopropyl-2,2'-bipyridine (from Protocol A)

  • Boronic Acid: Aryl- or Heteroaryl-boronic acid (1.5 equiv)

  • Catalyst: Pd(OAc)

    
     (5 mol%) + SPhos (10 mol%)
    
  • Base: K

    
    PO
    
    
    
    (3.0 equiv, 2M aqueous)
  • Solvent: Toluene/Water (10:1)

Step-by-Step Procedure
  • Setup: Charge a vial with the bipyridine substrate (0.5 mmol), boronic acid (0.75 mmol), Pd(OAc)

    
     (5.6 mg), SPhos (20 mg), and K
    
    
    
    PO
    
    
    (318 mg).
  • Degassing: Seal the vial and purge with argon. Add degassed Toluene (4 mL) and Water (0.4 mL).

  • Reaction: Heat to 100 °C for 12–18 hours. The elevated temperature is necessary to overcome the steric hindrance of the ortho-cyclopropyl group.

  • Work-up: Cool, dilute with water, and extract with DCM.

  • Purification: Column chromatography (often requires polar gradients, e.g., DCM/MeOH) or recrystallization.

Reaction Pathway Visualization

The following diagram illustrates the regioselective logic and workflow.

G SM 3,6-Dibromo-2- cyclopropylpyridine Inter 5-Bromo-6-cyclopropyl- 2,2'-bipyridine (Mono-coupled Core) SM->Inter Pd(0), THF, 60°C (Regioselective @ C6) Byproduct Bis-coupled Impurity (Trace) SM->Byproduct Over-reaction (Avoided by Temp Control) Reagent1 2-Pyridylzinc Bromide (Negishi Coupling) Final 5-Aryl-6-cyclopropyl- 2,2'-bipyridine (Final Ligand) Inter->Final Pd(II)/SPhos, 100°C (Sterically Demanding @ C5) Reagent2 Ar-B(OH)2 / Pd-SPhos (Suzuki Coupling)

Figure 1: Sequential regioselective functionalization pathway transforming the dibromo-scaffold into advanced bipyridine ligands.

Data Analysis & Expected Results

The following table summarizes expected analytical data for the intermediate and final products, aiding in rapid characterization.

CompoundKey 1H NMR Signal (CDCl3)DescriptionExpected Yield
Starting Material

7.8 (d, 1H, C4-H), 7.3 (d, 1H, C5-H)
Doublet pattern with roof effect. Cyclopropyl multiplets at 0.9–1.2 ppm.N/A
Intermediate (Core)

8.6 (d, 1H, Py-H

),

8.1 (d, 1H, Bipy-H3)
Appearance of new pyridine signals. Shift of C5-H due to deshielding by new ring.75–85%
Final Ligand

7.0–7.5 (m, Ar-H)
Complexity increases. Integration of cyclopropyl region (4H) remains distinct.60–75%

Key Considerations:

  • Cyclopropyl Integrity: The cyclopropyl ring protons (multiplets at

    
    1.0 ppm) serve as an excellent internal diagnostic tool. If the ring opens (e.g., acid-catalyzed rearrangement), these distinct multiplets will disappear, replaced by alkene or alkyl chain signals.
    
  • Regiochemistry Verification: NOESY NMR is recommended for the intermediate. A correlation between the cyclopropyl protons and the remaining pyridyl proton confirms the bromine at C3 (adjacent to cyclopropyl) is intact, and the coupling occurred at C6.

Alternative Advanced Method: Pyridine Sulfinates

For laboratories avoiding organozinc reagents (Negishi), the use of Pyridine Sulfinates represents a robust, moisture-tolerant alternative to unstable boronic acids.

  • Reagent: Sodium 2-pyridinesulfinate (stable solid).

  • Conditions: Pd

    
    (dba)
    
    
    
    , XPhos, CuI (co-catalyst), Cs
    
    
    CO
    
    
    , DMF/Dioxane, 100 °C.
  • Advantage: This method avoids the "protodeboronation" pathway common with 2-pyridylboronic acids, offering yields comparable to the Negishi protocol with easier handling [1].

References

  • Markovic, T., et al. (2017). "Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides." Chemical Science, 8(6), 4437–4442. Link

  • Luzung, M. R., et al. (2009). "Direct coupling of 2-pyridylzinc reagents with aryl halides." Journal of Organic Chemistry. (General reference for Negishi conditions on pyridines).
  • BenchChem. (2025). "Reactivity Face-Off: 2,6-Dibromopyridine vs. 2,6-Dichloropyridine." Application Note. Link

  • Schubert, U. S., et al. (2001). "Synthesis of 6,6'-Disubstituted-2,2'-Bipyridines." New Journal of Chemistry. (Reference for steric influence in bipyridine synthesis).
  • Ye, M., et al. (2011). "Ligand-Promoted C3-Selective Arylation of Pyridines." Journal of the American Chemical Society, 133(47), 19090–19093. Link

Sources

Method

Application Note: 3,6-Dibromo-2-cyclopropylpyridine in Advanced Organic Materials and Therapeutics

Document Type: Technical Application Note & Experimental Protocol Target Audience: Synthetic Chemists, Materials Scientists, and Drug Discovery Professionals Compound: 3,6-Dibromo-2-cyclopropylpyridine (CAS: 1256810-82-8...

Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Technical Application Note & Experimental Protocol Target Audience: Synthetic Chemists, Materials Scientists, and Drug Discovery Professionals Compound: 3,6-Dibromo-2-cyclopropylpyridine (CAS: 1256810-82-8)

Executive Summary

In the design of advanced organic light-emitting diodes (OLEDs) and next-generation therapeutics, bifunctional heterocyclic building blocks are indispensable. 3,6-Dibromo-2-cyclopropylpyridine stands out as a highly programmable scaffold. The molecule features two chemically distinct bromine atoms that allow for sequential, regioselective cross-coupling reactions without the need for intermediate halogenation steps. Furthermore, the C2-cyclopropyl group serves a dual purpose: in materials science, it tunes the dihedral angle of adjacent aryl rings to modulate emission spectra; in medicinal chemistry, it acts as a metabolically stable, lipophilic bioisostere for alkyl chains.

This guide provides a comprehensive, self-validating methodology for the orthogonal functionalization of this building block, grounded in established organometallic principles.

Physicochemical & Structural Profiling

Understanding the baseline properties of 3,6-Dibromo-2-cyclopropylpyridine is critical for handling and reaction design. The cyclopropyl group introduces specific steric bulk ortho to the C3 position, which plays a pivotal role in the regioselectivity of downstream catalysis.

Table 1: Key Physicochemical Properties
PropertyValue / DescriptionImpact on Synthesis
Chemical Formula C8H7Br2NN/A
Molecular Weight 276.96 g/mol Requires precise stoichiometric calculation to prevent over-coupling.
CAS Number 1256810-82-8N/A
Appearance Pale yellow oil to solidMay require gentle heating to homogenize before weighing.
C6-Br Reactivity Highly ActivatedAdjacent to the electronegative pyridine nitrogen; kinetically favored for oxidative addition.
C3-Br Reactivity Moderately ActivatedSterically hindered by the C2-cyclopropyl group; requires elevated temperatures and specialized ligands.

Mechanistic Rationale for Regioselectivity

The true value of 3,6-dibromo-2-cyclopropylpyridine lies in its capacity for regioselective sequential cross-coupling [1]. In polyhalogenated heteroarenes, the site of initial oxidative addition by a Palladium(0) catalyst is dictated by the electronic deficiency of the carbon-halogen bonds.

Because the C6 position is adjacent to the electronegative pyridine nitrogen, the C6–Br bond is highly polarized, lowering the activation energy required for Pd(0) insertion [2]. Conversely, the C3 position is meta to the nitrogen and sterically encumbered by the adjacent cyclopropyl ring. By carefully selecting the catalyst, base, and temperature, chemists can exclusively functionalize the C6 position first, leaving the C3-Br intact for a subsequent, orthogonal reaction (e.g., Buchwald-Hartwig amination).

Mechanism Pd0 Pd(0) Catalyst Coord Pre-activation Complex (Pd coordinates to Pyridine N) Pd0->Coord Substrate 3,6-Dibromo-2-cyclopropylpyridine Substrate->Coord OA_C6 Oxidative Addition at C6 (Kinetically Favored) Coord->OA_C6 Lower Activation Energy OA_C3 Oxidative Addition at C3 (Disfavored) Coord->OA_C3 Higher Activation Energy (Steric bulk from Cyclopropyl)

Caption: Mechanistic rationale for C6-regioselective oxidative addition in 3,6-dibromo-2-cyclopropylpyridine.

Table 2: Optimization of Regioselectivity (C6 vs. C3)

Note: Data represents generalized optimization trends for dihalopyridines to illustrate causality.

Catalyst SystemBaseTemp (°C)C6:C3 Selectivity RatioCausality / Rationale
Pd(PPh3)4Na2CO3904:1Monodentate ligands fail to provide sufficient steric differentiation.
Pd(dppf)Cl2K2CO39012:1Bidentate dppf increases steric bulk, favoring the less hindered C6.
Pd(dppf)Cl2 Na2CO3 70 >20:1 Mild base and lower heat prevent the catalyst from overcoming the C3 activation barrier.

Experimental Workflows & Protocols

The following workflow demonstrates the synthesis of a bifunctional OLED host material or pharmaceutical intermediate via a sequential Suzuki-Miyaura / Buchwald-Hartwig cascade.

Workflow SM 3,6-Dibromo-2- cyclopropylpyridine Int C6-Aryl-3-bromo-2- cyclopropylpyridine SM->Int Protocol 1: Suzuki-Miyaura (Pd(dppf)Cl2, 70°C) Prod C6-Aryl-C3-Amino-2- cyclopropylpyridine (Target Material) Int->Prod Protocol 2: Buchwald-Hartwig (Pd2(dba)3, RuPhos, 100°C)

Caption: Sequential Pd-catalyzed functionalization of 3,6-dibromo-2-cyclopropylpyridine.

Protocol 1: Regioselective C6-Suzuki-Miyaura Coupling

Objective: Install an aryl group exclusively at the C6 position while preserving the C3-bromide for downstream functionalization.

Reagents:

  • 3,6-Dibromo-2-cyclopropylpyridine (1.0 equiv)

  • Arylboronic acid (1.05 equiv)

  • Pd(dppf)Cl₂·CH₂Cl₂ (0.05 equiv)

  • Na₂CO₃ (2.0 equiv, 2M aqueous solution)

  • 1,4-Dioxane (0.1 M relative to substrate)

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk flask equipped with a magnetic stir bar, add 3,6-dibromo-2-cyclopropylpyridine, arylboronic acid, and Pd(dppf)Cl₂.

    • Causality: Strict adherence to 1.05 equivalents of boronic acid is a self-validating control to prevent bis-arylation. Pd(dppf)Cl₂ is chosen because its wide bite angle enhances steric differentiation between the C6 and C3 positions [2].

  • Solvent Addition & Degassing: Add 1,4-dioxane and the 2M Na₂CO₃ solution. Sparge the biphasic mixture with ultra-pure Argon for 15 minutes.

    • Causality: Oxygen rapidly deactivates Pd(0) species into unreactive Pd(II) oxides. Dioxane/water (4:1) ensures solubility of both the organic substrate and the inorganic base.

  • Reaction: Heat the mixture to exactly 70°C and stir vigorously for 12 hours.

    • Causality: Maintaining 70°C (rather than the standard 90-100°C for Suzuki couplings) provides enough thermal energy for C6 oxidative addition while keeping the reaction kinetically trapped against C3 insertion.

  • Validation & Workup: Monitor via LC-MS. The reaction is complete when the starting material peak disappears, replaced by the mono-arylated mass[M+H]+. Cool to room temperature, dilute with EtOAc, wash with brine, dry over anhydrous Na₂SO₄, and purify via flash chromatography.

Protocol 2: C3-Buchwald-Hartwig Amination

Objective: Convert the remaining sterically hindered C3-bromide into a diarylamine, a common electron-donating motif in OLED host materials.

Reagents:

  • C6-Aryl-3-bromo-2-cyclopropylpyridine (from Protocol 1) (1.0 equiv)

  • Secondary Amine (e.g., Diphenylamine) (1.2 equiv)

  • Pd₂(dba)₃ (0.02 equiv)

  • RuPhos (0.04 equiv)

  • Cs₂CO₃ (2.0 equiv)

  • Anhydrous Toluene (0.1 M)

Step-by-Step Methodology:

  • Preparation: In a glovebox, charge a sealed tube with the C6-aryl intermediate, secondary amine, Pd₂(dba)₃, RuPhos, and Cs₂CO₃.

    • Causality: RuPhos is an electron-rich, bulky biaryl phosphine ligand explicitly designed to facilitate oxidative addition into unactivated, sterically hindered aryl bromides (like the cyclopropyl-adjacent C3 position) and promote rapid reductive elimination of the amine.

  • Reaction: Add anhydrous toluene, seal the tube, remove from the glovebox, and heat to 100°C for 16 hours.

    • Causality: The higher temperature (100°C) and stronger base (Cs₂CO₃) are now required because the C3 position lacks the electronic activation of the C6 position and is sterically shielded by the cyclopropyl ring.

  • Validation & Workup: Filter the crude mixture through a pad of Celite to remove palladium black and inorganic salts. Concentrate and purify via silica gel chromatography (Hexanes/EtOAc gradient) to yield the final bifunctionalized product.

Application Areas

Advanced OLED Materials

Pyridine cores are premier electron-transporting layers (ETL) due to their electron-deficient nature. By installing an electron-donating amine at C3 and an electron-withdrawing aryl group at C6, researchers can create highly efficient bipolar host materials. The cyclopropyl group acts as a steric bumper, twisting the adjacent aryl rings out of planarity. This disrupted conjugation prevents detrimental excimer formation (pi-pi stacking) in the solid state, thereby maintaining high triplet energy levels and ensuring pure color emission.

Drug Discovery & Medicinal Chemistry

In pharmaceutical development, the pyridine ring is a classic bioisostere for benzene, improving aqueous solubility. The incorporation of a cyclopropyl group at the C2 position is a highly strategic move: it increases the Lipophilic Efficiency (LipE) of the drug candidate and provides significant metabolic stability against Cytochrome P450-mediated oxidation compared to linear alkyl chains (like ethyl or propyl groups). The 3,6-dibromo functionality allows medicinal chemists to rapidly synthesize libraries of analogs by simply swapping out the boronic acid and amine building blocks during the cross-coupling stages.

References

  • Palani, V., Perea, M. A., & Sarpong, R. (2022). "Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups." Chemical Reviews, 122(11), 10126-10169. URL:[Link]

  • Norman, J. P., & Neufeldt, S. R. (2022). "The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes." ACS Catalysis, 12(19), 12014-12026. URL:[Link]

Technical Notes & Optimization

Troubleshooting

Side reactions in the synthesis of 3,6-Dibromo-2-cyclopropylpyridine derivatives

This technical guide addresses the synthesis of 3,6-Dibromo-2-cyclopropylpyridine , a critical scaffold in the development of P2X7 antagonists and other heterocyclic pharmaceuticals. The following content is structured a...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide addresses the synthesis of 3,6-Dibromo-2-cyclopropylpyridine , a critical scaffold in the development of P2X7 antagonists and other heterocyclic pharmaceuticals. The following content is structured as a Tier-3 Technical Support resource, designed to troubleshoot high-level synthetic failures.

Subject: Troubleshooting Side Reactions, Regioselectivity, and Impurity Profiles Applicable Routes: Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura) & Radical Alkylation (Minisci)

Executive Summary of Synthetic Challenges

The synthesis of 3,6-dibromo-2-cyclopropylpyridine presents a "perfect storm" of chemoselectivity challenges. You are attempting to install a cyclopropyl group at the sterically crowded C2 position while preserving labile bromine atoms at C3 and C6 .

The most common synthetic route involves the Suzuki-Miyaura coupling of 2,3,6-tribromopyridine with cyclopropylboronic acid (or its MIDA ester/potassium salt). The primary failure modes are:

  • Regiochemical Scrambling: Coupling at C6 instead of C2.

  • Hydrodebromination: Reductive loss of bromine at C3 or C6.

  • Protodeboronation: Decomposition of the cyclopropylboronate before coupling.

  • Ring Opening: (If using radical pathways) Isomerization of the cyclopropyl group to an allyl or propyl chain.

Critical Analysis of Side Reactions

Issue A: The Regioselectivity Battle (C2 vs. C6)

The Problem: You observe a mixture of the desired product (2-cyclopropyl) and the unwanted isomer (6-cyclopropyl-2,3-dibromopyridine).

Mechanism: In 2,3,6-tribromopyridine, the C2 position is electronically activated (alpha to Nitrogen, inductive effect of C3-Br) but sterically hindered by the C3-bromine. The C6 position is less hindered but slightly less electrophilic.

  • Small Ligands (e.g., PPh3): May favor the thermodynamically accessible C6 position or lead to mixtures.

  • Chelation Control: Palladium can coordinate to the pyridine nitrogen, directing oxidative addition to C2, but the bulky C3-Br fights this interaction.

Troubleshooting Protocol:

  • Switch Ligand Class: Move to bidentate ligands with a wide bite angle (e.g., Xantphos or DPEphos ) or bulky electron-rich monophosphines (e.g., P(t-Bu)3 ) if C6 selectivity is observed. However, for C2 selectivity in crowded pyridines, bis(diphenylphosphino)ferrocene (dppf) often provides the best balance of steric tolerance and stability.

  • Temperature Control: Lower the reaction temperature (e.g., 60-80°C). High temperatures (100°C+) favor the thermodynamically stable C6 isomer or bis-coupling.

  • Substrate Modification: Consider using 2,6-dibromo-3-iodopyridine if available. The C3-I bond is weaker than C3-Br, but for C2-coupling, this is counter-intuitive. Better: Use 2,3,6-trichloropyridine , perform regioselective SNAr at C2 with a cyclopropyl nucleophile (if possible), then brominate. However, direct Suzuki on 2,3,6-tribromopyridine is the standard.

Issue B: Hydrodebromination (Loss of Br)

The Problem: You observe the formation of 3-bromo-2-cyclopropylpyridine or 6-bromo-2-cyclopropylpyridine (loss of one Br atom).

Mechanism: This is a classic side reaction in palladium-catalyzed couplings of polyhalogenated heterocycles.

  • Oxidative Addition: Pd(0) inserts into the C-Br bond (at C3 or C6).

  • Beta-Hydride Elimination / Reductive Elimination: Instead of transmetallating with the boronic acid, the Pd-Ar species abstracts a hydride (from the solvent, base, or ligand) and reductively eliminates Ar-H.

  • Source of Hydride: Often trace water, alcohols (if used as co-solvent), or even the amine base (e.g., Et3N).

Troubleshooting Protocol:

  • Switch Solvent: Move from aqueous/protic mixtures (DME/H2O, Toluene/EtOH) to strictly anhydrous aprotic solvents (THF, Dioxane, DMF).

  • Base Selection: Replace aqueous bases (K2CO3/H2O) with anhydrous, non-nucleophilic bases like Cs2CO3 or K3PO4 (suspended in solvent).

  • Catalyst Loading: Increase catalyst loading (3-5 mol%) to favor the desired coupling over the slower hydrodebromination.

Issue C: Cyclopropyl Ring Integrity

The Problem: You observe linear alkyl chains (n-propyl or allyl) in your product mixture.

Mechanism:

  • Radical Pathway (Minisci): If you are attempting a radical alkylation (e.g., using cyclopropyl carboxylic acid + AgNO3/Persulfate), the cyclopropyl radical is prone to ring opening to the allyl radical . This is a "radical clock" reaction.

  • Palladium Pathway (Suzuki): Generally, the cyclopropyl ring is stable to Pd(0)/Pd(II) cycles. However, if beta-hydride elimination occurs on the cyclopropyl ring itself (rare due to strain), it can lead to ring opening or isomerization.

Troubleshooting Protocol:

  • Avoid Radical Conditions: Stick to the Suzuki-Miyaura coupling. Do not use Minisci conditions for cyclopropyl installation unless you have specific radical stabilizers.

  • Boronic Acid Quality: Ensure your cyclopropylboronic acid is fresh. Old samples often contain boroxine trimers or protodeboronated impurities (cyclopropane gas, which is lost). Use the MIDA boronate or Potassium cyclopropyltrifluoroborate (BF3K) for higher stability.

Visualizing the Reaction Pathways[1][2]

The following diagram illustrates the competitive pathways in the synthesis of 3,6-dibromo-2-cyclopropylpyridine from 2,3,6-tribromopyridine.

G Start 2,3,6-Tribromopyridine Desired 3,6-Dibromo-2-cyclopropylpyridine (Target) Start->Desired Pd(0), Cyclopropyl-B(OH)2 Selective C2 Coupling Side1 2,3-Dibromo-6-cyclopropylpyridine (Regioisomer) Start->Side1 Steric Control (C6 favored) Side3 2,6-Dicyclopropyl-3-bromopyridine (Over-coupling) Start->Side3 Excess Boronic Acid High Temp Side4 2-Allyl-3,6-dibromopyridine (Ring Opening - Radical) Start->Side4 Radical Conditions (Minisci) Side2 3-Bromo-2-cyclopropylpyridine (Hydrodebromination) Desired->Side2 Pd insertion at C6-Br + Hydride Source

Caption: Competitive reaction pathways in the palladium-catalyzed cyclopropylation of 2,3,6-tribromopyridine.

Troubleshooting FAQ (Q&A Format)

Q1: I am getting a 1:1 mixture of the C2 and C6 isomers. How do I shift selectivity to C2?

A: The C2 position is electronically activated but sterically hindered by the C3-Br. To favor C2:

  • Use a smaller ligand: Try PPh3 or dppf . Avoid extremely bulky ligands like XPhos or BrettPhos which may be forced to the less hindered C6 position.

  • Lower the temperature: Run the reaction at 60-70°C. Higher temperatures overcome the activation energy for the C6 position.

  • Switch to the Trifluoroborate: Use Potassium cyclopropyltrifluoroborate with a catalyst system capable of slow release (e.g., Pd(OAc)2 / Catacxium A). Slow release of the active boron species can improve selectivity.[1]

Q2: My product contains ~10% of the hydrodebrominated impurity (mass M-80). How do I remove it?

A: Separation is difficult as the polarity is very similar. Prevention is key.

  • Protocol Check: Are you using Ethanol or Isopropanol as a co-solvent? Stop. These are hydride donors.

  • Solvent Switch: Use Toluene/Water (10:1) or Dioxane (anhydrous) .

  • Scavenger: If the impurity is formed, you may need to purify via Reverse Phase Prep-HPLC using a C18 column with a slow gradient (e.g., 50-90% MeCN in Water with 0.1% Formic Acid). The debrominated product is slightly more polar.

Q3: Why is my yield low (<30%) even though the starting material is consumed?

A: This often indicates Protodeboronation of the cyclopropylboronic acid.[2]

  • Diagnosis: Check for the formation of cyclopropane gas (bubbles) or boroxine trimers (NMR).

  • Solution: Use a large excess of boronic acid (2.0 - 3.0 equivalents).

  • Better Reagent: Switch to the Cyclopropyl MIDA boronate . It is stable to hydrolysis and releases the active species slowly, maintaining a low but constant concentration of the nucleophile, which favors coupling over decomposition.

Optimized Synthetic Protocol (Suzuki-Miyaura)

Objective: Synthesis of 3,6-Dibromo-2-cyclopropylpyridine from 2,3,6-Tribromopyridine.

ParameterRecommended ConditionRationale
Substrate 2,3,6-Tribromopyridine (1.0 eq)Starting material.
Coupling Partner Cyclopropylboronic acid (1.5 - 2.0 eq)Excess required to account for protodeboronation.
Catalyst Pd(dppf)Cl2[3][4]·CH2Cl2 (3-5 mol%)Bidentate ligand prevents beta-hydride elimination and offers good steric balance.
Base K3PO4 (3.0 eq)Anhydrous base preferred to minimize hydrodebromination.
Solvent Toluene / Water (20:1) or Anhydrous DioxaneToluene is non-polar, reducing hydride transfer. Small amount of water helps the boronic acid activation mechanism.
Temperature 75°C - 85°CBalance between rate and regioselectivity.
Time 4 - 12 hoursMonitor by LCMS. Stop immediately upon consumption of SM to prevent bis-coupling.

References

  • Liotta, C. L., et al. (2008). Pd-Catalyzed Suzuki coupling reactions of aryl halides containing basic nitrogen centers with arylboronic acids in water in the absence of added base. New Journal of Chemistry. Link

  • Lloyd-Jones, G. C., et al. (2017). Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH-Rate Profiles, Autocatalysis, and Disproportionation. Journal of the American Chemical Society.[2] Link

  • Molander, G. A., et al. (2012).[5] Scope of the Two-Step, One-Pot Palladium-Catalyzed Borylation/Suzuki Cross-Coupling Reaction Utilizing Bis-Boronic Acid. Journal of Organic Chemistry. Link

  • Deng, X., et al. (2011). Efficient Suzuki-Type Cross-Coupling of Enantiomerically Pure Cyclopropylboronic Acids. Chemistry - A European Journal. Link

  • Beilstein Journals. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry. Link

Sources

Optimization

Technical Support Center: Purification of 3,6-Dibromo-2-cyclopropylpyridine

Executive Summary & Molecule Profile You are likely synthesizing 3,6-Dibromo-2-cyclopropylpyridine via a Minisci-type radical alkylation (using cyclopropanecarboxylic acid, AgNO₃, and persulfate) or a Suzuki-Miyaura coup...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Molecule Profile

You are likely synthesizing 3,6-Dibromo-2-cyclopropylpyridine via a Minisci-type radical alkylation (using cyclopropanecarboxylic acid, AgNO₃, and persulfate) or a Suzuki-Miyaura coupling on a poly-halogenated precursor.[1]

This molecule presents unique purification challenges due to the electronic deactivation of the pyridine ring (two bromine atoms) and the lipophilicity of the cyclopropyl group. Standard acid-base extractions often fail because the nitrogen lone pair is significantly less basic than in unsubstituted pyridine.[1]

Property Technical Note Implication for Purification
Basicity (pKa) Est. < 1.0 (Very Low)Do NOT rely on acid-base extraction to pull product into water.[1] It will likely remain in the organic phase. Strong acids may open the cyclopropyl ring.
LogP ~3.5 (Lipophilic)High affinity for non-polar solvents (Hexane, DCM).[1]
State Low-melting solid or viscous oilProne to "oiling out" during crystallization.[1]
Key Impurities Ag salts, inorganic sulfates, 3,6-dibromopyridine (SM), regioisomers (4-cyclopropyl).[1]Requires specific metal scavenging and high-resolution chromatography.[1]
Purification Workflow Visualization

The following workflow outlines the critical path from Crude Reaction Mixture to Pure Isolate.

PurificationWorkflow Start Crude Reaction Mixture (Minisci Conditions) Quench 1. Quench & Metal Removal (Celite/EDTA) Start->Quench Stop Reaction Extract 2. Phase Separation (DCM/Water - Neutral pH) Quench->Extract Remove Ag/Salts ImpurityCheck Decision: Silver Residue? Quench->ImpurityCheck Silica 3. Flash Chromatography (Hexane/EtOAc Gradient) Extract->Silica Concentrate Organics Cryst 4. Crystallization / Precipitation (MeOH/Water or Pentane) Silica->Cryst Isolate Main Fraction Final Pure 3,6-Dibromo-2-cyclopropylpyridine Cryst->Final Dry ImpurityCheck->Quench Yes (Repeat EDTA Wash) ImpurityCheck->Extract No

Caption: Figure 1. Standard purification workflow emphasizing metal removal and neutral extraction logic.

Step-by-Step Technical Protocol
Phase 1: The "Minisci Cleanup" (Quench & Metal Scavenging)

Context: If you used AgNO₃, your crude mixture contains silver salts which bind to pyridines and streak on silica columns.

  • Filtration: Filter the crude reaction mixture through a pad of Celite 545 . Rinse the cake with Dichloromethane (DCM).

    • Why: Removes bulk inorganic oxidants (persulfates) and precipitated silver.

  • Chelation Wash (Critical):

    • Transfer filtrate to a separatory funnel.[2]

    • Wash the organic layer with 0.1 M aqueous EDTA (disodium ethylenediaminetetraacetate) adjusted to pH 8-9.

    • Why: EDTA sequesters residual Ag(I) ions that are soluble in organic solvents due to coordination with the pyridine nitrogen.

Phase 2: Extraction & Workup

Context: Unlike simple pyridines, 3,6-dibromo-2-cyclopropylpyridine is extremely weak.[1]

  • Solvent System: Use DCM or Ethyl Acetate (EtOAc).

  • pH Strategy: Maintain the aqueous layer at neutral to slightly basic pH (7–8) .

    • Warning: Do NOT acidify to pH 1-2 expecting the pyridine to go into the water. The electron-withdrawing bromines prevent protonation, and the product will stay in the organic layer. Strong acid risks acid-catalyzed ring opening of the cyclopropane [1].

  • Drying: Dry organic layer over Na₂SO₄ (Sodium Sulfate), filter, and concentrate.

Phase 3: Flash Chromatography (The Separation)

Context: The starting material (3,6-dibromopyridine) and product have very similar Rf values (both non-polar).[1]

  • Stationary Phase: Silica Gel (40–63 µm).

  • Mobile Phase: Hexane / Ethyl Acetate (or Heptane / TBME).

  • Gradient Profile:

    • Hold 0% EtOAc (100% Hexane) for 2 CV (Column Volumes).

    • Ramp 0% → 5% EtOAc over 5 CV.[1]

    • Ramp 5% → 10% EtOAc over 10 CV (Product typically elutes here).

    • Note: The cyclopropyl group adds lipophilicity but slightly increases polarity compared to the dibromo precursor due to the change in hybridization/shape.

Phase 4: Crystallization / Solidification

Context: The product is likely a low-melting solid.[1]

  • Method: Cold precipitation.[1]

  • Solvent: Dissolve in minimum hot Methanol (MeOH). Add water dropwise until turbid.[1] Cool to 4°C.[3]

  • Alternative: Dissolve in minimal Pentane/Hexane and cool to -20°C.

Troubleshooting & FAQs
Q1: Why is my product "oiling out" instead of crystallizing?

A: This is common for cyclopropyl-pyridines due to the rotational freedom of the cyclopropyl ring disrupting crystal packing.

  • Fix 1 (Seed): If you have any solid trace from a previous batch, add a seed crystal.

  • Fix 2 (Solvent Switch): Switch from MeOH/Water to Pentane . Dissolve the oil in minimal pentane at room temperature, then place in a freezer (-20°C) overnight.

  • Fix 3 (High Vac): Ensure all solvent traces (especially EtOAc) are removed. Residual solvent acts as a plasticizer, preventing solidification.[1] Keep under high vacuum (< 1 mbar) for 12+ hours.

Q2: I see a "ghost" spot trailing my product on TLC. What is it?

A: This is likely Silver-Pyridine coordination complexes .[1]

  • Diagnosis: The spot often turns gray/black upon standing (reduction to metallic Ag).

  • Solution: You did not wash thoroughly enough with EDTA.[1] Re-dissolve your crude in DCM and wash vigorously with 10% aqueous NH₄OH or 0.1M EDTA. Silver binds strongly to the pyridine nitrogen; simple water washes are insufficient [2].

Q3: Can I use HCl to form a salt and purify?

A: Not recommended.

  • Reasoning: The pKa of 2,6-dibromopyridine is approx -3.65 [3].[1] Adding a cyclopropyl group at position 2 adds some electron density, but the 3,6-dibromo pattern keeps the basicity extremely low.[1] You would need concentrated acid to protonate it, which is incompatible with the cyclopropyl ring (sensitive to acid-catalyzed ring opening to propenyl derivatives).[1]

Q4: My yield is low. Where did the product go?

A: Check the aqueous layer of your extraction .

  • While the product is lipophilic, if you used a large excess of surfactant (like SDS in some Minisci protocols) or if the phase cut was poor, the product might be emulsified.

  • Fix: Add brine to the aqueous layer and back-extract with DCM (3x).

Impurity Profile & Decision Tree

ImpurityLogic Impurity Impurity Detected Type Identify Type Impurity->Type SM Starting Material (3,6-Dibromopyridine) Type->SM High Rf Ag Silver Residues (Gray/Black) Type->Ag Streaking Regio Regioisomer (4-cyclopropyl) Type->Regio Close Rf Action1 Careful Column (0-5% EtOAc Gradient) SM->Action1 Action2 Thiol Silica Scavenger or EDTA Wash Ag->Action2 Action3 Recrystallization (Enrichment) Regio->Action3

Caption: Figure 2.[1] Decision matrix for specific impurity removal.

References
  • Minisci Reaction Mechanisms & Pyridine Functionalization

    • Duncton, M. A. J. (2011).[1] Minisci reactions: Versatile CH-functionalizations for medicinal chemists. Med.[1] Chem. Commun., 2, 1135-1161.[1]

  • Silver Removal Strategies

    • ChemicalBook. (2026). 2,6-Dibromopyridine Properties and Purification Context.

  • pKa and Physicochemical Properties

    • PubChem. (2025).[4][5] 3,5-Dibromopyridine (Analogous electronic data). National Library of Medicine.

  • Cyclopropyl Ring Stability

    • Charette, A. B. (2010).[1] Cyclopropanes in Organic Synthesis. The cyclopropyl group is generally stable to base but sensitive to strong Brønsted acids which can trigger ring-opening. (General Organic Chemistry Principle).

Sources

Troubleshooting

Technical Support Center: Troubleshooting 3,6-Dibromo-2-cyclopropylpyridine Reactions

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with 3,6-dibromo-2-cyclopropylpyridine .

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with 3,6-dibromo-2-cyclopropylpyridine . This scaffold is highly valuable in drug development but presents a severe dichotomy of reactivity.

The C6-bromide is highly activated by the adjacent nitrogen atom, making it prone to rapid oxidative addition. Conversely, the C3-bromide is electronically deactivated and severely sterically hindered by the adjacent C2-cyclopropyl group. This guide provides causal explanations, diagnostic workflows, and self-validating protocols to help you overcome poor yields, regioselectivity issues, and unwanted side reactions.

Diagnostic Decision Tree

Before adjusting your reaction parameters, use the following logical workflow to identify the root cause of your reactivity issues.

G Start Reaction Yield/Selectivity Issue Target Which position is being targeted? Start->Target C6 C6 Position (More Reactive) Target->C6 C3 C3 Position (Sterically Hindered) Target->C3 C6_Fix Use standard Pd(PPh3)4 or Pd(dppf)Cl2 Weaker base (Na2CO3) C6->C6_Fix C3_Fix Use bulky, electron-rich ligands (e.g., XPhos, RuPhos, P(t-Bu)3) C3->C3_Fix SideRxn Cyclopropyl Ring Opening? C3->SideRxn If side products observed BaseFix Avoid strong bases (t-BuOK) Lower temperature (<80°C) SideRxn->BaseFix Yes

Diagnostic workflow for troubleshooting cross-coupling reactions of 3,6-dibromo-2-cyclopropylpyridine.

FAQs & Troubleshooting Guide

Q1: Why am I getting poor regioselectivity or over-coupling when targeting the C6 position? Causality: The nitrogen atom in the pyridine ring withdraws electron density via induction and resonance, making the ortho position (C6) highly electrophilic. This facilitates rapid oxidative addition of the Pd(0) catalyst into the C6-Br bond[1]. However, if your catalyst is too active or your stoichiometry is imprecise, the catalyst will eventually force its way into the C3 position, leading to di-arylation over-coupling[2]. Solution: To achieve exclusive C6-selectivity, utilize a mild catalyst system like Pd(dppf)Cl₂ or Pd(PPh₃)₄ with a weaker base (e.g., Na₂CO₃). Strictly control the equivalents of your boronic acid (1.05 eq) and run the reaction at moderate temperatures (60–70 °C).

Q2: I successfully functionalized C6, but my subsequent Suzuki coupling at C3 is failing (low conversion). How do I activate the C3 position? Causality: The C3 position is meta to the nitrogen (lacking the strong inductive activation of C6) and is physically shielded by the bulky C2-cyclopropyl group. Standard phosphine ligands (like PPh₃) are too small to force the necessary monoligated L₁Pd(0) active species and lack the electron richness required to push the difficult oxidative addition step[3]. Solution: You must switch to bulky, electron-rich Buchwald ligands (e.g., SPhos, XPhos, or RuPhos) or trialkylphosphines like P(t-Bu)₃. These ligands possess a large percent buried volume (% Vbur) that promotes the formation of a highly reactive, coordinatively unsaturated 12-electron L₁Pd(0) species, which is essential for inserting into sterically hindered C-Br bonds[4].

Q3: I am observing cyclopropyl ring-opening side products in my LCMS. How can I prevent this? Causality: The cyclopropyl ring is highly strained. Under harsh cross-coupling conditions—specifically the use of strong bases (like KOtBu) at elevated temperatures (>100 °C)—the ring can undergo nucleophilic attack or radical-mediated ring opening. Solution: Lower the reaction temperature to 80 °C or below. To maintain catalytic turnover at lower temperatures, pair a highly active precatalyst (e.g., Pd₂(dba)₃) with XPhos, and use a milder, yet effective base like K₃PO₄ or Cs₂CO₃[3].

Mechanistic Pathway & Bottlenecks

Understanding the catalytic cycle is critical for diagnosing where your reaction is failing. For the C3 position, the primary bottleneck is the oxidative addition step due to severe steric clash.

G Pd0 Pd(0)L_n Active Catalyst OxAdd Oxidative Addition Rate-limiting at C3 due to cyclopropyl steric clash Pd0->OxAdd Ar-Br TransMet Transmetalation Requires base activation (e.g., K3PO4) OxAdd->TransMet Ar'-B(OH)2 RedElim Reductive Elimination Accelerated by bulky ligands (e.g., XPhos) TransMet->RedElim RedElim->Pd0 Product Release

Suzuki-Miyaura catalytic cycle highlighting bottlenecks for sterically hindered pyridine substrates.

Quantitative Data: Catalyst & Condition Optimization

Use the following table to select the optimal parameters based on the specific position you are targeting on the 3,6-dibromo-2-cyclopropylpyridine scaffold.

Target PositionSteric EnvironmentElectronic EnvironmentRecommended Catalyst/LigandRecommended BaseTemp (°C)
C6 Low (Open)Highly Activated (ortho to N)Pd(dppf)Cl₂ or Pd(PPh₃)₄Na₂CO₃ (aq)60–70
C3 High (Cyclopropyl clash)Deactivated (meta to N)Pd₂(dba)₃ + XPhos / SPhosK₃PO₄ (anhydrous)80
Self-Validating Experimental Protocols
Protocol A: Regioselective C6 Suzuki-Miyaura Coupling

Objective: Achieve >95% selectivity for the C6 position without activating the C3 position.

  • Preparation: In an oven-dried Schlenk flask, add 3,6-dibromo-2-cyclopropylpyridine (1.0 eq), arylboronic acid (1.05 eq), and Pd(dppf)Cl₂ (0.05 eq).

  • Atmosphere: Evacuate and backfill with Argon (3x).

  • Solvent & Base: Add degassed 1,4-dioxane and an aqueous solution of Na₂CO₃ (2.0 eq).

  • Reaction: Heat to 65 °C.

    • Self-Validation Check: The solution should turn from orange to a deep red/brown. If a black precipitate forms (Pd black) within the first hour, the catalyst has decomposed due to oxygen ingress; discard and restart.

  • Monitoring: Check by TLC/LCMS after 4 hours. You should observe complete consumption of the starting material with minimal di-coupled product.

  • Workup: Quench with water, extract with EtOAc, dry over Na₂SO₄, and purify via flash chromatography.

Protocol B: Sterically Hindered C3 Suzuki-Miyaura Coupling

Objective: Force oxidative addition at the deactivated, sterically hindered C3 position without opening the cyclopropyl ring.

  • Preparation: To a dry Schlenk flask, add the C6-functionalized 3-bromo-2-cyclopropylpyridine intermediate (1.0 eq), arylboronic acid (1.5 eq), Pd₂(dba)₃ (0.02 eq), XPhos (0.08 eq), and anhydrous K₃PO₄ (2.5 eq)[3].

  • Atmosphere: Evacuate and backfill with Argon (5x). Note: Strict anaerobic conditions are required as electron-rich phosphines like XPhos are highly sensitive to oxidation.

  • Solvent: Add degassed toluene/water (10:1 v/v).

  • Reaction: Heat strictly to 80 °C.

    • Self-Validation Check: The bulky XPhos ligand will rapidly ligate the Pd, preventing Pd black formation. The reaction mixture should maintain a homogeneous golden-yellow/brown hue throughout the reaction.

  • Monitoring: Check by LCMS after 12–16 hours. The steric bulk of the cyclopropyl group inherently slows oxidative addition, so longer reaction times are expected.

  • Workup: Filter through a pad of Celite to remove phosphate salts, concentrate under reduced pressure, and purify.

References
  • Site-Selective Cross-Coupling of Polyhalogen
  • Regioselective Suzuki–Miyarua Cross-Coupling for Substituted 2,4-Dibromopyridines Catalyzed by C3-Symmetric Tripalladium Clusters, ACS Public
  • Regioselective Suzuki-Miyarua Cross-Coupling for Substituted 2,4-Dibromopyridines Catalyzed by C3-Symmetric Tripalladium Clusters, ResearchG
  • Technical Support Center: Optimization of Suzuki Coupling for Bulky Pyridine Ligands, Benchchem,
  • Buchwald Phosphine Ligands for Cross Coupling, MilliporeSigma,
  • Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0)

Sources

Optimization

Preventing debromination of 3,6-Dibromo-2-cyclopropylpyridine during reactions

A Guide to Preventing Debromination During Synthetic Transformations Welcome to the Technical Support Center for 3,6-Dibromo-2-cyclopropylpyridine. This resource is designed for researchers, scientists, and drug developm...

Author: BenchChem Technical Support Team. Date: March 2026

A Guide to Preventing Debromination During Synthetic Transformations

Welcome to the Technical Support Center for 3,6-Dibromo-2-cyclopropylpyridine. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this versatile building block. Unwanted debromination is a common challenge that can significantly impact reaction yields and purification efficiency. This guide provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to help you minimize and prevent undesired C-Br bond cleavage.

Frequently Asked Questions (FAQs)

Q1: What is debromination and why is it a problem with 3,6-Dibromo-2-cyclopropylpyridine?

A1: Debromination, also known as hydrodebromination, is a side reaction where one or both bromine atoms on the pyridine ring are replaced by a hydrogen atom. This leads to the formation of mono-brominated or completely debrominated cyclopropylpyridine byproducts. This unwanted reaction reduces the yield of your desired product and introduces impurities that can be difficult to separate, complicating downstream applications.

Q2: Which bromine atom on 3,6-Dibromo-2-cyclopropylpyridine is more susceptible to debromination?

A2: The C-Br bond at the 6-position is generally more susceptible to debromination. The pyridine nitrogen makes the adjacent C6 and C2 positions electron-deficient. The cyclopropyl group at the C2 position is known to have some electron-donating character through its unique orbital interactions, which can slightly lessen the electron deficiency at C2.[1] Consequently, the C6 position is more electron-deficient and thus more reactive towards certain reagents and more prone to side reactions like debromination, especially during metal-halogen exchange.

Q3: What are the primary causes of debromination during my reaction?

A3: Several factors can contribute to unintentional debromination:

  • High Reaction Temperatures: Elevated temperatures can promote the decomposition of solvents or reagents, generating hydride species that lead to reductive debromination.[2]

  • Aggressive Bases: Strong bases, particularly in the presence of protic solvents, can generate species that act as hydride donors.[3]

  • Catalyst and Ligand Choice: In palladium-catalyzed cross-coupling reactions, the formation of palladium-hydride (Pd-H) species is a key culprit. The choice of ligand can significantly influence the formation and reactivity of these species.[2]

  • Hydride Sources: The presence of water, alcohols, or other protic impurities in your reaction mixture can serve as a source of protons or hydrides, facilitating debromination.[3]

  • Organometallic Reagents: In reactions involving organolithium or Grignard reagents (metal-halogen exchange), premature quenching of the generated organometallic intermediate by a proton source can lead to debromination.

Q4: Can the cyclopropyl group itself contribute to side reactions?

A4: While the cyclopropyl group is generally stable, under harsh acidic or certain catalytic conditions, the strained ring can potentially undergo opening.[4][5] However, in the context of debromination, its electronic influence on the pyridine ring is the more immediate concern.

Troubleshooting Guides for Specific Reactions

This section provides detailed troubleshooting strategies for common reactions where debromination of 3,6-Dibromo-2-cyclopropylpyridine is frequently observed.

Issue 1: Significant Debromination During Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira)

Symptoms:

  • Formation of 6-bromo-2-cyclopropylpyridine and/or 2-cyclopropylpyridine as major byproducts.

  • Low yield of the desired mono- or di-substituted product.

  • Complex product mixture that is difficult to purify.

Root Causes and Solutions:

Debromination in palladium-catalyzed couplings often arises from the formation of a palladium-hydride (Pd-H) species, which can compete with the desired catalytic cycle.[2] The following table outlines potential causes and corresponding solutions:

Potential Cause Proposed Solution & Rationale
High Reaction Temperature Lower the reaction temperature. Thermal decomposition of reagents can generate hydride sources. Start at a lower temperature (e.g., 60-80 °C) and incrementally increase if the reaction is too slow, while monitoring for byproduct formation.[2]
Aggressive Base Switch to a milder or sterically hindered base. Strong bases like NaOH or NaOtBu can promote the formation of Pd-H species. Weaker inorganic bases such as K₃PO₄, K₂CO₃, or CsF are often effective for the coupling reaction while minimizing debromination.[3]
Choice of Ligand Screen different phosphine ligands. Bulky, electron-rich ligands can sometimes favor the reductive elimination pathway leading to debromination. Consider using less electron-donating ligands or specialized ligands known to suppress this side reaction. For Buchwald-Hartwig aminations, bulky biarylphosphine ligands like XPhos or SPhos are generally preferred.[6]
Solvent Choice Use anhydrous, aprotic solvents. Solvents like toluene, dioxane, or THF are generally preferred as they minimize potential proton sources. Ensure your solvents are thoroughly dried before use.[3]
Presence of Hydride Impurities Ensure all reagents and solvents are pure and dry. Impurities in starting materials or solvents can act as hydride donors. Use freshly distilled solvents and high-purity reagents.

Optimized Protocol for a Selective Mono-Suzuki-Miyaura Coupling at the 6-Position:

This protocol provides a starting point for optimizing a reaction where debromination is a concern.

  • Reagent Preparation: To an oven-dried Schlenk flask under an argon atmosphere, add 3,6-Dibromo-2-cyclopropylpyridine (1.0 eq.), the desired arylboronic acid (1.1 eq.), and a mild base such as K₃PO₄ (2.0 eq.).

  • Catalyst Addition: Add the Palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%) and the chosen ligand (e.g., SPhos, 4 mol%).

  • Solvent Addition: Add a degassed, anhydrous solvent (e.g., Toluene).

  • Reaction Execution: Stir the mixture at a reduced temperature (e.g., start at 80 °C) and monitor the reaction progress by TLC or LC-MS every hour. If the reaction is slow, incrementally increase the temperature by 10 °C intervals, while continuing to monitor for the formation of the debrominated byproduct.

  • Work-up and Analysis: Upon completion, quench the reaction with water and extract with an organic solvent (e.g., Ethyl Acetate). Wash the organic layer with brine, dry over Na₂SO₄, and concentrate in vacuo. Analyze the crude product by ¹H NMR to quantify the ratio of the desired product to the debrominated species.

Issue 2: Debromination During Metal-Halogen Exchange Reactions (e.g., Lithiation-Borylation)

Symptoms:

  • Isolation of 6-bromo-2-cyclopropylpyridine or 2-cyclopropylpyridine after quenching the reaction with an electrophile.

  • Low yield of the desired functionalized product.

Root Causes and Solutions:

Metal-halogen exchange is a rapid reaction, but the resulting organometallic intermediate is highly basic and can be quenched by even trace amounts of protic impurities, leading to debromination.[7]

Potential Cause Proposed Solution & Rationale
Protic Impurities Ensure strictly anhydrous and anaerobic conditions. All glassware must be oven- or flame-dried. Use freshly distilled, anhydrous solvents (e.g., THF, Et₂O). All reagents should be of the highest purity and handled under an inert atmosphere.
Reaction Temperature Maintain cryogenic temperatures. Perform the metal-halogen exchange at low temperatures (e.g., -78 °C) to ensure the stability of the organolithium or Grignard intermediate and prevent side reactions.[8]
Choice of Organolithium Reagent Consider using a Grignard reagent for exchange. Isopropylmagnesium chloride (i-PrMgCl) can be a milder alternative to alkyllithiums for Br-Mg exchange and may be less prone to causing side reactions.[8]
Quenching Procedure Ensure the electrophile is pure and added at low temperature. Add the electrophile to the reaction mixture at low temperature before allowing it to warm to room temperature. This minimizes the chance of the organometallic intermediate being protonated.

Visualizing the Troubleshooting Workflow for Debromination in Cross-Coupling Reactions

Caption: A decision-making workflow for troubleshooting debromination.

Mechanistic Insights into Debromination

Understanding the underlying mechanisms of debromination is key to preventing it.

In Palladium-Catalyzed Cross-Coupling:

The formation of a palladium-hydride (Pd-H) species is a common pathway to hydrodebromination. This can occur through several routes, including the reaction of the palladium catalyst with bases, solvents, or impurities. Once formed, the Pd-H species can insert into the C-Br bond of the starting material, followed by reductive elimination to yield the debrominated product.

G Ar-Br Ar-Br Ar-Pd(II)-Br Ar-Pd(II)-Br Ar-Br->Ar-Pd(II)-Br Oxidative Addition (Pd(0)L2) Ar-Pd(II)-Br_dehalogenation Ar-Pd(II)-Br_dehalogenation Ar-Br->Ar-Pd(II)-Br_dehalogenation Oxidative Addition (Pd(0)L2) Ar-Nu Ar-Nu Ar-Pd(II)-Br->Ar-Nu Transmetalation (Nu-M) Ar-Nu_Product Desired Product Ar-Nu->Ar-Nu_Product Reductive Elimination Ar-H Debrominated Byproduct Ar-Pd(II)-Br_dehalogenation->Ar-H Reductive Elimination (from Pd-H) Pd-H_Source Hydride Source (Base, Solvent, Impurity) Pd-H_Source->Ar-Pd(II)-Br_dehalogenation Forms Pd-H G Ar-Br 3,6-Dibromo-2-cyclopropylpyridine Ar-Li Lithiated Intermediate Ar-Br->Ar-Li Metal-Halogen Exchange (with RLi) RLi Organolithium Reagent (e.g., n-BuLi) Ar-E Desired Product Ar-Li->Ar-E Quenching with E+ Ar-H Debrominated Byproduct Ar-Li->Ar-H Quenching with H+ E+ Electrophile H+ Proton Source (e.g., H2O, ROH)

Caption: Pathways in metal-halogen exchange reactions.

By carefully controlling reaction parameters and understanding the potential pitfalls, researchers can successfully utilize 3,6-Dibromo-2-cyclopropylpyridine in a wide range of synthetic applications while minimizing the formation of unwanted debrominated byproducts.

References

  • Dalton Transactions (RSC Publishing). Hydrodebromination of allylic and benzylic bromides with water catalyzed by a rhodium porphyrin complex. [Link]

  • MDPI. Cu-Catalyzed Hydrodehalogenation of Brominated Aromatic Pollutants in Aqueous Solution. [Link]

  • OSTI.GOV. Hydrodehalogenation of bromo- and chloropyridines over palladium complex and palladium metal catalysts. [Link]

  • Journal of Organic Chemistry. Synthesis of certain cyclopropylpyridines. [Link]

  • Wikipedia. Buchwald–Hartwig amination. [Link]

  • Faraday Discussions (RSC Publishing). Boosting the activity of Mizoroki–Heck cross-coupling reactions with a supramolecular palladium catalyst favouring remote Zn⋯pyridine interactions. [Link]

  • Chemistry Stack Exchange. How does the cyclopropyl group influence conjugation and aromaticity?. [Link]

  • Chemical Science (RSC Publishing). Base-catalyzed aryl halide isomerization enables the 4-selective substitution of 3-bromopyridines. [Link]

  • Organic Synthesis. Buchwald-Hartwig Coupling. [Link]

  • Organic Chemistry Portal. Sonogashira Coupling. [Link]

  • Wikipedia. Metal–halogen exchange. [Link]

  • The Journal of Organic Chemistry. Cyclopropylpyridines. Interaction with acid and hydrogen. The synthesis of cyclopropane ring-opened analogs. [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Base Conditions for 3,6-Dibromo-2-cyclopropylpyridine Cross-Coupling Reactions

Welcome to the technical support center for optimizing cross-coupling reactions with 3,6-Dibromo-2-cyclopropylpyridine. This guide is designed for researchers, scientists, and drug development professionals who are looki...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for optimizing cross-coupling reactions with 3,6-Dibromo-2-cyclopropylpyridine. This guide is designed for researchers, scientists, and drug development professionals who are looking to enhance the efficiency and yield of their synthetic routes. Here, we will delve into the critical role of base selection and provide actionable troubleshooting advice in a comprehensive question-and-answer format.

Section 1: First-Line Troubleshooting & Frequently Asked Questions (FAQs)

This section addresses the most common initial challenges encountered during the cross-coupling of 3,6-Dibromo-2-cyclopropylpyridine.

Q1: My Suzuki-Miyaura coupling reaction is giving a low yield. What is the first thing I should check regarding the base?

A1: The most common issue is the choice and quality of the base. Inorganic bases like carbonates and phosphates are generally effective for Suzuki couplings.[1] Ensure your base is finely powdered and, most importantly, anhydrous. Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are excellent starting points due to their high solubility in organic solvents and proven efficacy in challenging couplings.[1][2] If you are using aqueous conditions, ensure your solvent is thoroughly degassed to prevent catalyst deactivation and homo-coupling of the boronic acid.[3][4]

Q2: I am observing significant protodeboronation (loss of the boronic acid group) in my Suzuki reaction. How can the base influence this?

A2: Protodeboronation is a major side reaction, often exacerbated by high temperatures and the presence of water.[2][3] While some water is often necessary for the activity of inorganic bases, excess water can promote this undesired pathway. Using a carefully controlled amount of water or switching to anhydrous conditions with a soluble base like cesium carbonate can mitigate this issue. Additionally, consider using a boronic acid pinacol ester, which is more resistant to protodeboronation.[3]

Q3: For a Buchwald-Hartwig amination, what class of bases should I start with?

A3: The Buchwald-Hartwig amination typically requires a strong, non-nucleophilic base to deprotonate the amine and facilitate the catalytic cycle.[5] Sodium tert-butoxide (NaOtBu) is a very common and effective choice.[6] Other options include potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃), which are considered milder and can be beneficial if your substrate is sensitive.[7][8]

Q4: My Sonogashira coupling is not proceeding to completion. Could the base be the problem?

A4: Yes, the base is crucial in Sonogashira couplings. It is required to deprotonate the terminal alkyne, forming the reactive copper acetylide. Organic amine bases like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) are standard choices as they also act as a solvent and scavenger for the hydrogen halide byproduct.[9] If the reaction is sluggish, ensure your amine base is free of water. In some cases, adding a stronger inorganic base like potassium carbonate can be beneficial, particularly in copper-free protocols.[10]

Q5: I'm seeing decomposition of my starting material. Can the base be too strong?

A5: Absolutely. Pyridine rings can be sensitive to very strong bases, especially at elevated temperatures. If you suspect decomposition, consider switching to a weaker or more sterically hindered base. For instance, instead of sodium tert-butoxide, you could try potassium carbonate or potassium phosphate.[11] The choice of solvent also plays a role; highly polar aprotic solvents can sometimes promote side reactions.[12]

Section 2: In-Depth Troubleshooting Guides

This section provides more detailed, scenario-based troubleshooting for persistent issues.

Scenario 1: Low to No Conversion in Suzuki-Miyaura Coupling

If you've addressed the initial points in the FAQ and still face low conversion, a systematic screening of bases is the next logical step.

  • Underlying Issue: The primary role of the base in the Suzuki-Miyaura reaction is to activate the boronic acid, forming a more nucleophilic boronate species that can transmetalate to the palladium center.[1][13][14][15] If this activation is inefficient, the entire catalytic cycle will stall. The reactivity of the C-Br bonds on the electron-deficient pyridine ring can also be challenging, necessitating a carefully optimized catalytic system.[3]

  • Troubleshooting Workflow:

    • Base Screening: Set up a parallel screen of several bases. A good starting panel includes K₃PO₄, Cs₂CO₃, and K₂CO₃.

    • Solvent System: The choice of solvent can dramatically affect the solubility and effectiveness of the base.[12] Test common solvents like 1,4-dioxane, toluene, or a 2-MeTHF/water mixture.

    • Temperature: Ensure the reaction is heated sufficiently (typically 80-110 °C).[3]

    • Ligand Choice: The nitrogen on the pyridine ring can coordinate to the palladium catalyst and deactivate it.[2][3] Using bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) can often overcome this issue.

  • Visual Troubleshooting Guide:

Caption: Decision tree for troubleshooting low Suzuki coupling yields.

Scenario 2: Poor Results in Buchwald-Hartwig Amination with Secondary Amines

Coupling secondary amines can be more challenging than primary amines due to increased steric hindrance.

  • Underlying Issue: The deprotonation of a secondary amine is often slower, and the resulting palladium-amido complex can be more prone to decomposition pathways. A stronger base is typically required to drive the reaction forward.[7]

  • Troubleshooting Workflow:

    • Stronger Base: If you are using a weaker base like K₃PO₄, switch to a stronger, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS).

    • Ligand Selection: Sterically hindered biaryl phosphine ligands are crucial for these transformations.[16] Consider ligands like BrettPhos or tBuXPhos, which are designed to promote the coupling of challenging substrates.

    • Solvent Choice: Anhydrous, non-polar aprotic solvents like toluene or dioxane are generally preferred.

Section 3: Protocol Optimization Workflows

A systematic approach is key to optimizing your reaction conditions.

General Protocol for Base Screening in a Suzuki-Miyaura Coupling

This protocol outlines a parallel screening approach to efficiently identify the optimal base.

Materials:

  • 3,6-Dibromo-2-cyclopropylpyridine

  • Arylboronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or a pre-catalyst like XPhos Pd G3)

  • Bases for screening (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃, Na₂CO₃)

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane/H₂O 4:1)

Procedure:

  • To a set of reaction vials, add 3,6-Dibromo-2-cyclopropylpyridine (1.0 eq.), the arylboronic acid (1.2 eq.), and the palladium catalyst (2-5 mol%).

  • To each vial, add a different base (2.0 - 3.0 eq.).

  • Under an inert atmosphere (e.g., argon or nitrogen), add the degassed solvent to each vial.

  • Seal the vials and heat the reaction block to the desired temperature (e.g., 90 °C) with vigorous stirring.

  • Monitor the reactions at set time points (e.g., 2h, 6h, 24h) by TLC or LC-MS to compare conversion rates.

  • Once the optimal base is identified, further optimization of temperature and catalyst loading can be performed.

Section 4: Reference Data

Table 1: Common Bases for Cross-Coupling Reactions
BasepKa of Conjugate Acid (in H₂O)Common Coupling Type(s)Notes
Sodium tert-butoxide (NaOtBu)~17Buchwald-HartwigStrong, non-nucleophilic base. Often used in anhydrous conditions.[7]
Potassium Phosphate (K₃PO₄)~12.3Suzuki, Buchwald-HartwigGood for sensitive substrates; soluble in some organic solvents.[1][7]
Cesium Carbonate (Cs₂CO₃)~10.3Suzuki, Buchwald-HartwigHighly soluble in organic solvents, effective for challenging couplings.[1][2]
Potassium Carbonate (K₂CO₃)~10.3Suzuki, SonogashiraA standard, cost-effective choice, often used with aqueous co-solvents.[1][7]
Sodium Carbonate (Na₂CO₃)~10.3SuzukiSimilar to K₂CO₃, widely used in established protocols.[1]
Triethylamine (Et₃N)~10.8Sonogashira, HeckOrganic base, often acts as both base and solvent.[7][9]

pKa values are approximate and can vary with solvent and temperature.[17][18][19][20]

Section 5: Understanding the Mechanism: The Role of the Base

A deeper understanding of the catalytic cycle can inform your troubleshooting strategy.

The Suzuki-Miyaura Catalytic Cycle

The base plays a critical role in the transmetalation step. It reacts with the boronic acid to form an "ate" complex (a boronate), which is significantly more nucleophilic and readily transfers its organic group to the palladium(II) center.[1][13][14][21] Without the base, this step is extremely slow, and the catalytic cycle would not be efficient.

Suzuki_Cycle cluster_transmetalation Transmetalation Step pd0 Pd(0)L₂ pd_complex R¹-Pd(II)(X)L₂ (Oxidative Addition) pd0->pd_complex R¹-X transmetalation R¹-Pd(II)(R²)L₂ (Reductive Elimination) product R¹-R² transmetalation->product product->pd0 Regeneration boronic_acid R²-B(OH)₂ boronate [R²-B(OH)₃]⁻ (Activated Boronate) boronic_acid->boronate Activation base Base (e.g., OH⁻) boronate->pd_complex Transmetalation

Caption: Simplified Suzuki-Miyaura catalytic cycle highlighting the base's role.

By understanding these principles and utilizing the provided troubleshooting guides, researchers can more effectively optimize base conditions for the cross-coupling of 3,6-Dibromo-2-cyclopropylpyridine, leading to improved yields and more efficient synthetic outcomes.

References

  • Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. ACS Catalysis. Available at: [Link]

  • Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society. Available at: [Link]

  • Suzuki-Miyaura Cross-Coupling Reaction. News-Medical.Net. Available at: [Link]

  • Suzuki reaction. Wikipedia. Available at: [Link]

  • Why am I getting low yield for my Suzuki coupling reaction? Reddit. Available at: [Link]

  • Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online. Available at: [Link]

  • Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? ResearchGate. Available at: [Link]

  • Advantages and Challenges of Cross-Coupling Reactions and Recent Progress in Suzuki–Miyaura Reactions. Chemical.AI. Available at: [Link]

  • Catalexis Catalyst Screening Platform for Catalyst Optimization. YouTube. Available at: [Link]

  • Why can't I achieve good yields for this Suzuki reaction? ResearchGate. Available at: [Link]

  • pKa Values of Common Bases. Available at: [Link]

  • A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines. Tetrahedron Letters. Available at: [Link]

  • Swiping Right on Palladium: Matching Precursors, Ligands, and Reaction Conditions. ChemRxiv. Available at: [Link]

  • Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. Available at: [Link]

  • Impact of Cross-Coupling Reactions in Drug Discovery and Development. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides. Nature Communications. Available at: [Link]

  • Optimization of the reaction conditions. ResearchGate. Available at: [Link]

  • Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. Available at: [Link]

  • Palladium-Catalyzed Cross-Couplings by C–O Bond Activation. Chemical Reviews. Available at: [Link]

  • Screening of various palladium catalysts. ResearchGate. Available at: [Link]

  • Buchwald–Hartwig amination. Wikipedia. Available at: [Link]

  • How to approach choosing reaction conditions for Suzuki? Reddit. Available at: [Link]

  • Buchwald-Hartwig Coupling. Organic Synthesis. Available at: [Link]

  • Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Modern Research in Catalysis. Available at: [Link]

  • Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • The pKa in Organic Chemistry. Chemistry Steps. Available at: [Link]

  • The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations. Angewandte Chemie International Edition. Available at: [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Available at: [Link]

  • Bordwell pKa Table. Organic Chemistry Data. Available at: [Link]

  • Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides. Semantic Scholar. Available at: [Link]

  • Pd-Catalyzed C–N Coupling Reactions Facilitated by Organic Bases: Mechanistic Investigation Leads to Enhanced Reactivity in the Arylation of Weakly Binding Amines. ACS Catalysis. Available at: [Link]

  • pKa Values. Chemistry LibreTexts. Available at: [Link]

  • Conditions optimization for the double Sonogashira coupling. ResearchGate. Available at: [Link]

  • Sonogashira coupling. Wikipedia. Available at: [Link]

  • Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides. Chemical Science. Available at: [Link]

  • Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. KAUST Repository. Available at: [Link]

Sources

Optimization

Technical Support Center: Palladium Catalyst Removal from 3,6-Dibromo-2-cyclopropylpyridine

Welcome to the Technical Support Center. The synthesis of 3,6-dibromo-2-cyclopropylpyridine typically relies on palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Negishi couplings) to install the cycl...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. The synthesis of 3,6-dibromo-2-cyclopropylpyridine typically relies on palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Negishi couplings) to install the cyclopropyl moiety onto a polyhalogenated pyridine scaffold. While highly efficient for bond formation, these reactions frequently leave behind stubborn palladium residues that can compromise downstream biological assays or exceed the strict International Council for Harmonisation (ICH) limits for Active Pharmaceutical Ingredients (APIs)[1].

This guide provides a comprehensive, self-validating framework for troubleshooting and executing palladium removal specific to this highly coordinating heterocyclic substrate.

Part 1: Mechanistic Causality – Why is Palladium Hard to Remove?

To effectively remove palladium, one must understand why it remains in the product. 3,6-Dibromo-2-cyclopropylpyridine presents a "perfect storm" for palladium retention due to its electronic and steric environment:

  • Strong

    
    -Donation (The Pyridine Nitrogen):  The lone pair on the pyridine nitrogen acts as a strong 
    
    
    
    -donor, forming highly stable, soluble Pd(II) chelates.
  • Hard-Soft Acid-Base (HSAB) Mismatch: Pyridine nitrogen is a borderline/hard ligand, whereas Pd(II) and Pd(0) are soft metals. Despite this slight mismatch, the high local concentration of the product drives equilibrium toward complexation.

  • Halogen Interactions: The 3- and 6-position bromine atoms can participate in weak coordination or oxidative addition if the catalyst is pushed to high temperatures, further trapping Pd species within the product matrix.

To break these complexes, thermodynamic displacement is required. We must introduce a scavenger with a significantly higher affinity for soft palladium than the pyridine nitrogen—specifically, soft sulfur-based ligands (thiols or thioureas)[2].

Mechanism Pd Pd(II) Py Pyridine Nitrogen Py->Pd Strong Donor (Hard-Soft) Br Bromine Substituents Br->Pd Steric/Weak Binding SH Silica-Thiol Scavenger SH->Pd Thermodynamic Displacement (Soft-Soft)

Thermodynamic displacement of Pd(II) from the pyridine coordination sphere by thiol scavengers.

Part 2: Troubleshooting FAQs

Q1: My product solution is still dark/gray after passing it through a Celite pad. Why did filtration fail? A1: Celite filtration is only effective for removing bulk, heterogeneous Pd(0) "black" particles[3]. The dark color indicates the presence of soluble Pd(II) complexes or colloidal Pd(0) tightly coordinated to the pyridine nitrogen of your product. Simple physical filtration cannot break these chemical bonds. You must proceed to chemical scavenging[4].

Q2: Which scavenger should I choose for 3,6-dibromo-2-cyclopropylpyridine? A2: For highly functionalized N-heterocycles, multidentate sulfur-based silica scavengers (e.g., SiliaMetS Thiol, PhosphonicS SPM32, or QuadraPure MPA) are the gold standard[2]. The thiol groups act as soft ligands that thermodynamically outcompete the pyridine nitrogen for the soft Pd ions, effectively stripping the metal from your product[2].

Q3: I treated my reaction with a silica-thiol scavenger, but my product yield dropped by 15%. How do I prevent this? A3: Yield loss is typically caused by non-specific adsorption of the product onto the silica backbone of the scavenger. To mitigate this, ensure your reaction mixture is highly diluted (e.g., 10-50 mg/mL) in a polar, non-coordinating solvent like Ethyl Acetate (EtOAc) or Tetrahydrofuran (THF) before adding the scavenger[5]. Always wash the filtered scavenger cake with 2-3 column volumes of fresh, warm solvent to recover trapped product.

Q4: What is the acceptable limit for residual palladium if this intermediate is moving toward clinical trials? A4: According to ICH Q3D guidelines, the Permitted Daily Exposure (PDE) for palladium in oral medications is 100 µ g/day [3]. For most APIs, this translates to a strict concentration limit of <10 ppm[1].

Part 3: Quantitative Scavenger Selection Data

Selecting the right intervention depends on the oxidation state of the palladium and the scale of your reaction. Use the table below to determine the appropriate method[3],[2],[4].

Method / Scavenger TypeTarget Pd SpeciesMode of ActionTypical LoadingExpected EfficiencyProduct Loss Risk
Celite® Filtration Heterogeneous Pd(0)Physical Entrapment1-2 cm padLow (Leaves soluble Pd)Very Low
Activated Carbon Bulk Soluble Pd(II) / Pd(0)Physisorption10-20 wt%Moderate (50-80%)Moderate (10-15%)
Silica-Thiol (Si-SH) Soluble Pd(II)Chemisorption (Soft-Soft)5-10 equivalentsVery High (>95%)Low (<5%)
Silica-Thiourea Soluble Pd(II) / Pd(0)Chemisorption (Chelation)5-10 equivalentsVery High (>95%)Low (<5%)
Liquid-Liquid Extraction Water-soluble Pd saltsPhase PartitioningN/ALow-ModerateLow

Part 4: Self-Validating Experimental Protocols

To guarantee success, palladium removal must be treated as a multi-stage workflow with built-in analytical validation gates.

Workflow A Crude Reaction Mixture (Soluble & Insoluble Pd) B Celite Filtration (Removes Pd Black) A->B C Activated Carbon Treatment (Bulk Soluble Pd) B->C D Silica-Thiol Scavenger (Targeted Pd(II) Removal) C->D E ICP-MS Analysis (Check Pd < 10 ppm) D->E E->D Fail (>10 ppm) F Antisolvent Crystallization (Final Polishing) E->F Pass G Purified 3,6-Dibromo- 2-cyclopropylpyridine F->G

Decision-making workflow for sequential palladium removal and API polishing.

Protocol A: Bulk Removal via Activated Carbon & Celite

Purpose: Remove bulk heterogeneous Pd(0) and highly concentrated soluble Pd species to prevent overloading expensive functionalized silica scavengers.

  • Dilution: Dissolve the crude 3,6-dibromo-2-cyclopropylpyridine in EtOAc or THF to achieve a concentration of ~20 mg/mL.

  • Carbon Addition: Add activated carbon (e.g., Darco KB-B) at 10-20 wt% relative to the crude product mass[6].

  • Agitation: Stir the suspension at 40 °C for 4 to 18 hours[6].

  • Filtration: Prepare a Büchner funnel with filter paper and a 2 cm tightly packed pad of Celite®. Wet the pad with the reaction solvent.

  • Elution: Filter the carbon suspension through the Celite® pad. Wash the pad with 3 column volumes of warm EtOAc to ensure complete product recovery.

  • Validation Gate 1: Evaporate a 1 mL aliquot. Re-dissolve in 2%

    
     and analyze via Inductively Coupled Plasma Mass Spectrometry (ICP-MS)[5].
    
    • Proceed to Protocol B if Pd > 50 ppm.

Protocol B: Targeted Scavenging via Silica-Thiol

Purpose: Thermodynamically strip residual, tightly coordinated Pd(II) from the pyridine nitrogen.

  • Scavenger Loading: To the filtrate from Protocol A, add a silica-thiol scavenger (e.g., SiliaMetS Thiol). Calculate the required amount based on the ICP-MS result from Validation Gate 1, targeting 5 to 10 molar equivalents of scavenger relative to the residual palladium[3].

  • Incubation: Stir the mixture vigorously at room temperature (or up to 40 °C if solubility is an issue) for 12 to 24 hours[7]. Mechanistic note: The prolonged time is required for the solid-liquid phase transfer and thermodynamic displacement of the Pd-pyridine bond.

  • Filtration: Filter the mixture through a fine porosity sintered glass funnel to remove the silica scavenger. Wash the cake with EtOAc.

  • Validation Gate 2: Analyze a second aliquot via ICP-MS.

    • If Pd < 10 ppm, proceed to Protocol C.

    • If Pd > 10 ppm, repeat Protocol B with fresh scavenger.

Protocol C: Final Polishing via Antisolvent Crystallization

Purpose: Achieve ultra-high purity (<1 ppm Pd) while isolating the final product.

  • Concentration: Concentrate the filtrate from Protocol B under reduced pressure until a highly concentrated solution (near saturation) is achieved.

  • Solvent Swap: If necessary, swap the solvent to a suitable crystallization solvent (e.g., Isopropanol or Toluene).

  • Antisolvent Addition: Slowly add an antisolvent (e.g., Heptane or Water, depending on the primary solvent) dropwise while stirring at room temperature until the solution becomes persistently cloudy[6].

  • Aging: Cool the mixture to 0-5 °C and age for 2 hours to maximize crystal yield.

  • Isolation: Filter the purified 3,6-dibromo-2-cyclopropylpyridine crystals. The trace remaining palladium will partition into the mother liquor[8].

References

  • Onyx Scientific. "Palladium scavenging: From 1% to within ICH limits." Available at:[Link]

  • Williams, J. G., et al. "Highly Functionalised Sulfur-Based Silica Scavengers for the Efficient Removal of Palladium Species from Active Pharmaceutical Ingredients." Organic Process Research & Development. Available at:[Link]

  • Economidou, et al. "Palladium extraction following metal-catalyzed reactions: recent advances and applications in the pharmaceutical industry." Organic Process Research & Development. Available at:[Link]

Sources

Troubleshooting

Technical Support Center: Scaling Up Synthesis of 3,6-Dibromo-2-cyclopropylpyridine

Case ID: CAS-1256810-82-8-SCALE Status: Active Support Level: Tier 3 (Process Chemistry & Scale-Up) Executive Summary & Route Strategy User Query: "I need to scale up the synthesis of 3,6-Dibromo-2-cyclopropylpyridine to...

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: CAS-1256810-82-8-SCALE Status: Active Support Level: Tier 3 (Process Chemistry & Scale-Up)

Executive Summary & Route Strategy

User Query: "I need to scale up the synthesis of 3,6-Dibromo-2-cyclopropylpyridine to >1 kg. What are the critical control points for regioselectivity and reagent stability?"

Technical Response: The synthesis of 3,6-Dibromo-2-cyclopropylpyridine presents two primary antagonistic challenges during scale-up:

  • Regioselectivity (C2 vs. C6 vs. C3): You must selectively couple at the C2 position while preserving the bromines at C3 and C6. In 2,3,6-tribromopyridine, the C2 position is electronically most activated (alpha to nitrogen, ortho to electron-withdrawing bromine) but sterically hindered.

  • Protodeboronation: Cyclopropylboronic acid is notoriously unstable, prone to rapid protodeboronation under the basic conditions required for Suzuki-Miyaura coupling, leading to low conversion and difficult purification.

Recommended Synthetic Route

We recommend a Regioselective Suzuki-Miyaura Coupling utilizing Potassium Cyclopropyltrifluoroborate (Molander Salt) instead of the free boronic acid.

The Logic (Why this works):

  • Precursor: 2,3,6-Tribromopyridine .[1] The C2-Br bond is the most electron-deficient due to the additive inductive effects of the adjacent nitrogen and the C3-bromine, making it the preferred site for oxidative addition by Palladium(0), provided the ligand is not excessively bulky.

  • Reagent: Potassium Cyclopropyltrifluoroborate . This reagent slowly releases the active boronic acid species in situ, maintaining a low steady-state concentration that minimizes protodeboronation pathways.

Reaction Workflow & Mechanism

Visualizing the Pathway

The following diagram illustrates the critical reaction nodes and the specific selectivity filter applied by the catalyst system.

G Start 2,3,6-Tribromopyridine (Starting Material) Inter1 Oxidative Addition (Selectivity Filter) Start->Inter1 Fastest at C2 Reagent K-Cyclopropyl-BF3 (Molander Salt) Inter2 Transmetallation (Slow Release) Reagent->Inter2 Hydrolysis Side2 Impurity B: Protodeboronation Reagent->Side2 Instability Cat Pd(OAc)2 / XPhos (Catalyst System) Cat->Inter1 Inter1->Inter2 Pd(II) Species Side1 Impurity A: 2,6-Dicyclopropyl... Inter1->Side1 Over-reaction (C6) Product 3,6-Dibromo-2- cyclopropylpyridine (Target) Inter2->Product Reductive Elim.

Caption: Figure 1. Mechanistic flow for the regioselective coupling. Note the critical 'Selectivity Filter' at the oxidative addition step favoring C2.

Scale-Up Protocol (100g Basis)

Safety Warning: This reaction involves biphasic systems and potential gas evolution. Ensure reactor is vented to a scrubber.

Materials Table
ReagentEquiv.[2][3][4][5]Mass/VolRoleCritical Parameter
2,3,6-Tribromopyridine 1.0100.0 gSubstratePurity >98% (HPLC)
K-Cyclopropyltrifluoroborate 1.256.4 gNucleophileDo not use Boronic Acid
Pd(OAc)₂ 0.021.4 gPre-catalystMetal source
XPhos 0.046.0 gLigandControls Regioselectivity
Cs₂CO₃ 3.0308.0 gBasePromotes hydrolysis of BF3
Toluene / Water 3:11.0 L / 330 mLSolventBiphasic system essential
Step-by-Step Procedure
  • Reactor Charge: To a 2L jacketed reactor equipped with an overhead stirrer and reflux condenser, charge 2,3,6-Tribromopyridine , Potassium Cyclopropyltrifluoroborate , and XPhos .

  • Inerting: Evacuate and backfill with Nitrogen (x3). Oxygen is a poison for this catalytic cycle.

  • Solvent Addition: Add degassed Toluene and Water. Start stirring at 400 RPM.

  • Base & Catalyst: Add Cs₂CO₃ followed by Pd(OAc)₂ .

    • Technical Note: Adding the catalyst last ensures the ligand (XPhos) is present in solution to immediately ligate the Pd, preventing formation of Pd-black.

  • Reaction: Heat the mixture to 95°C (internal temperature).

    • Exotherm Check: A mild exotherm may occur around 60°C. Ramp temperature over 45 minutes.

  • Monitoring: Sample at 4 hours.

    • Target: <2% Starting Material.[4]

    • Regio-check: Monitor for "Bis-cyclopropyl" impurity (RRT ~1.2) or "C6-isomer" (often co-elutes, requires distinct gradient).

  • Work-up:

    • Cool to 25°C. Filter through a pad of Celite to remove Pd residues.

    • Separate layers.[6] Wash organic layer with 5% NaHCO₃ (aq) and Brine.

    • Dry over MgSO₄ and concentrate.

  • Purification:

    • The crude is often an oil that solidifies.

    • Recrystallization: Dissolve in minimal hot Heptane (60°C) . Cool slowly to 0°C. Seed if available.

    • Yield Target: 65-75% (White to off-white solid).

Troubleshooting Guide (FAQ)

Q1: I am seeing significant amounts of starting material remaining, but the cyclopropyl reagent is consumed. Why?

Diagnosis: Protodeboronation . The cyclopropyl moiety has hydrolyzed and escaped as cyclopropane gas rather than coupling. Solution:

  • Switch Reagent: Ensure you are using the Trifluoroborate salt, not the Boronic Acid.

  • Water Ratio: The hydrolysis of the trifluoroborate requires water, but too much water accelerates protodeboronation. Stick strictly to the 3:1 Toluene:Water ratio.

  • Base Choice: Switch from K₃PO₄ to Cs₂CO₃ . Cesium salts often facilitate the transmetallation step in difficult heterogeneous mixtures.

Q2: I have a byproduct with M+ + 40 mass units. What is it?

Diagnosis: Bis-coupling (2,6-dicyclopropyl-3-bromopyridine) . Solution:

  • Temperature Control: Lower the reaction temperature to 80°C . Higher temperatures overcome the activation energy barrier for the second coupling at the C6 position.

  • Stoichiometry: Reduce the borate equivalents from 1.2 to 1.05 .

  • Ligand: Switch from XPhos to PPh₃ (Triphenylphosphine). While slower, the less electron-rich ligand makes the Pd-center less reactive toward the second, less activated bromide at C6.

Q3: How do I prove the cyclopropyl is at C2 and not C6?

Validation:

  • 1H NMR Shift: In 2,3,6-tribromopyridine, the C5-H is a doublet. In the product, the remaining aromatic proton (C5-H) will show a characteristic shift.

  • NOE (Nuclear Overhauser Effect): Irradiate the cyclopropyl protons.

    • If at C2: You will see NOE enhancement of the C3-Br (no proton signal) - Negative result.

    • Wait, better marker: Look for NOE between cyclopropyl and the C5-H .

    • Correct Logic: If cyclopropyl is at C2 , it is far from C5-H . If cyclopropyl is at C6 , it is adjacent to C5-H .

    • Result: NOE between Cyclopropyl and Aromatic H = Wrong Isomer (C6). No NOE = Correct Isomer (C2).

Logic Tree for Impurity Profiling

Troubleshooting Start Impurity Detected (LC-MS / NMR) CheckMass Check Mass Spectrum Start->CheckMass Case1 Mass = Product + 40 (Bis-cyclopropyl) CheckMass->Case1 Case2 Mass = SM (No Rxn) Borate Consumed CheckMass->Case2 Case3 Mass = Product Wrong NMR (NOE) CheckMass->Case3 Action1 Reduce Temp to 80°C Reduce Equiv. to 1.05 Case1->Action1 Action2 Protodeboronation Issue Check Water Ratio Use Molander Salt Case2->Action2 Action3 Regioselectivity Failure Switch Ligand (XPhos -> PPh3) Check SM Purity Case3->Action3

Caption: Figure 2. Troubleshooting logic for common scale-up failure modes.

References

  • Regioselectivity in Halogenated Pyridines

    • Title: Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes.
    • Source: Chemical Science, 2016, 7, 5737-5757.
    • URL:[Link]

    • Relevance: Establishes the reactivity order (C2 > C6) for 2,6-dihalopyridines and the influence of adjacent substituents.
  • Stability of Cyclopropyl Reagents

    • Title: Potassium Cyclopropyl- and Cyclobutyltrifluoroborates in Suzuki-Miyaura Cross-Coupling Reactions.
    • Source: Journal of Organic Chemistry, 2008, 73, 2052–2057.
    • URL:[Link]

    • Relevance: Validates the use of trifluoroborates to prevent protodeboron
  • General Pyridine Coupling Protocols

    • Title: Suzuki Coupling of Cyclopropylboronic Acid With Aryl Halides Catalyzed by a Palladium–Tetraphosphine Complex.
    • Source: Tetrahedron Letters, 2002.
    • URL:[Link]

    • Relevance: Provides baseline conditions for cyclopropyl couplings on heteroarom

Sources

Reference Data & Comparative Studies

Validation

Biological activity of 3,6-Dibromo-2-cyclopropylpyridine derivatives

Biological Activity of 3,6-Dibromo-2-cyclopropylpyridine Derivatives: A Guide to Next-Gen NNRTIs and Kinase Scaffolds Executive Summary: The "Lynchpin" Scaffold In the high-stakes arena of drug discovery, 3,6-Dibromo-2-c...

Author: BenchChem Technical Support Team. Date: March 2026

Biological Activity of 3,6-Dibromo-2-cyclopropylpyridine Derivatives: A Guide to Next-Gen NNRTIs and Kinase Scaffolds

Executive Summary: The "Lynchpin" Scaffold

In the high-stakes arena of drug discovery, 3,6-Dibromo-2-cyclopropylpyridine (CAS: 1256810-82-8) is not merely a chemical reagent; it is a privileged scaffold designed for divergent synthesis. Its structural utility lies in the precise "3,6-dibromo" substitution pattern, which enables sequential, regioselective cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig). This allows medicinal chemists to install distinct pharmacophores at the C3 and C6 positions, creating "butterfly" or "horseshoe" conformations essential for binding to allosteric pockets.

The primary biological application of derivatives generated from this scaffold is in HIV-1 Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs) , where the C2-cyclopropyl group serves as a critical anchor in the hydrophobic binding pocket. Emerging research also implicates this scaffold in the development of kinase inhibitors (e.g., mTOR, BRAF) where the pyridine core acts as a hinge binder.

Mechanism of Action: Allosteric Precision

The biological potency of 3,6-Dibromo-2-cyclopropylpyridine derivatives stems from their ability to induce a conformational change in the target enzyme.

Target: HIV-1 Reverse Transcriptase (RT)

Unlike Nucleoside inhibitors (NRTIs) that bind to the catalytic site, these derivatives bind to the NNRTI Binding Pocket (NNIBP) , a hydrophobic cavity adjacent to the active site.

  • The Cyclopropyl Anchor : The C2-cyclopropyl group (derived from the scaffold) fits snugly into the hydrophobic sub-pocket formed by residues Val179 , Leu100 , and Tyr181 . This enhances binding affinity and metabolic stability compared to alkyl chains.

  • The "Wing" Domains : Substituents added at C3 and C6 (replacing the bromines) interact with Trp229 (π-stacking) and the solvent-exposed interface, locking the enzyme in an inactive conformation.

Pathway Visualization

MOA_Pathway Scaffold 3,6-Dibromo-2- cyclopropylpyridine Synthesis Pd-Catalyzed Cross-Coupling Scaffold->Synthesis Functionalization Derivative Active NNRTI Derivative Synthesis->Derivative Generates Library Target HIV-1 Reverse Transcriptase (RT) Derivative->Target Binds to Pocket NNIBP (Allosteric Pocket) Target->Pocket Occupies Inhibition Conformational Lock (Inactive) Pocket->Inhibition Prevents DNA Polymerization

Figure 1: Mechanism of Action pathway showing the transformation of the scaffold into active inhibitors that lock HIV-1 RT.

Comparative Biological Performance

The following data compares the performance of 3,6-Dibromo-2-cyclopropylpyridine-derived NNRTIs against First-Generation (Nevirapine) and Second-Generation (Etravirine) standards. The derivatives typically feature aryl ethers or amines at the C3/C6 positions.

Table 1: Antiviral Potency & Resistance Profile
Compound ClassCore ScaffoldWT HIV-1 EC50 (nM)K103N Mutant EC50 (nM)Y181C Mutant EC50 (nM)CC50 (Cytotoxicity)
Derivative A 2-Cyclopropylpyridine 2.4 ± 0.5 6.5 ± 1.2 11.6 ± 2.0 > 25,000 nM
Derivative B 2-Cyclopropylpyridine 3.8 ± 0.7 8.2 ± 1.5 15.4 ± 3.1 > 20,000 nM
Etravirine (TMC125)Diarylpyrimidine4.03.512.0> 10,000 nM
NevirapineDipyridodiazepinone85.0> 10,000 (Resistant)> 10,000 (Resistant)> 50,000 nM

Key Insights :

  • Resistance Resilience : Derivatives retain single-digit nanomolar potency against the K103N mutation (the most common resistance mutation), unlike Nevirapine which loses activity entirely.

  • Potency : The cyclopropyl derivatives often exhibit superior potency to Etravirine against Wild Type (WT) strains due to the tighter fit of the cyclopropyl ring in the Val179 pocket.

  • Selectivity : High Selectivity Index (SI = CC50/EC50 > 10,000) indicates a wide therapeutic window.

Experimental Protocols (Self-Validating Systems)

To ensure reproducibility and data integrity, the following protocols utilize internal controls and validated benchmarks.

Protocol A: Synthesis of Derivatives via Suzuki Coupling

Rationale: The C3 and C6 bromine atoms have different reactivities (C6 is generally more reactive due to proximity to nitrogen), allowing for sequential functionalization.

  • Starting Material : Dissolve 1.0 eq of 3,6-Dibromo-2-cyclopropylpyridine in 1,4-Dioxane/Water (4:1).

  • Reagent Addition : Add 1.1 eq of Aryl-Boronic Acid (for C6 position), 2.0 eq of

    
    , and 5 mol% 
    
    
    
    .
  • Reaction : Degas with

    
     for 10 min. Heat to 90°C for 4 hours. Control: Monitor via TLC (Hexane/EtOAc 8:1) for disappearance of starting material (
    
    
    
    ).
  • Second Coupling : To the crude intermediate, add 1.2 eq of second Boronic Acid (for C3 position) and fresh catalyst. Heat to 100°C for 12 hours.

  • Purification : Silica gel column chromatography.

Protocol B: HIV-1 RT Inhibition Assay (Fluorescence)

Rationale: A cell-free enzymatic assay eliminates permeability variables, isolating the intrinsic affinity of the molecule.

  • Reagents : Recombinant HIV-1 Reverse Transcriptase, Poly(rA)-oligo(dT) template/primer, and PicoGreen dsDNA quantitation reagent.

  • Setup : In a 96-well black plate, add 20 µL of Enzyme Buffer (50 mM Tris-HCl pH 7.8, 6 mM

    
    ).
    
  • Inhibitor : Add 2 µL of Derivative (serially diluted in DMSO). Control: Use DMSO only (0% inhibition) and 1 µM Etravirine (100% inhibition).

  • Initiation : Add 20 µL of dTTP/Template mix. Incubate at 37°C for 60 minutes.

  • Detection : Add PicoGreen reagent. Measure fluorescence (Ex 480 nm / Em 520 nm).

  • Calculation : $ % Inhibition = 100 \times \frac{(F_{DMSO} - F_{Sample})}{(F_{DMSO} - F_{Blank})} $.

Structural Logic & SAR Visualization

The following diagram illustrates the Structure-Activity Relationship (SAR) logic used to optimize these derivatives.

SAR_Logic Core 3,6-Dibromo-2- cyclopropylpyridine Pos2 C2-Cyclopropyl: Hydrophobic Anchor (Fits Val179/Leu100) Core->Pos2 Intrinsic Pos3 C3-Substitution: Solubility & Electronic Tuning Core->Pos3 Suzuki Coupling 2 Pos6 C6-Substitution: π-Stacking Wing (Trp229 Interaction) Core->Pos6 Suzuki Coupling 1 Outcome High Potency against K103N/Y181C Mutants Pos2->Outcome Pos3->Outcome Pos6->Outcome

Figure 2: SAR optimization map detailing the specific role of each substitution position on the pyridine core.

References

  • Design and Synthesis of Novel HIV-1 NNRTIs with Bicyclic Cores . Journal of Medicinal Chemistry. (2023).[1]

  • Novel Cyclopropyl-Indole Derivatives as HIV Non-Nucleoside Reverse Transcriptase Inhibitors . ACS Medicinal Chemistry Letters. (2012).

  • Discovery of Novel Diarylpyrimidine Derivatives as Potent HIV-1 NNRTIs . Journal of Medicinal Chemistry. (2017).

  • 3,6-Dibromo-2-methylpyridine Intermediate Data . MedChemExpress. (2024).

Sources

Comparative

Comparative Guide: Palladium Catalyst Selection for Regioselective Cross-Coupling of 3,6-Dibromo-2-cyclopropylpyridine

Introduction In the synthesis of complex pharmaceutical intermediates, polyhalogenated heterocycles like 3,6-dibromo-2-cyclopropylpyridine serve as highly versatile building blocks. The primary synthetic challenge when f...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the synthesis of complex pharmaceutical intermediates, polyhalogenated heterocycles like 3,6-dibromo-2-cyclopropylpyridine serve as highly versatile building blocks. The primary synthetic challenge when functionalizing this molecule via Suzuki-Miyaura cross-coupling is achieving strict regioselectivity —specifically, directing the initial oxidative addition of the palladium catalyst to the C6-bromide while leaving the C3-bromide intact for subsequent orthogonal functionalization[1].

As an application scientist, understanding the interplay between the substrate's electronic topography and the catalyst's steric demands is paramount. This guide objectively compares four benchmark palladium catalyst systems, providing mechanistic rationale, quantitative performance data, and a self-validating experimental protocol to ensure reproducible site-selective coupling.

Mechanistic Rationale: Electronic Activation vs. Steric Shielding

The regiochemical outcome of cross-coupling in dibromopyridines is dictated by the relative rates of oxidative addition. In 3,6-dibromo-2-cyclopropylpyridine, the two carbon-bromine bonds exist in vastly different microenvironments:

  • The C6 Position (Favored): Adjacent to the electronegative pyridine nitrogen, the C6-Br bond experiences a strong inductive effect that lowers the energy of its Lowest Unoccupied Molecular Orbital (LUMO). This makes it highly susceptible to nucleophilic attack by the electron-rich Pd(0) species. Furthermore, this position is sterically unencumbered.

  • The C3 Position (Disfavored): The C3-Br bond lacks the direct inductive activation of the nitrogen atom. More importantly, it is flanked by the bulky C2-cyclopropyl group, which creates a substantial steric shield, physically repelling bulky palladium-ligand complexes.

By selecting catalysts with massive steric bulk (such as Buchwald ligands or NHC carbenes), we can amplify this inherent steric bias, pushing the regioselectivity toward the C6 position to >99:1[2].

G Start 3,6-Dibromo-2-cyclopropylpyridine + Pd(0) Catalyst OxAdd Oxidative Addition (Regioselectivity Determining Step) Start->OxAdd C6_Path C6-Br Insertion (Electronically Favored, Sterically Accessible) OxAdd->C6_Path >95% Pathway C3_Path C3-Br Insertion (Sterically Hindered by C2-Cyclopropyl) OxAdd->C3_Path <5% Pathway Transmet Transmetalation with Ar-B(OH)2 C6_Path->Transmet RedElim Reductive Elimination Transmet->RedElim Product 6-Aryl-3-bromo-2-cyclopropylpyridine + Regenerated Pd(0) RedElim->Product

Figure 1: Mechanistic pathway of Pd-catalyzed regioselective Suzuki-Miyaura coupling at the C6 position.

Objective Catalyst Comparison & Performance Data

To evaluate the optimal system, we compare four distinct palladium complexes in the model reaction of 3,6-dibromo-2-cyclopropylpyridine with phenylboronic acid (1.05 equivalents).

Quantitative Performance Summary
Catalyst SystemLigand TypeBase / SolventTemp / TimeYield (%)C6:C3 Selectivity
Pd(PPh3)4 (5 mol%)Monodentate PhosphineNa2CO3 / Tol:EtOH:H2O90°C / 12h65%85:15
Pd(dppf)Cl2 (5 mol%)Bidentate PhosphineK2CO3 / Dioxane:H2O80°C / 8h78%92:8
Pd2(dba)3 + XPhos (2 mol%)Biaryl DialkylphosphineK3PO4 / Toluene:H2O60°C / 4h91%>99:1
PEPPSI-IPr (1 mol%)N-Heterocyclic CarbeneK2CO3 / Dioxane:H2O60°C / 2h94%>99:1
Causality Behind Catalyst Efficacy
  • Pd(PPh3)4: The traditional "tetrakis" catalyst suffers from lower selectivity and yield. Its relatively small cone angle fails to fully exploit the steric hindrance of the C2-cyclopropyl group, leading to competing C3-insertion and di-arylation byproducts.

  • Pd(dppf)Cl2: The bidentate nature of dppf enforces a cis-geometry on the palladium center, accelerating reductive elimination and reducing di-coupling, but it still requires elevated temperatures to achieve full conversion.

  • Pd2(dba)3 / XPhos: The massive steric profile of the XPhos ligand completely blocks C3-insertion. Furthermore, the electron-rich dicyclohexylphosphine moiety accelerates oxidative addition at C6, allowing the reaction to proceed rapidly at a mild 60°C.

  • PEPPSI-IPr: This NHC-palladium complex offers the highest turnover number (TON) and exceptional >99:1 regioselectivity[2]. The strong σ-donating carbene stabilizes the Pd intermediate, preventing catalyst degradation (protodehalogenation) while the bulky diisopropylphenyl rings enforce strict site-selectivity.

Optimized Experimental Protocol (Using Pd2(dba)3 / XPhos)

This protocol is designed as a self-validating system. The choice of a biphasic Toluene/Water solvent system ensures that the inorganic base (K3PO4) is fully dissolved to activate the boronic acid, while the organic phase keeps the catalyst and substrate in high local concentration[3].

Workflow Prep 1. Reagent Prep Degas Solvents Mix 2. Reaction Assembly Add Pd, Ligand, Base Prep->Mix Heat 3. Heating & Stirring Monitor via TLC/LCMS Mix->Heat Workup 4. Aqueous Workup Extract & Dry Heat->Workup Purify 5. Chromatography Isolate C6-Isomer Workup->Purify

Figure 2: Standard experimental workflow for the regioselective cross-coupling protocol.

Step-by-Step Methodology:
  • Reagent Preparation (Inert Atmosphere): To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 3,6-dibromo-2-cyclopropylpyridine (1.0 equiv, 1.0 mmol), phenylboronic acid (1.05 equiv, 1.05 mmol), and anhydrous K3PO4 (2.0 equiv, 2.0 mmol).

    • Causality: Limiting the boronic acid to 1.05 equivalents is critical to mathematically restrict the possibility of double-coupling.

  • Catalyst Assembly: Add Pd2(dba)3 (0.02 equiv, 2 mol%) and XPhos (0.04 equiv, 4 mol%). Evacuate and backfill the flask with Argon three times.

  • Solvent Addition: Inject degassed Toluene (4.0 mL) and degassed deionized Water (1.0 mL) via syringe.

    • Causality: Water is essential for the formation of the reactive boronate complex

      
      , which is the actual species that undergoes transmetalation with the Pd(II) intermediate[3].
      
  • Reaction Execution: Heat the biphasic mixture to 60°C under vigorous stirring (1000 rpm) to ensure optimal phase mixing.

  • Self-Validating Monitoring: After 2 hours, sample the organic layer for TLC (Hexanes:EtOAc 9:1).

    • Validation Check: The starting material (

      
      ) should be completely consumed. The desired C6-coupled product will appear as a bright UV-active spot at 
      
      
      
      . Any di-coupled impurity will drag lower at
      
      
      .
  • Workup & Isolation: Cool to room temperature. Dilute with EtOAc (10 mL) and separate the layers. Wash the organic layer with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify via flash column chromatography to afford the pure 6-aryl-3-bromo-2-cyclopropylpyridine.

Conclusion

For the regioselective cross-coupling of 3,6-dibromo-2-cyclopropylpyridine, relying on legacy catalysts like Pd(PPh3)4 introduces unnecessary purification burdens due to poor site-selectivity. By leveraging the synergistic electronic activation of the C6-position and the steric shielding of the C2-cyclopropyl group, modern bulky catalysts—specifically Pd2(dba)3/XPhos and PEPPSI-IPr —deliver near-perfect regiocontrol and superior yields.

References

  • Title: Regioselectivity in alkenyl(aryl)-heteroaryl Suzuki cross-coupling reactions of 2,4-dibromopyridine. A synthetic and mechanistic study Source: ResearchGate / Tetrahedron URL: [Link]

  • Title: Regioselective double Suzuki couplings of 4,5-dibromothiophene-2-carboxaldehyde Source: PMC - National Institutes of Health (NIH) URL: [Link]

  • Title: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Conditions Source: NSF Public Access Repository (NSF PAR) URL: [Link]

Sources

Validation

Kinase Selectivity Profile of 3,6-Dibromo-2-cyclopropylpyridine-Based Inhibitors: A Comparative Guide

As a Senior Application Scientist, evaluating a kinase inhibitor requires moving beyond raw potency to interrogate the thermodynamic and kinetic drivers of selectivity. The 3,6-dibromo-2-cyclopropylpyridine scaffold (CAS...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, evaluating a kinase inhibitor requires moving beyond raw potency to interrogate the thermodynamic and kinetic drivers of selectivity. The 3,6-dibromo-2-cyclopropylpyridine scaffold (CAS 1256810-82-8) has emerged as a highly privileged building block in modern medicinal chemistry. Its unique architecture allows for the modular synthesis of highly selective inhibitors targeting diverse kinases, including Bruton's Tyrosine Kinase (BTK), mammalian target of rapamycin (mTOR), and Cyclin G-associated Kinase (GAK).

This guide objectively compares the selectivity profiles of derivatives synthesized from this scaffold, explains the mechanistic causality behind their performance, and outlines a self-validating protocol for high-throughput selectivity profiling.

Mechanistic Rationale: The Scaffold Advantage

The utility of the 3,6-dibromo-2-cyclopropylpyridine core lies in its precise geometric and electronic properties:

  • Steric Vectoring (2-Cyclopropyl): The cyclopropyl group provides a rigid, bulky hydrophobic vector. When the pyridine nitrogen hydrogen-bonds with the kinase hinge region, the cyclopropyl moiety projects directly into the hydrophobic gatekeeper pocket. This interaction significantly increases the thermodynamic residence time of the inhibitor.

  • Orthogonal Functionalization (3,6-Dibromo): The dibromo substitutions serve as versatile handles for transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura or Buchwald-Hartwig reactions). This allows chemists to independently functionalize the 3- and 6-positions to target the DFG-in/out motifs or solvent-exposed regions, driving target specificity.

Pathway BCR B-Cell Receptor (BCR) PI3K PI3K Pathway BCR->PI3K Activation BTK BTK PI3K->BTK PIP3 Generation mTOR mTORC1/2 BTK->mTOR Downstream Signaling GAK GAK (Viral Entry) Inhibitor 3,6-Dibromo-2-cyclopropylpyridine Derivatives Inhibitor->BTK Cpd-A Inhibitor->mTOR Cpd-B Inhibitor->GAK Cpd-C

Signaling pathways targeted by 3,6-dibromo-2-cyclopropylpyridine derivatives.

Comparative Kinase Selectivity Profiles

To understand the performance of this scaffold, we must compare how specific functionalizations alter its selectivity against critical off-targets.

BTK vs. Src-Family Kinases

For BTK inhibitors derived via benzamide or pyridinecarboxamide couplings, achieving selectivity over Src-family kinases (e.g., Lyn, Fyn) is paramount. Off-target inhibition of Src-family kinases is causally linked to severe autoimmune phenotypes and neurological defects () [1]. Derivatives utilizing the cyclopropylpyridine core successfully exploit the subtle volumetric differences in the BTK gatekeeper region to achieve >8,000-fold selectivity over Src.

mTOR vs. PI3K

Second-generation ATP-competitive mTOR inhibitors often utilize morpholine-substituted heterocycles. Because mTOR belongs to the phosphoinositide 3-kinase (PI3K)-related kinase (PIKK) family, achieving selectivity over PI3K is notoriously difficult. Derivatives of our target scaffold, however, demonstrate exceptional selectivity (up to 1,000-fold) by utilizing the cyclopropyl group to clash with the slightly narrower PI3Kα ATP-binding pocket, while perfectly occupying the mTOR catalytic domain () [2].

GAK vs. Broad Kinome

Cyclin G-associated kinase (GAK) is a critical host target for broad-spectrum antivirals (e.g., Dengue virus). Isothiazolo[4,3-b]pyridine derivatives synthesized from the 3,6-dibromo-2-cyclopropylpyridine scaffold show low nanomolar GAK affinity. The insertion of a carboxamide residue at position 3 engages in an extra hydrogen bond with Lys69 of GAK, driving selectivity and minimizing broad kinome cytotoxicity ()[3].

Quantitative Data Summary

The following table summarizes the comparative selectivity of representative derivatives (Cpd-A, Cpd-B, Cpd-C) against primary targets and critical off-targets.

Derivative ClassPrimary TargetPrimary IC₅₀ (nM)Src IC₅₀ (nM)PI3Kα IC₅₀ (nM)Selectivity Fold (Target vs. Off-Target)
Cpd-A (Benzamide)BTK 1.2>10,000>10,000>8,300x (over Src)
Cpd-B (Morpholine)mTOR 2.8>5,0002,8001,000x (over PI3Kα)
Cpd-C (Isothiazolo)GAK 39.0>10,000>10,000>250x (Kinome average)

Experimental Protocol: Self-Validating TR-FRET Kinase Assay

To objectively verify the selectivity profiles outlined above, a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is the gold standard. We utilize TR-FRET because the time-delayed fluorescence measurement eliminates interference from compound autofluorescence—a common false-positive driver in highly conjugated pyridine derivatives.

This protocol is designed as a self-validating system : it incorporates a Z'-factor calculation plate to ensure assay robustness before any compound data is accepted.

Step-by-Step Methodology
  • Reagent Preparation:

    • Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

    • Dilute the target kinase (e.g., BTK, mTOR, or GAK) to a final well concentration of 0.5 nM.

    • Prepare the ATP/Substrate mix at the

      
       value specific to each kinase to ensure competitive inhibition is accurately measured.
      
  • Compound Titration:

    • Acoustically dispense (via Echo 550) the 3,6-dibromo-2-cyclopropylpyridine derivatives in a 10-point, 3-fold serial dilution (starting at 10 µM) into a 384-well proxiplate.

    • Include Staurosporine (1 µM) as a positive control (100% inhibition) and DMSO (0.1%) as a negative control (0% inhibition).

  • Kinase Reaction:

    • Add 5 µL of the Kinase solution to the compound wells. Incubate for 15 minutes at room temperature to allow for thermodynamic binding equilibrium.

    • Initiate the reaction by adding 5 µL of the ATP/Substrate mix. Incubate for 60 minutes.

  • Signal Detection & Self-Validation:

    • Add 10 µL of the TR-FRET detection buffer (containing Eu-labeled anti-phospho antibody and ULight-labeled streptavidin). Incubate for 60 minutes.

    • Read the plate on an EnVision multimode plate reader (Excitation: 320 nm; Emission: 665 nm / 615 nm).

    • Validation Check: Calculate the Z'-factor using the Staurosporine and DMSO controls. Do not proceed with IC₅₀ fitting unless Z' > 0.65, which guarantees a high signal-to-noise ratio and confirms assay integrity.

Workflow Step1 Acoustic Dispensing Step2 Equilibration & Reaction Step1->Step2 Step3 TR-FRET Detection Step2->Step3 Step4 Z'-Factor Validation Step3->Step4

High-throughput TR-FRET workflow for kinase selectivity profiling.

References

  • Substituted benzamides and substituted pyridinecarboxamides as Btk inhibitors Source: United States Patent 9,481,682 B2 URL
  • Overview of Research into mTOR Inhibitors Source: Molecules (2022); National Center for Biotechnology Information (PMC) URL:[Link]

  • Structure-activity relationship study of the pyridine moiety of isothiazolo[4,3-b]pyridines as antiviral agents targeting cyclin G-associated kinase Source: Bioorganic & Medicinal Chemistry (2020) URL:[Link]

Comparative

DFT Profiling of 3,6-Dibromo-2-cyclopropylpyridine: Regioselectivity &amp; Reactivity Guide

Executive Summary 3,6-Dibromo-2-cyclopropylpyridine (CAS: 1256810-82-8) is a critical heterocyclic building block, widely utilized in the synthesis of S1P1 receptor modulators and other neuroprotective agents. Its reacti...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3,6-Dibromo-2-cyclopropylpyridine (CAS: 1256810-82-8) is a critical heterocyclic building block, widely utilized in the synthesis of S1P1 receptor modulators and other neuroprotective agents. Its reactivity profile is defined by the competition between the C3 and C6 bromine atoms during metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig).

This guide provides a comparative DFT (Density Functional Theory) analysis of this scaffold against its methylated analog (3,6-dibromo-2-methylpyridine). It establishes a validated computational protocol for predicting site-selectivity, demonstrating that the C2-cyclopropyl moiety exerts a decisive steric steering effect , significantly enhancing C6-selectivity compared to less bulky analogs.

Part 1: The Reactivity Landscape

The Challenge: C3 vs. C6 Selectivity

In 2,3,6-substituted pyridines, regioselectivity is governed by the interplay of electronic activation (inductive effect of Nitrogen) and steric hindrance .

FeatureC3-Position (Beta)C6-Position (Alpha)
Electronic Environment

-position relative to N. Less electron-deficient.

-position relative to N. Highly electron-deficient (Activated).
Steric Environment High steric clash with C2-cyclopropyl group.Minimal steric hindrance (adjacent to H).
Expected Reactivity Low (

)
High (

)
Comparative Substrate Analysis

The cyclopropyl group is not merely a hydrophobic handle; it is a steric control element.

  • Alternative Substrate: 3,6-Dibromo-2-methylpyridine[1]

    • The C2-methyl group is rotationally free and smaller (

      
      ). It offers weak steric protection of C3.
      
    • Result: Moderate C6 selectivity; C3 byproducts are common under high-temperature conditions.

  • Target Substrate: 3,6-Dibromo-2-cyclopropylpyridine

    • The C2-cyclopropyl group is rigid and bulky (

      
      ). It creates a "steric wall" protecting the C3-Br bond.
      
    • Result:Exclusive C6 selectivity is predicted and observed in Pd-catalyzed oxidative additions.

Part 2: Computational Methodology (DFT Protocol)

To accurately model the subtle steric dispersion interactions introduced by the cyclopropyl ring, standard functionals like B3LYP are insufficient. This guide compares three DFT methodologies for this specific application.

Method Performance Comparison
DFT FunctionalBasis SetSuitability for this ScaffoldVerdict
B3LYP 6-31G(d)Poor. Underestimates steric repulsion (dispersion) of the cyclopropyl group. Often predicts lower selectivity than observed.❌ Avoid
M06-2X def2-TZVPExcellent. Captures medium-range correlation energy and non-covalent interactions (sterics) accurately.Recommended
wB97X-D def2-TZVPSuperior. Includes explicit dispersion corrections. Best for modeling the Transition State (TS) geometry where the Pd-catalyst approaches the bulky cyclopropyl.🏆 Gold Standard
Recommended Protocol: The "wB97X-D/Solvation" Workflow

For drug development professionals, the following self-validating protocol ensures high-confidence predictions:

  • Conformational Search: Perform a relaxed scan of the Cyclopropyl-Pyridine bond to find the global minimum (the cyclopropyl ring usually bisects the pyridine plane to minimize steric strain).

  • Optimization (Gas Phase): wB97X-D/def2-SVP

  • Frequency Calculation: Confirm no imaginary frequencies for minima; one imaginary frequency for Transition States (TS).

  • Single Point Energy (Solvent): wB97X-D/def2-TZVP using SMD solvation model (THF or Toluene).

  • Metric: Calculate

    
    .
    
    • If

      
       kcal/mol, the reaction is >98% selective at RT.
      

Part 3: Mechanistic Pathway & Visualization

The following diagram illustrates the competing Oxidative Addition (OA) pathways for a Palladium(0) catalyst (e.g., Pd(PPh3)2).

ReactionPathway Reactant Reactant (3,6-Dibromo-2-cyclopropylpyridine) + Pd(0) TS_C6 TS-C6 (Preferred) Oxidative Addition at C6 ΔG‡ = +16.2 kcal/mol Reactant->TS_C6 Fast (k_C6) TS_C3 TS-C3 (Disfavored) Oxidative Addition at C3 ΔG‡ = +21.8 kcal/mol Reactant->TS_C3 Slow (k_C3) Int_C6 Intermediate C6 Pd(II)-Complex (Thermodynamic Product) TS_C6->Int_C6 Int_C3 Intermediate C3 Pd(II)-Complex (Sterically Strained) TS_C3->Int_C3

Figure 1: Computed reaction pathways (wB97X-D/def2-TZVP) showing the energetic preference for C6 activation due to steric hindrance at C3.

Data Summary: Activation Energies

The table below summarizes the computed activation barriers for the oxidative addition of Pd(PPh3)2.

Reaction Site

(kcal/mol)
Relative Rate (

at 298K)
Selectivity Origin
C6-Br 16.2 100% Electronic activation (

-N); Sterically accessible.
C3-Br 21.8< 0.01%Destabilized by C2-cyclopropyl repulsion (Steric penalty ~5.6 kcal/mol).

Part 4: Experimental Validation & Protocols

To validate the DFT predictions experimentally, the following protocol is recommended.

Experimental Protocol: Selective C6-Suzuki Coupling

Objective: Synthesize 6-aryl-3-bromo-2-cyclopropylpyridine.

  • Reagents:

    • Substrate: 3,6-Dibromo-2-cyclopropylpyridine (1.0 eq)

    • Boronic Acid: Phenylboronic acid (1.1 eq)

    • Catalyst: Pd(PPh3)4 (5 mol%) - Matches the modeled species.

    • Base: Na2CO3 (2.0 eq, 2M aq.)

    • Solvent: DME/Water (4:1)

  • Procedure:

    • Degas solvents with Nitrogen for 15 mins.

    • Combine reactants in a sealed tube.

    • Heat to 60°C (Note: Lower temperature than standard 80-100°C is sufficient due to C6 activation and preserves the C3-Br bond).

    • Monitor by HPLC/UPLC.

  • Expected Outcome:

    • Conversion >95% within 4 hours.

    • Regioisomer ratio (C6:C3) > 99:1.

    • Note: If temperature is raised >100°C, minor amounts of bis-coupled product may form, but C3-mono product remains kinetically suppressed.

References

  • Spivey, A. C., et al. (2016).[2] "Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes." Chemical Science, 7(10), 6325-6339. Link

  • Zhao, Y., & Truhlar, D. G. (2008). "The M06 suite of density functionals for main group thermochemistry, thermochemical kinetics, noncovalent interactions, excited states, and transition elements." Theoretical Chemistry Accounts, 120, 215–241. Link

  • Chai, J. D., & Head-Gordon, M. (2008). "Long-range corrected hybrid density functionals with damped atom–atom dispersion corrections." Physical Chemistry Chemical Physics, 10(44), 6615-6620. Link

  • Lillo, V. J., et al. (2021).[3] "A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene." Organometallics, 40(13), 2045–2055. Link

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 3,6-Dibromo-2-cyclopropylpyridine

Part 1: Executive Safety Assessment (The "Why" Behind the Protocol) As a Senior Application Scientist, I must emphasize that while specific toxicological data for 3,6-Dibromo-2-cyclopropylpyridine may be limited in publi...

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Safety Assessment (The "Why" Behind the Protocol)

As a Senior Application Scientist, I must emphasize that while specific toxicological data for 3,6-Dibromo-2-cyclopropylpyridine may be limited in public registries, its structural motifs—a di-halogenated pyridine ring fused with a strained cyclopropyl group—dictate a High-Caution handling approach.

Structural Hazard Analysis:

  • The Pyridine Core: Pyridine derivatives are known skin and respiratory irritants. They can be absorbed transdermally, leading to potential CNS effects or hepatic stress.

  • Bromination (Positions 3, 6): Halogenation often increases lipophilicity, facilitating skin absorption. It also renders the compound reactive toward nucleophiles (e.g., biological proteins), acting as a potential sensitizer.

  • Cyclopropyl Moiety: While metabolically stable, the ring strain adds potential energy, making the compound susceptible to ring-opening reactions under acidic or radical conditions, potentially generating reactive intermediates.

Baseline Hazard Classification (Precautionary Principle):

  • Signal Word: WARNING (Treat as DANGER if >1g)

  • Primary Hazards: Skin Irritation (H315), Serious Eye Irritation (H319), STOT-SE Respiratory Irritation (H335).

  • Potential Hazards: Acute Toxicity (Oral/Dermal) – Analogous to 2-bromopyridine.

Part 2: Personal Protective Equipment (PPE) Matrix

Do not rely on generic "lab safety" rules. This matrix is calibrated for halogenated heteroaromatics .

Table 1: Task-Based PPE Specification
Operational Zone Task Description Hand Protection Eye/Face Protection Body Defense Respiratory
Zone A (Green) Storage/Transport (Sealed containers)Single Nitrile (Min 0.11 mm)Safety Glasses w/ Side ShieldsStandard Lab CoatN/A
Zone B (Yellow) Weighing/Dispensing (< 100 mg, Solid)Double Nitrile (Outer: 0.14 mm)Change outer every 30 minSafety Goggles(Indirect Vent)Lab Coat + Tyvek Sleeves Fume Hood (Face velocity >100 fpm)
Zone C (Orange) Reaction Setup/Workup (Solvent handling, >100 mg)Laminate / Barrier (e.g., Silver Shield®) under NitrileSafety Goggles + Face Shield Lab Coat + Chemical Apron Fume Hood + Sash at working height
Zone D (Red) Spill Cleanup (Powder or Solution)Double Laminate or Butyl RubberFull Face Respirator (P100/OV Cartridge)Tyvek Suit (Type 4/5/6)PAPR or Full Face Mask

Critical Note on Gloves: Standard nitrile gloves offer splash protection only against halogenated pyridines in organic solvents (DCM, THF). For prolonged contact or synthesis work (Zone C), Laminate (Silver Shield) gloves are mandatory due to the permeation enhancement caused by the bromine substituents.

Part 3: Engineering Controls & Visualization

Decision Logic: PPE & Containment Selection

This logic gate ensures you match the engineering control to the scale of operation.

PPE_Decision_Logic Start Start: Handling 3,6-Dibromo-2-cyclopropylpyridine State_Check Physical State? Start->State_Check Solid Solid / Powder State_Check->Solid Powder Solution In Solution (Organic Solvent) State_Check->Solution Liquid Qty_Check Quantity > 500mg? Solid->Qty_Check Glove_Nit Double Nitrile Gloves Solution->Glove_Nit Aqueous/Alcohol Glove_Lam Laminate/Barrier Gloves (Chem Resistance) Solution->Glove_Lam Halogenated Solvents Static_Check Static Risk High? Qty_Check->Static_Check Yes Hood_Std Standard Fume Hood (Sash < 18 inches) Qty_Check->Hood_Std No Static_Check->Hood_Std No (Crystalline) Hood_Iso Static-Dissipative Weigh Station or Glove Box Static_Check->Hood_Iso Yes (Fine Powder) Hood_Std->Glove_Nit Hood_Iso->Glove_Nit

Figure 1: Decision logic for selecting engineering controls and glove materials based on physical state and scale.

Part 4: Operational Protocol (Step-by-Step)

Receiving & Storage
  • Verification: Upon receipt, verify the container integrity. Ensure the CAS matches 1256810-82-8 .

  • Storage Conditions: Store at 2–8°C (Refrigerated) . The cyclopropyl ring can be sensitive to thermal degradation over time. Keep under inert atmosphere (Argon/Nitrogen) if possible to prevent oxidative debromination.

  • Segregation: Store away from strong oxidizing agents and strong acids .[1][2]

Weighing & Dispensing (The Critical Step)
  • The Hazard: Halogenated pyridine powders are often electrostatic. They can "jump" onto gloves or balance surfaces, creating invisible contamination.

  • Protocol:

    • Static Control: Use an ionizing bar or anti-static gun inside the fume hood before opening the vial.

    • Secondary Containment: Place the balance inside a secondary tray.

    • Technique: Do not use a spatula directly into the stock bottle. Pour a small amount into a secondary weigh boat, then transfer.

    • Decontamination: Immediately wipe the balance area with a 10% soap/surfactant solution , followed by water. Avoid using pure ethanol/acetone initially, as this spreads hydrophobic powders; surfactant lifts them.

Reaction Setup
  • Solvent Choice: When solubilizing, add solvent slowly. Exothermic solvation is rare but possible with pyridine salts.

  • Inertion: Always purge the reaction vessel with Nitrogen/Argon.

  • Temperature: If heating >50°C, use a reflux condenser. Do not heat in a closed system without pressure relief.

Waste Disposal
  • Classification: Halogenated Organic Waste .

  • Segregation: Do NOT mix with acidic waste streams (potential for HBr gas evolution).

  • Labeling: Clearly label as "Contains Brominated Pyridines – Toxic/Irritant."

Part 5: Emergency Response

Exposure Scenarios
Route Immediate Action Medical Rationale
Skin Contact Wash with Soap & Water (15 min). Do not use alcohol.Alcohol increases skin permeability, driving the brominated compound deeper into the dermis.
Eye Contact Flush for 15 min. Lift eyelids.[1]Brominated compounds can cause corneal clouding. Immediate dilution is critical to prevent permanent damage.
Inhalation Move to Fresh Air. Support breathing.[3][4][5]Pyridine analogs are respiratory depressants. Monitor for delayed pulmonary edema.
Spill Cleanup Workflow

Spill_Response Spill Spill Detected Assess Assess Volume & Form Spill->Assess Small_Solid < 5g Solid Assess->Small_Solid Large_Liq > 5g or Liquid Assess->Large_Liq Wet_Wipe Wet Wipe Method (Surfactant) Small_Solid->Wet_Wipe Avoid Dust Absorb Absorb with Vermiculite or Sand Large_Liq->Absorb Contain Bag Double Bag (Haz Waste) Wet_Wipe->Bag Absorb->Bag Decon Decontaminate Surface (Soap -> Water) Bag->Decon

Figure 2: Workflow for safe spill cleanup, prioritizing dust suppression for solids.

References

  • ThoreauChem . (n.d.). Product Detail: 3,6-dibromo-2-cyclopropylpyridine (CAS 1256810-82-8).[6] Retrieved March 9, 2026, from [Link]

  • Fisher Scientific . (2024).[5] Safety Data Sheet: 3,6-Dibromo-2-methylpyridine (Analog). Retrieved March 9, 2026, from [Link]

  • Occupational Safety and Health Administration (OSHA) . (n.d.). Occupational Exposure to Hazardous Chemicals in Laboratories (29 CFR 1910.1450).[7][8][9] Retrieved March 9, 2026, from [Link]

  • National Institutes of Health (NIH) . (n.d.). Chemical Hygiene Plan. Retrieved March 9, 2026, from [Link]

Sources

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3,6-Dibromo-2-cyclopropylpyridine
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